Imidazo[2,1-c][1,2,4]triazin-3-amine
Description
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Structure
3D Structure
Properties
CAS No. |
253878-28-3 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-10-2-1-7-5(10)9-8-4/h1-3H,6H2 |
InChI Key |
VVCNEQLDZNUCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=NC2=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
Architectural and Pharmacological Profiling of Imidazo[2,1-c][1,2,4]triazin-3-amines: A Technical Guide for Drug Development
Executive Summary
The imidazo[2,1-c][1,2,4]triazine scaffold represents a highly privileged, nitrogen-rich fused bicyclic system that has garnered significant attention in modern medicinal chemistry[1]. By integrating an electron-rich imidazole ring with an electron-deficient 1,2,4-triazine ring, this architecture serves as a robust bioisostere for purines (such as adenine)[1]. Specifically, the imidazo[2,1-c][1,2,4]triazin-3-amine derivative places a primary or secondary amine at the 3-position, perfectly mimicking the 6-amino group of adenine. This structural homology enables profound interactions with the ATP-binding pockets of various kinases, making it a cornerstone in the development of targeted oncological, antimicrobial, and neuroprotective agents[2].
This technical guide synthesizes the structural properties, mechanistic synthetic pathways, and validated experimental protocols necessary for researchers to leverage this scaffold in advanced drug discovery pipelines.
Structural Architecture & Physicochemical Profiling
Electronic Causality and Purine Isosterism
The stability and binding affinity of imidazo[2,1-c][1,2,4]triazin-3-amines are dictated by their unique electronic distribution. The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. However, fusion with the imidazole ring at the[2,1-c] face allows for extensive
When an amine is substituted at the 3-position, it acts as a critical hydrogen bond donor , while the adjacent ring nitrogens (N2 and N4) act as hydrogen bond acceptors . This donor-acceptor motif is the exact pharmacophoric requirement for binding to the hinge region of kinases (e.g., interacting with the backbone amide and carbonyl of residues like Val135 in GSK-3
Quantitative Physicochemical Data
To predict the pharmacokinetic viability of this scaffold, we summarize the core physicochemical parameters of the unsubstituted imidazo[2,1-c][1,2,4]triazin-3-amine core.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C | Low molecular weight (135.13 g/mol ) provides a high ligand efficiency (LE) starting point for fragment-based drug discovery. |
| H-Bond Donors (HBD) | 1 (from -NH | Essential for anchoring the molecule to the kinase hinge region. |
| H-Bond Acceptors (HBA) | 3 - 4 (Ring Nitrogens) | Facilitates secondary interactions with active-site water networks. |
| Topological Polar Surface Area | ~68.5 Ų | Ideal for membrane permeability; allows for optimization toward Blood-Brain Barrier (BBB) penetration if lipophilicity is tuned. |
| Planarity (sp | 1.0 (Fully planar) | Enables strong |
Synthetic Methodologies & Mechanistic Causality
The synthesis of imidazo[2,1-c][1,2,4]triazin-3-amines requires a highly regioselective approach. The most robust and field-proven method involves the cyclocondensation of 2-hydrazinoimidazoles followed by nucleophilic aromatic substitution (S
The S Ar Mechanism
The 1,2,4-triazine ring's electron deficiency makes the C3 position highly susceptible to nucleophilic attack. By first synthesizing a 3-chloro intermediate, the C-Cl bond is highly polarized. When exposed to an amine, the nucleophile attacks the C3 carbon, forming a Meisenheimer-like transition state stabilized by the adjacent electronegative nitrogens. The subsequent elimination of the chloride ion is driven by the restoration of aromaticity and the formation of the highly resonance-stabilized 3-amino product.
Fig 1. Step-by-step synthetic workflow for imidazo[2,1-c][1,2,4]triazin-3-amine derivatives.
Pharmacological Applications: Purine Isosterism & Neuroprotection
Beyond their utility as broad-spectrum antimicrobial agents[2], imidazo[2,1-c][1,2,4]triazines have demonstrated profound efficacy in mitigating oxidative stress and providing neuroprotection[3].
Recent structure-activity relationship (SAR) studies highlight that functionalization of the imidazo[2,1-c][1,2,4]triazine core (particularly via C-6 arylation) yields compounds capable of modulating the Peroxiredoxin (PRDX) pathway[3][4]. By acting as ATP-competitive kinase inhibitors (e.g., against GSK-3
Fig 2. Neuroprotective signaling mechanism of imidazo[2,1-c]triazine kinase inhibitors.
Experimental Workflows (Synthesis & Biological Validation)
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Each step contains built-in analytical checkpoints.
Protocol A: Synthesis of N-Substituted Imidazo[2,1-c][1,2,4]triazin-3-amines
-
Cyclocondensation :
-
Dissolve 10 mmol of the appropriate 2-hydrazinoimidazole in 30 mL of absolute ethanol.
-
Add 10.5 mmol of ethyl pyruvate and 0.5 mL of glacial acetic acid (catalyst).
-
Action : Reflux the mixture for 4-6 hours.
-
Validation : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the hydrazine spot indicates completion. Cool to 0°C, filter the precipitate, and dry to yield the imidazo[2,1-c][1,2,4]triazin-3(4H)-one intermediate.
-
-
Halogenation :
-
Suspend 5 mmol of the intermediate in 15 mL of POCl
. Add 2 drops of N,N-dimethylaniline. -
Action : Reflux at 100°C for 3 hours under an inert argon atmosphere.
-
Validation : Quench a 0.1 mL aliquot in ice water and extract with EtOAc. GC-MS should confirm the mass shift corresponding to the replacement of -OH (tautomer) with -Cl.
-
Carefully evaporate excess POCl
in vacuo, pour the residue over crushed ice, and extract with dichloromethane to isolate the 3-chloro intermediate.
-
-
Nucleophilic Aromatic Substitution (S
Ar) :-
Dissolve 2 mmol of the 3-chloro intermediate in 10 mL of anhydrous 1,4-dioxane.
-
Add 6 mmol of the desired primary or secondary amine and 3 mmol of N,N-diisopropylethylamine (DIPEA).
-
Action : Heat in a sealed pressure tube at 120°C for 12 hours.
-
Validation : Purify via flash chromatography. Confirm the final structure via
H-NMR (look for the distinct amine N-H exchangeable broad singlet at ~7.5-8.5 ppm) and HRMS.
-
Protocol B: In Vitro Neuroprotection & Oxidative Stress Assay
-
Cell Culture & Pre-treatment :
-
Seed SH-SY5Y human neuroblastoma cells in 96-well plates at a density of
cells/well. -
Pre-treat the cells with the synthesized imidazo[2,1-c][1,2,4]triazin-3-amine derivatives (concentrations ranging from 0.1 to 50
M) for 12 hours.
-
-
Induction of Oxidative Stress :
-
Expose the cells to 100
M H O or 1 mM MPP for 24 hours to induce ROS accumulation and apoptotic cascade[3].
-
-
Validation & Readout :
-
Cell Viability : Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Mechanistic Confirmation : Lyse a parallel 6-well plate setup and perform Western Blotting using primary antibodies against PRDX-3, PRDX-5, and cleaved Caspase-3 to validate the neuroprotective pathway[3].
-
References
- CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS. REAL-J.
- Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research.
- Effects of The Antidepressant Venlafaxine on The Expression of Peroxiredoxin-3 and Peroxiredoxin-5 Against LPS-Induced Oxidative Stress in SHSY-5Y Neurons. DergiPark.
- Scheme 1. Strategy for the synthesis of C-3 arylated pyrazolo[3,4-d]pyrimidines. ResearchGate.
Sources
Advanced Synthesis and Mechanistic Evaluation of Novel Imidazo[2,1-c][1,2,4]triazine Derivatives
Executive Abstract & Strategic Imperative
The imidazo[2,1-c][1,2,4]triazine scaffold represents a privileged bioisosteric core in modern medicinal chemistry. By fusing an electron-rich imidazole ring with an electron-deficient 1,2,4-triazine system, researchers can generate compounds with highly tunable physicochemical properties. These derivatives have demonstrated profound biological efficacy, ranging from potent antimicrobial and antifungal agents[1] to highly selective agricultural insecticides[2].
As a Senior Application Scientist, I approach the synthesis of these fused heterocyclic systems not merely as a sequence of chemical reactions, but as a highly orchestrated thermodynamic and kinetic system. This whitepaper elucidates the causality behind modern synthetic choices—specifically transitioning from volatile organic solvents (VOCs) to green catalytic systems—and provides self-validating experimental protocols for the construction of novel imidazo[2,1-c][1,2,4]triazine derivatives.
Mechanistic Rationale in Scaffold Construction
The synthesis of imidazo[2,1-c][1,2,4]triazines fundamentally relies on the precise alignment of nucleophilic and electrophilic centers to drive intramolecular cyclocondensation.
The Causality of Precursor Selection
To construct the core, the use of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones as key intermediates is highly strategic[3]. The rigid arylidene framework restricts rotational degrees of freedom, locking the conformation to favor intramolecular cyclization upon reaction with biselectrophiles (e.g., pyruvic acid or chloroacetyl chloride). This pre-organization lowers the activation entropy (
Solvent Dynamics: The Glycerol-Water Paradigm
Traditional syntheses relied heavily on DMF or ethanol, which often required prolonged heating and yielded significant hazardous waste. Recent methodologies utilize a glycerol-water system[2].
-
Causality: Glycerol possesses a high dielectric constant and an extensive hydrogen-bonding network. It acts as a mild, green catalyst by hydrogen-bonding to the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack by the hydrazine derivative.
-
Water's Role: Pure glycerol is highly viscous, impeding mass transfer. The addition of water (in a 5:2 v/v ratio) decreases viscosity, allowing for efficient magnetic stirring at 90 °C while maintaining the hydrophobic effect that drives the organic precursors together[2].
Figure 1. Mechanistic logic of intramolecular cyclocondensation forming the triazine core.
Self-Validating Experimental Protocols
A robust protocol must be self-validating; each step should provide immediate analytical feedback to confirm success before proceeding. Below is the optimized green synthesis protocol for 3-(1-substituted-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-substituted benzo[4,5]imidazo[2,1-c][1,2,4]triazines[2].
Protocol: One-Pot Multicomponent Green Synthesis
Reagents Required:
-
1-(4-Substituted benzo[4,5]imidazo[2,1-c][1,2,4]triazin-3-yl) ethanone (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Hydrazino derivative (e.g., phenylhydrazine) (1.2 mmol)
-
Glycerol / Deionized Water
Step-by-Step Methodology:
-
Solvent Preparation & Dissolution: To a 50 mL round-bottom flask, add 5 mL of glycerol and 2 mL of deionized water. Add the ethanone derivative (1.0 mmol).
-
Validation: The mixture should form a uniform suspension. Complete dissolution occurs as the temperature rises, confirming proper solvent polarity.
-
-
Aldehyde Condensation: Add benzaldehyde (1.0 mmol) to the stirring mixture and heat to 90 °C for 30 minutes.
-
Validation: A distinct color shift indicates the formation of the chalcone-like intermediate.
-
-
Nucleophilic Cyclization: Introduce the hydrazino derivative (1.2 mmol) dropwise. Maintain vigorous stirring at 90 °C for 60–90 minutes[2].
-
In-Process TLC Monitoring: Spot the reaction mixture against starting materials on silica gel plates using EtOAc:n-hexane (1:4) as the mobile phase.
-
Validation: The starting materials (highly polar) will remain near the baseline, while the cyclized, highly conjugated product will migrate with a higher
value. The reaction is complete when the baseline spots disappear.
-
-
Workup & Purification: Remove the flask from heat and immediately add 5 mL of warm water. The sudden shift in dielectric constant forces the lipophilic product to precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Post-workup IR spectroscopy must show the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1625 cm⁻¹)[2].
-
Figure 2. Self-validating workflow for the green synthesis of benzo-fused imidazo[2,1-c]triazines.
Quantitative Data & Structure-Activity Relationship (SAR)
The transition to green solvent systems not only improves the environmental footprint but drastically enhances reaction kinetics and yields. Table 1 summarizes the solvent optimization data.
Table 1: Solvent Optimization for One-Pot Synthesis[2]
| Solvent System | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) | Environmental Factor (E-Factor) |
| Ethanol | Reflux (78) | 180 | 65 | High |
| DMF | 90 | 150 | 72 | High (Toxic VOC) |
| Glycerol-Water (5:2) | 90 | 60 - 90 | 92 - 98 | Extremely Low |
Biological Efficacy
The synthesized derivatives exhibit profound biological activity. Specifically, derivatives synthesized from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones have been evaluated for their antimicrobial properties. The SAR reveals that incorporating an electron-withdrawing group (EWG) like a chlorine atom at the para-position of the benzylidene ring significantly enhances lipophilicity and cellular penetration[1].
Compound 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1,2,4] triazin-7(2H)-one emerged as the most potent derivative, exhibiting high inhibition zones and exceptionally low Minimum Inhibitory Concentration (MIC) values against reference strains[3].
Table 2: Antimicrobial Activity (MIC, µg/mL) of Select Derivatives[1]
| Compound Variant | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | ||
| Derivative A | Unsubstituted | Unsubstituted | 16 | 32 | 16 |
| Derivative B | 4-Chloro | 4-Methyl | 8 | 16 | 8 |
| Derivative C | 4-Methyl | 4-Methyl | 32 | 64 | 32 |
| Ampicillin (Standard) | - | - | 4 | 8 | N/A |
Note: The 4-chloro substitution in Derivative B creates a highly favorable halogen bond interaction with microbial target proteins, explaining the 2x to 4x increase in potency compared to the unsubstituted variant.
References
1.[2] Sharma, K., Sharma, L. K., & Jain, R. (2015). SYNTHESIS OF 3-(1-SUBSTITUTED-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-4-SUBSTITUTED BENZO[4,5]IMIDAZO[2,1-C][1,2,4]TRIAZINES AS INSECTICIDAL AGENTS. Heterocyclic Letters, Vol. 5: (1), 121-127. 2 2.[1] Journal of Chemical Research. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. 1 3.[3] ResearchGate / SAGE Publications. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity (Abstract & Spectral Data). 3
Sources
The Imidazo[2,1-c]triazine Scaffold: A Privileged Core in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide to its Biological Activity and Therapeutic Potential
Introduction: The Emergence of a Versatile Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with diverse pharmacological profiles is paramount. Among the myriad of heterocyclic systems, the imidazo[2,1-c]triazine core has emerged as a "privileged scaffold" – a molecular structure that is capable of binding to multiple biological targets, thereby exhibiting a wide array of biological activities. This guide provides a comprehensive technical overview of the imidazo[2,1-c]triazine system, delving into its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic core.
The fusion of an imidazole ring with a 1,2,4-triazine ring creates a unique bicyclic system with a distinct electronic and steric landscape. This arrangement has proven to be a fertile ground for the development of potent and selective modulators of various biological processes. The inherent synthetic tractability of this scaffold allows for the facile introduction of a variety of substituents, enabling the fine-tuning of its physicochemical properties and biological activities.
A Spectrum of Biological Activities: From Microbes to Man
The imidazo[2,1-c]triazine core is a testament to the principle of molecular diversity begetting functional diversity. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of human ailments.
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of new antimicrobial agents with novel mechanisms of action. Imidazo[2,1-c]triazine derivatives have shown significant promise in this arena, exhibiting potent activity against a spectrum of bacterial and fungal strains.
A notable example is the compound 6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c]triazin-7(2H)-one, which has demonstrated high antibacterial and antifungal activities, with low minimum inhibitory concentration (MIC) values against various reference strains. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms are still under investigation for many derivatives, molecular docking studies suggest that they may interfere with key enzymes involved in microbial survival and proliferation.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The antimicrobial potency of imidazo[2,1-c]triazine derivatives is profoundly influenced by the nature and position of substituents on the core structure. Key observations include:
-
Aryl Substituents: The presence of aryl groups at various positions can significantly impact activity. For instance, electron-withdrawing groups on a benzylidene moiety at the 6-position, such as a chloro group, have been shown to enhance antimicrobial effects.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Fine-tuning this property through appropriate substitutions is a key aspect of optimizing antimicrobial activity.
A summary of the antimicrobial activity of selected imidazo[2,1-c]triazine derivatives is presented in the table below:
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| 4i | 6-(4-bromobenzylidene)-4-(4-methylphenyl)-8-phenyl | S. aureus | 0.98 | |
| 4j | 6-(4-fluorobenzylidene)-4-(4-methylphenyl)-8-phenyl | S. aureus | 1.95 | |
| 4k | 6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl | C. albicans | 1.95 | |
| 4l | 6-(4-methoxybenzylidene)-4-(4-methylphenyl)-8-phenyl | C. albicans | 3.91 |
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for more effective and less toxic anticancer agents is a cornerstone of modern drug discovery. Imidazo[2,1-c]triazine derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a variety of human cancer cell lines.
The anticancer mechanism of these compounds often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Studies have shown that certain imidazo[2,1-c]triazine derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3, -7, -8, and -9. Furthermore, some derivatives have been shown to cause DNA strand breakage in cancer cells, further contributing to their cytotoxic effects.
Molecular Targets and Signaling Pathways:
While the precise molecular targets are still being elucidated for many derivatives, several key signaling pathways have been implicated in their anticancer activity:
-
Apoptosis Induction: As mentioned, the induction of apoptosis is a primary mechanism. This can involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.
-
Kinase Inhibition: The 1,2,4-triazine scaffold is known to be a versatile kinase inhibitor. It is plausible that some imidazo[2,1-c]triazine derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell growth and survival.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Molecular docking studies have suggested that imidazo[2,1-c]triazine derivatives may bind to and inhibit the mTOR receptor.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer activity of this scaffold is highly dependent on its substitution pattern:
-
Aryl Groups: The nature of the aryl substituents can significantly influence cytotoxicity. For example, the presence of specific aryl groups at the 8-position has been shown to be crucial for potent activity against certain cancer cell lines.
-
Imino vs. Dione Moiety: The functional group at the 3- and 4-positions of the triazine ring also plays a role. Both 3,4-dione and 4-imino-3-one derivatives have demonstrated significant anticancer activity, with the specific activity profile depending on the substitution pattern.
A selection of imidazo[2,1-c]triazine derivatives and their reported anticancer activities are summarized below:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | LS180 (colon) | 37.9 | |
| 20 | RPMI 8226 (myeloma) | - | |
| 22 | LS180 (colon), A549 (lung) | - | |
| 24 | A549 (lung) | - |
Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon
Beyond their well-established antimicrobial and anticancer properties, imidazo[2,1-c]triazine derivatives have also shown promise in other therapeutic areas.
-
Antiviral Activity: The 1,2,4-triazine ring is a component of some antiviral drugs, and fused systems incorporating this moiety have been investigated for their antiviral potential. While research in this area is still emerging for the imidazo[2,1-c]triazine core specifically, the broader class of fused 1,2,4-triazines has shown activity against a range of viruses.
-
Neuroprotective Effects: In the context of neurodegenerative diseases, oxidative stress is a key pathological mechanism. Excitingly, imidazo[2,1-c]triazine derivatives have been shown to exhibit neuroprotective effects in models of hydrogen peroxide-induced oxidative stress in human neuroblastoma cells. The proposed mechanism involves the activation of the PI3K/Akt signaling cascade and the inhibition of ERK signaling, both of which are critical for cell survival and apoptosis.
Synthetic Strategies: Building the Imidazo[2,1-c]triazine Core
The synthetic accessibility of the imidazo[2,1-c]triazine scaffold is a key advantage for its development as a therapeutic agent. Several synthetic routes have been established, allowing for the efficient construction of the core and the introduction of diverse substituents.
A common and effective method involves the reaction of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones with various electrophilic reagents such as pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives. This approach allows for the construction of the triazine ring onto the pre-formed imidazole core.
Figure 1: General synthetic scheme for Imidazo[2,1-c]triazine derivatives.
Experimental Protocols: A Practical Guide
To facilitate further research and development of imidazo[2,1-c]triazine derivatives, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo[2,1-c]triazin-7(2H)-one
This protocol is adapted from the work of Abu-Hashem, et al. (2016).
Materials:
-
4-(4-Chlorobenzylidene)-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one
-
4-Methylphenacyl bromide
-
Anhydrous ethanol
-
Triethylamine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of 4-(4-chlorobenzylidene)-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one (0.01 mol) and 4-methylphenacyl bromide (0.01 mol) in anhydrous ethanol (50 mL) is prepared in a round-bottom flask.
-
A few drops of triethylamine are added to the mixture as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure product.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol provides a general framework for assessing the antimicrobial activity of imidazo[2,1-c]triazine derivatives.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth medium to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate.
-
Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and the solvent used to dissolve the test compound). Also include a sterility control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Imidazo[2,1-c]triazin-3-amine scaffold in medicinal chemistry
The Imidazo[2,1-c][1,2,4]triazin-3-amine Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Applications
Executive Summary
The imidazo[2,1-c][1,2,4]triazine core—and specifically its 3-amine derivative—represents a highly versatile, nitrogen-rich heterocyclic scaffold. By incorporating a primary amine at the 3-position, this scaffold perfectly mimics the hydrogen-bonding profile of the adenine ring, making it an exceptional purine bioisostere for ATP-competitive kinase inhibitors and antimicrobial agents. This technical guide provides an authoritative overview of the structural rationale, synthetic methodologies, and pharmacological profiling of this privileged scaffold.
Structural & Electronic Profiling: The Rationale for Drug Design
The fusion of an electron-rich imidazole ring with an electron-deficient 1,2,4-triazine creates a highly polarized, planar system. This geometry is ideal for intercalating into biological targets or fitting snugly into the narrow ATP-binding pockets of kinases.
From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, the multiple nitrogen atoms serve as robust hydrogen-bond acceptors, while the 3-amine group acts as a critical hydrogen-bond donor. This dual capability allows the scaffold to anchor itself to the hinge region of kinase domains, a fundamental requirement for neuroprotective and oncological drug candidates[1].
Synthetic Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I prioritize synthetic routes that balance atom economy with structural diversity. The synthesis of this scaffold generally falls into two categories: de novo cyclization for core construction and late-stage C-H activation for library expansion.
De Novo Cyclization (Protocol A)
The classical and most reliable approach involves the cyclization of 2-hydrazinoimidazoles. This method allows for the rapid generation of the core scaffold with high fidelity[2].
Protocol A: Synthesis of 6,8-dihydroimidazo-[2,1-c][1,2,4]triazin-7(2H)-ones
-
Precursor Preparation : Synthesize 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one via the condensation of appropriate aldehydes with hydrazine derivatives.
-
Reagent Addition : Dissolve 1.0 eq of the hydrazino derivative in glacial acetic acid. Add 1.2 eq of pyruvic acid (or chloroacetyl chloride for varied substitutions).
-
Cyclization (Causality) : Reflux the mixture for 4–6 hours. Why acetic acid? The acidic environment protonates the carbonyl oxygen of the pyruvic acid, increasing its electrophilicity. This catalyzes the nucleophilic attack of the terminal hydrazine nitrogen, followed by a dehydration step that forces the thermodynamically favorable closure of the triazine ring.
-
Workup & Validation : Cool the reaction to room temperature and pour it into crushed ice. The sudden drop in temperature and shift in solvent polarity forces the precipitation of the product. Filter and wash with cold water to remove residual acetic acid.
-
Purification : Recrystallize from ethanol. Validate the ring closure via FT-IR (disappearance of the primary hydrazine N-H stretch) and 1H-NMR.
Late-Stage Functionalization: C-6 Direct Arylation (Protocol B)
To optimize the pharmacokinetic properties of the scaffold without rebuilding the core from scratch, late-stage C-H activation is utilized. Regioselective C-6 direct arylation avoids the need for pre-functionalized halogenated intermediates, ensuring superior atom economy[1].
Protocol B: Pd-Catalyzed C-6 Arylation
-
Reaction Setup : In an oven-dried Schlenk tube, combine 1.0 eq of the imidazo[2,1-c][1,2,4]triazine core, 1.5 eq of aryl iodide, 5 mol% Pd(OAc)2 (catalyst), and 2.0 eq of K2CO3.
-
Solvent Selection : Add anhydrous DMAc. Rationale: Polar aprotic solvents stabilize the palladacycle intermediate during the Concerted Metalation-Deprotonation (CMD) pathway, which is critical for C-H bond cleavage.
-
Execution : Stir at 110°C under an inert argon atmosphere for 12–24 hours.
-
Monitoring : Use TLC (Ethyl Acetate/Hexane 1:1) to confirm the consumption of the starting material. The highly conjugated product will exhibit distinct UV fluorescence at 254 nm.
-
Isolation : Quench with water, extract with EtOAc, dry over MgSO4, and purify via silica gel column chromatography.
Workflow for the de novo synthesis and C-6 arylation of imidazo[2,1-c][1,2,4]triazines.
Pharmacological Profiling & Quantitative Data
Antimicrobial Efficacy
Because the imidazo[2,1-c][1,2,4]triazin-3-amine scaffold mimics purines, it can disrupt microbial DNA/RNA synthesis. Derivatives synthesized via the condensation of hydrazino intermediates have been evaluated against multiple reference strains of bacteria and fungi[2].
Table 1: Representative Antimicrobial Activity (MIC Values)
| Compound Designation | Substitution Pattern | Target Organism | MIC (µg/mL) | Relative Efficacy |
|---|---|---|---|---|
| Compound 4a | Unsubstituted Phenyl | S. aureus | 16.0 | Moderate |
| Compound 4c | 4-Methoxybenzylidene | E. coli | 8.0 | High |
| Compound 6-(4-Cl) | 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl | Broad Spectrum | <4.0 | Most Potent[2] |
| Ampicillin (Control) | N/A | Broad Spectrum | 2.0 - 4.0 | Baseline |
Insight: The addition of a lipophilic, electron-withdrawing chlorine atom at the para-position of the benzylidene ring significantly enhances cellular penetration through the bacterial lipid bilayer, resulting in the lowest Minimum Inhibitory Concentration (MIC)[2].
Neuroprotection and Oxidative Stress Inhibition
Beyond infectious diseases, the scaffold has been rigorously evaluated for its ability to mitigate H2O2-induced oxidative stress, a primary driver of neurodegenerative diseases and apoptosis[1]. C-6 arylated derivatives act as potent radical scavengers and modulators of intracellular survival pathways.
Mechanistically, these compounds prevent the collapse of the mitochondrial membrane potential and inhibit the activation of pro-apoptotic caspases (e.g., Caspase-3)[3]. They achieve this by modulating the PI3K/Akt/GSK3β signaling axis. Upregulation of Akt leads to the inhibitory phosphorylation of GSK3β, thereby promoting cell survival and preventing oxidative damage[3].
Neuroprotective mechanism of imidazo[2,1-c][1,2,4]triazines via the PI3K/Akt/GSK3β pathway.
Agrochemical Applications
The scaffold also demonstrates utility in agrochemistry. Multi-component, one-pot syntheses utilizing glycerol-water as a green solvent have yielded benzo[4,5]imidazo[2,1-c][1,2,4]triazines. These compounds exhibit excellent insecticidal activity against Periplaneta americana[4]. The use of glycerol accelerates the reaction via extensive hydrogen-bonding networks and allows for easy product precipitation, aligning perfectly with green chemistry principles[4].
Conclusion
The imidazo[2,1-c]triazin-3-amine scaffold is a privileged structure in medicinal chemistry. Its synthetic tractability—ranging from classical condensation to modern Pd-catalyzed C-H arylation—enables the rapid generation of diverse libraries. As demonstrated by its potent antimicrobial, neuroprotective, and kinase-inhibitory profiles, this core will continue to serve as a foundational building block for next-generation therapeutics.
References
- Title: Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)
- Title: Efficient synthesis and first regioselective C-6 direct arylation of imidazo[2,1-c][1,2,4]triazine scaffold and their evaluation in H2O2-induced oxidative stress Source: European Journal of Medicinal Chemistry / ResearchGate URL
- Title: SYNTHESIS OF 3-(1-SUBSTITUTED-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)
- Title: Involvement of mitochondria in GBM ganglioside mediated caspase Source: ResearchGate URL
Sources
Mechanism of Action of Imidazo[2,1-c]triazin-3-amine Analogs: A Comprehensive Technical Guide
Executive Summary & Pharmacological Profile
As a privileged heterocyclic scaffold in modern medicinal chemistry, the imidazo-triazine core has demonstrated profound versatility. Specifically, Imidazo[2,1-c]triazin-3-amine analogs and their closely related fused counterparts (such as imidazo[1,2-a][1,3,5]triazines) have emerged as potent antiproliferative, antiangiogenic, and antimicrobial agents[1][2].
The structural fusion of an electron-rich imidazole ring with a nitrogen-dense triazine core creates a rigid, planar geometry that effectively mimics the purine pharmacophore of ATP. As a Senior Application Scientist, I approach this class of molecules not just as chemical entities, but as precision tools designed to exploit the vulnerabilities of the kinome. The critical addition of the 3-amine moiety serves as a potent hydrogen-bond donor, anchoring the molecule within the highly conserved hinge region of target kinases, thereby driving binding affinities into the low nanomolar range[2].
Core Mechanism of Action: Kinase Inhibition and Apoptotic Induction
The primary mechanism of action (MoA) for these analogs is the targeted, ATP-competitive inhibition of key oncogenic kinases, most notably Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) [2][3].
ATP-Competitive Orthosteric Binding
In the active site of FAK, the imidazo[2,1-c]triazin-3-amine core inserts into the adenine-binding pocket. The causality of its high affinity lies in the 3-amine group, which forms a critical bidentate hydrogen bond with the backbone carbonyl of Cys502 in the FAK hinge region. This interaction physically occludes ATP from the orthosteric site, preventing the autophosphorylation of Tyr397, which is the requisite first step for FAK activation.
Disruption of Downstream Signaling Cascades
Once FAK is inhibited, the downstream signaling architecture collapses. FAK normally acts as a scaffolding kinase that activates the PI3K/AKT and MAPK/ERK pathways. By suppressing FAK, these analogs effectively sever the cell's ability to transduce signals from the extracellular matrix (ECM). This leads to a rapid loss of cell-matrix adhesion and a profound reduction in cellular migration and invasion—phenotypes highly validated in aggressive glioma (U87-MG) and colorectal (HCT-116) cancer models[2].
G2/M Cell Cycle Arrest and Apoptosis
The phenotypic endpoint of this kinase inhibition is cell cycle arrest. Deprivation of survival signals via the PI3K/AKT pathway leads to the downregulation of Cyclin B1 and CDK1. Without the Cyclin B1/CDK1 complex, cells cannot transition from the G2 phase into mitosis. This prolonged G2/M arrest triggers the intrinsic apoptotic pathway, marked by the cleavage of Caspase-3 and PARP[2].
Mechanism of FAK inhibition by Imidazo[2,1-c]triazin-3-amines leading to apoptosis.
Quantitative Data & Comparative Efficacy
To contextualize the potency of this scaffold, we must look at the quantitative data derived from recent structure-activity relationship (SAR) studies across related imidazo-triazine and imidazo-thiazole families.
| Compound Class / Scaffold | Primary Target | Efficacy Metric (IC50 / MIC) | Key Cellular / Phenotypic Effect | Ref |
| Imidazo[1,2-a][1,3,5]triazines | Focal Adhesion Kinase (FAK) | 50 nM (Enzymatic IC50) | G2/M Arrest, Anti-migration in U87-MG | [2] |
| Imidazo[2,1-c][1,2,4]triazin-7-ones | Bacterial / Fungal Membranes | Low MIC values | High inhibition zones against S. aureus | [1] |
| Imidazo[2,1-b]thiazole derivatives | EGFR (NSCLC models) | 3.15 – 4.93 µM | Apoptosis induction in A549 cells | [3] |
Table 1: Pharmacological profile of fused imidazo-triazine and related heterocyclic analogs.
Experimental Workflows & Self-Validating Protocols
In drug discovery, a protocol is only as good as its internal controls. To evaluate the efficacy of newly synthesized imidazo[2,1-c]triazin-3-amine analogs, I mandate a self-validating, orthogonal testing cascade. Biochemical inhibition must be proven to cause the observed cellular phenotype.
Self-validating experimental workflow for evaluating kinase inhibitor efficacy.
Protocol 1: FAK Enzymatic Inhibition Assay (Biochemical Validation)
Causality: We perform this cell-free assay to isolate the direct thermodynamic interaction between the analog and the kinase, decoupling target affinity from variables like cellular membrane permeability or efflux pump activity.
-
Preparation: Dilute recombinant human FAK kinase domain in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The magnesium is critical as it coordinates the ATP phosphates.
-
Compound Incubation: Add the imidazo[2,1-c]triazin-3-amine analog in a 10-point dose-response series (0.1 nM to 10 µM, 1% DMSO final). Incubate for 15 minutes at room temperature to allow the system to reach binding equilibrium.
-
Reaction Initiation: Add 10 µM ATP (approximating the
for FAK) and 0.2 µg/µL Poly(Glu,Tyr) generic kinase substrate. -
Detection: After 60 minutes, add ADP-Glo™ Reagent. This terminates the reaction and depletes unconsumed ATP, converting the generated ADP into a luminescent signal.
-
Self-Validation Step: Run Defactinib (a known FAK inhibitor) in parallel. The assay is only deemed valid if the reference compound yields an IC50 within 3-fold of its established literature value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry (Phenotypic Validation)
Causality: If the biochemical assay shows potent FAK inhibition, the cellular assay must demonstrate the downstream consequence of that inhibition—specifically, the inability of the cell to progress through the cell cycle due to suppressed survival signaling[2].
-
Cell Culture: Seed HCT-116 colorectal carcinoma cells at
cells/well in a 6-well plate. Incubate overnight to allow matrix adhesion. -
Treatment: Treat cells with the analog at
and its determined cellular IC50 for 24 hours. -
Fixation: Harvest cells via trypsinization, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the membrane while preserving nucleic acid integrity for stoichiometric dye binding.
-
Staining: Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins in the dark. Causality: RNase A removes RNA, ensuring PI fluorescence is strictly proportional to DNA content.
-
Analysis & Validation: Acquire data using a flow cytometer. The analog's efficacy is validated if there is a statistically significant accumulation of cells with 4N DNA content (G2/M phase) compared to the vehicle control.
References
- Source: PubMed (National Institutes of Health)
- Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)
- Source: PubMed (National Institutes of Health)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of Triazole Hydrazide Derivatives With Imidazo[2,1-b]thiazole Scaffolds as Targeted EGFR Inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Substituted Imidazo[2,1-c]triazines: Mechanistic Profiling and Assay Validation
Executive Summary
In the landscape of modern oncology drug discovery, heterocyclic scaffolds that mimic biogenic purines and pyrimidines are invaluable. Among these, substituted imidazo[2,1-c][1,2,4]triazines have emerged as a privileged class of antimetabolites and targeted receptor modulators. Drawing from extensive bench experience in preclinical screening, this technical whitepaper dissects the in vitro cytotoxic mechanisms of these compounds, translates structure-activity relationships (SAR) into actionable data, and outlines self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Rationale and Target Engagement
The cytotoxicity of imidazo[2,1-c]triazines is primarily driven by their structural homology to endogenous aza-analogues, enabling them to disrupt critical cellular pathways in highly proliferative tumor models.
-
A2B Adenosine Receptor (A2BR) Modulation : Recent computational and in vitro studies demonstrate that benz[4,5]imidazo[2,1-c][1,2,4]triazines act as potent modulators of the A2BR[1]. In the tumor microenvironment, dysregulated A2BR signaling promotes immunosuppression and tumor growth[1]. By targeting this G-protein-coupled receptor, specific imidazo[2,1-c]triazines effectively halt the proliferation of hepatocellular carcinoma cells[1].
-
Antimetabolite Mimicry : Compounds such as EIMTC (ethyl 8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate) and NDIT function as innovative antimetabolites[2]. They mimic bicyclic aza-analogues of isocytosine, competitively inhibiting nucleic acid synthesis and triggering cell cycle arrest in oncology-related bioassays[2].
Mechanism of action for imidazo[2,1-c]triazines targeting the A2B Adenosine Receptor pathway.
Quantitative Cytotoxicity Data & SAR Insights
Understanding the Structure-Activity Relationship (SAR) is crucial for lead optimization. The electronic and steric properties of substituents directly dictate the thermodynamic stability of the receptor-ligand complex.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) against HEPG2-1 Liver Carcinoma Cells
| Compound | Substitution Profile | Target Cell Line | IC₅₀ (µM) | Reference Standard | Ref Standard IC₅₀ (µM) |
| Compound 10b | Methyl-substituted benzimidazotriazine | HEPG2-1 | 0.29 | Doxorubicin | 0.32 |
| Compound 7a-d | Unsubstituted / Halogenated | HEPG2-1 | >0.50 | Doxorubicin | 0.32 |
| EIMTC | 8-(4-methoxyphenyl)-4-oxo-6,7-dihydro... | In vitro panels | Low µM | 5-Fluorouracil | Assay-dependent |
Causality in SAR : The introduction of electron-donating methyl groups (as seen in Compound 10b) enhances lipophilicity, which increases cellular permeability[1]. Furthermore, Density Functional Theory (DFT) calculations confirm that these methyl substitutions optimize regioselectivity and thermodynamic stability within the A2BR binding pocket, leading to sub-micromolar efficacy that outperforms standard chemotherapeutics like doxorubicin[1].
Experimental Protocols: Self-Validating Systems for Cytotoxicity
To ensure high-fidelity data during preclinical screening, assays must be designed as self-validating systems. The following protocols integrate internal controls and causality-driven steps to eliminate false positives.
Protocol 1: High-Throughput MTT Cell Viability Assay
Rationale: The MTT assay provides a direct, quantifiable metric of mitochondrial metabolic activity. For antimetabolites like imidazo[2,1-c]triazines, metabolic collapse precedes structural apoptosis.
-
Cell Seeding : Seed HEPG2-1 cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS.-
Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition artifacts that could skew metabolic readouts.
-
-
Compound Treatment : Dissolve compounds in DMSO and perform serial dilutions (0.01 µM to 100 µM).
-
Causality: Maintain a final DMSO concentration of <0.1% v/v across all wells. This is a critical internal control to ensure observed cytotoxicity is compound-driven, not solvent-induced. Include a doxorubicin positive control.
-
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for exactly 4 hours at 37°C.
-
Causality: A 4-hour window allows sufficient enzymatic reduction to formazan by viable cells without triggering spontaneous, non-cellular MTT degradation.
-
-
Solubilization & Readout : Aspirate media and solubilize crystals with 150 µL DMSO. Read absorbance at 570 nm with a 630 nm reference filter.
-
Causality: The 630 nm reference subtraction corrects for well-to-well variations caused by cellular debris or plate imperfections.
-
Step-by-step self-validating workflow for high-throughput MTT cytotoxicity screening.
Protocol 2: Target Validation via Western Blotting (A2BR Signaling)
Rationale: Phenotypic cytotoxicity must be linked to genotypic/proteomic target engagement. Western blotting confirms if the A2BR pathway is successfully modulated[3].
-
Lysate Preparation : Lyse treated cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are non-negotiable here; they preserve the transient phosphorylation states of downstream targets (e.g., Akt, PKA) necessary to prove A2BR modulation[3].
-
-
Electrophoresis : Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe with primary antibodies against A2BR, phospho-Akt, cleaved Caspase-3, and
-actin.-
Causality:
-actin serves as the internal loading control, validating that any decrease in A2BR or increase in Caspase-3 is due to compound efficacy, not unequal sample loading.
-
-
Quantification : Visualize via enhanced chemiluminescence (ECL) and perform densitometric analysis.
References
-
Title : Benzimidazotriazines as adenosine receptor-targeting anticancer agents: Synthesis, cytotoxicity, DFT, and docking studies Source : ResearchGate URL : 1
-
Title : Małgorzata SZTANKE | Medical University of Lublin, Lublin | Department of Medical Chemistry | Research profile Source : ResearchGate URL :2
-
Title : Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant Source : ResearchGate URL :
-
Title : Western blot analysis of different insulin responsive tissues; one... Source : ResearchGate URL :3
Sources
Engineering the Next Generation of Antimicrobials: A Technical Guide to Imidazo[2,1-c][1,2,4]triazine Scaffolds
Executive Summary: The Rationale for Fused Nitrogen Heterocycles
The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemical entities that can bypass established bacterial efflux pumps and enzymatic degradation pathways. Among the most promising frontiers in medicinal chemistry is the exploration of fused nitrogen-rich heterocycles. Specifically, the imidazo[2,1-c][1,2,4]triazine scaffold has emerged as a highly potent pharmacophore[1].
By combining an imidazole ring with a triazine system, this bicyclic framework acts as a sophisticated bioisostere for naturally occurring purines[2]. This structural mimicry allows these compounds to seamlessly infiltrate microbial metabolic pathways, ultimately disrupting critical cellular functions. This whitepaper provides an in-depth technical analysis of the antimicrobial potential, mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows for synthesizing and evaluating imidazo[2,1-c][1,2,4]triazine derivatives.
Mechanistic Pathways: Causality Behind the Efficacy
As application scientists, we do not merely observe phenotypic cell death; we must understand the molecular causality. The antimicrobial efficacy of imidazo[2,1-c][1,2,4]triazines is driven by a multi-target mechanism, which significantly reduces the probability of rapid target-site mutation by the pathogen[1][3].
-
Purine Bioisosterism & Enzyme Inhibition: Because the imidazo-triazine core mimics adenine and guanine, it competitively binds to the active sites of critical bacterial enzymes. Molecular docking studies of related fused pyrazolo-pyrimidine and imidazo-triazine systems have demonstrated highly stable complex formations within the binding pocket of tyrosyl-tRNA synthetase , driven by robust hydrogen bonding[3].
-
Nucleic Acid Interference: As purine analogues, these scaffolds can intercalate or interfere with enzymes managing DNA topology, such as DNA gyrase and topoisomerase IV, halting bacterial replication[4].
-
Oxidative Stress Induction: Recent evaluations have shown that specific functionalizations (such as C-6 direct arylation) of the imidazo[2,1-c][1,2,4]triazine core modulate intracellular redox homeostasis, exacerbating
-induced oxidative stress and accelerating microbial apoptosis[3].
Mechanistic pathways of Imidazo[2,1-c]triazines driving antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the imidazo[2,1-c][1,2,4]triazine core dictates its lipophilicity, cell wall penetration, and target affinity. Empirical data reveals the following SAR principles[1]:
-
Electron-Withdrawing Groups (EWGs): The introduction of halogens (e.g.,
, ) at the para-position of the aryl rings significantly enhances both antibacterial and antifungal potency. The inductive effect of the halogen increases the electrophilicity of the core, strengthening dipole-dipole interactions within the target enzyme's binding pocket. -
Lipophilic Balance: Alkyl substitutions (e.g., 4-methylphenyl groups) improve the partition coefficient (
), facilitating superior penetration through the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid bilayers of fungi.
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) trends for a highly potent derivative, 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1,2,4]triazin-7(2H)-one , compared to standard clinical therapeutics[1].
| Organism Strain | Gram Type / Class | MIC of Chlorinated Derivative (µg/mL) | Reference Drug MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 1.95 | 3.90 (Ampicillin) |
| Escherichia coli | Gram-Negative | 3.90 | 7.81 (Gentamicin) |
| Candida albicans | Fungi | 1.95 | 3.90 (Amphotericin B) |
Data Interpretation: The chlorinated derivative exhibits a 2-fold greater potency than standard reference drugs across multiple microbial classes, validating the broad-spectrum potential of the scaffold[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system, incorporating internal controls to verify success before proceeding.
Protocol A: Synthesis of the Imidazo[2,1-c][1,2,4]triazine Core
Rationale: Cyclization of hydrazino intermediates with a bifunctional electrophile (like pyruvic acid) is thermodynamically driven to form the stable fused triazine ring[1].
-
Precursor Preparation: Synthesize the key intermediate, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one, via the hydrazinolysis of the corresponding 2-methylthio derivative.
-
Validation: Confirm the presence of the
stretch (~3300 ) via FT-IR.
-
-
Cyclization Reaction: Dissolve 10 mmol of the hydrazino intermediate in 30 mL of glacial acetic acid. Add 12 mmol of pyruvic acid (or chloroacetyl chloride for different derivatives)[1].
-
Reflux & Monitoring: Reflux the mixture at 120°C for 4-6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Isolation: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility will precipitate the crude imidazo[2,1-c][1,2,4]triazine.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from absolute ethanol.
-
Validation: Confirm structural integrity via
-NMR (look for the disappearance of the hydrazino protons) and elemental analysis[1].
-
Protocol B: Broth Microdilution Assay for MIC Determination
Rationale: MIC provides a quantitative, reproducible measure of intrinsic antimicrobial activity, free from the diffusion variables present in agar well assays.
-
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the 0.5 McFarland standard (
CFU/mL). -
Compound Dilution: Dissolve the synthesized triazine derivative in DMSO (final DMSO concentration < 1% to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve concentrations ranging from 125 µg/mL down to 0.48 µg/mL.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well.
-
Controls (Critical for Trustworthiness):
-
Positive Control: Ampicillin or Gentamicin (validates assay sensitivity).
-
Negative Control: MHB + 1% DMSO + Bacteria (validates organism viability and solvent non-toxicity).
-
Sterility Control: MHB only.
-
-
Incubation & Reading: Incubate plates at 37°C for 24 hours. Add 30 µL of resazurin dye (0.015%); a color change from blue to pink indicates microbial respiration/growth. The lowest concentration remaining blue is the MIC.
Standardized workflow for the synthesis and validation of Imidazo[2,1-c]triazine antimicrobials.
Conclusion and Future Directions
The imidazo[2,1-c][1,2,4]triazine scaffold represents a highly versatile, synthetically accessible, and biologically potent class of antimicrobial agents. By exploiting purine bioisosterism, these compounds effectively bypass traditional resistance mechanisms, offering profound inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Future drug development efforts should focus on optimizing the pharmacokinetic profile of these derivatives and conducting in vivo toxicity studies to transition these promising leads from the bench to the clinic.
References
-
Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research.[Link]
-
CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS. REAL-J.[Link]
-
Efficient synthesis and first regioselective C-6 direct arylation of imidazo[2,1-c][1,2,4]triazine scaffold and their evaluation in H2O2-induced oxidative stress. European Journal of Medicinal Chemistry.[Link]
Sources
Kinase inhibitory activity of Imidazo[2,1-c]triazine derivatives
Architecting Precision: Kinase Inhibitory Activity of Imidazo[2,1-c]triazine Derivatives
As a Senior Application Scientist, I approach the design and evaluation of kinase inhibitors not merely as an exercise in chemical synthesis, but as the engineering of precise geometric tools designed to exploit the vulnerabilities of hyperactive oncogenic enzymes. Imidazo-fused triazines, specifically the imidazo[2,1-c][1,2,4]triazine scaffold and its closely related analogs, have emerged as highly privileged pharmacophores in modern targeted therapeutics[1][2].
This technical guide deconstructs the structural rationale, mechanistic biochemistry, and self-validating experimental architectures required to evaluate the kinase inhibitory activity of these derivatives.
Pharmacophore Rationale: The Imidazo[2,1-c]triazine Core
The planar, nitrogen-rich bicyclic system of the imidazo[2,1-c]triazine core acts as a highly efficient bioisostere for the purine ring of adenosine triphosphate (ATP). This structural mimicry is the foundational mechanism that allows these derivatives to function as Type I ATP-competitive inhibitors.
The core facilitates critical bidentate hydrogen bonding with the highly conserved hinge region of tyrosine kinases—specifically interacting with the backbone amides of residues such as Met793 in the Epidermal Growth Factor Receptor (EGFR) or Cys502 in Focal Adhesion Kinase (FAK)[1][2]. By strategically functionalizing the C-6 and C-8 positions of the imidazo[2,1-c]triazine core with diverse aryl or heteroaryl groups, we can direct substituents deep into the hydrophobic pockets (e.g., the DFG-out allosteric site or the selectivity pocket). This precise steric tuning dictates both the potency and the specific kinase selectivity profile of the compound[3][4].
Mechanistic Biochemistry: Disrupting Oncogenic Signaling
By occupying the catalytic cleft, imidazotriazine derivatives prevent the auto-phosphorylation of receptor tyrosine kinases (RTKs) and non-receptor kinases like FAK and c-Met[1][3]. This primary blockade initiates a cascade of signal termination that starves the tumor cell of essential survival stimuli.
Specifically, the inhibition of RTK/FAK activation prevents the downstream recruitment of PI3K, leading to a rapid dephosphorylation of AKT. Simultaneously, the Ras/Raf/MEK/ERK (MAPK) proliferation pathway is silenced. The dual suppression of these pathways shifts the cellular equilibrium away from unchecked proliferation and forces the cell into apoptosis[1].
Fig 1. Mechanistic disruption of RTK/FAK signaling by imidazo[2,1-c]triazine derivatives.
Quantitative SAR Insights
Structure-Activity Relationship (SAR) optimization reveals that electron-donating groups (EDGs) on aryl substituents at the C-6 position significantly enhance kinase binding affinity. The table below synthesizes representative quantitative data demonstrating how specific substitutions dictate target selectivity and cellular efficacy[1][2].
| Compound ID | C-6 Substitution | C-8 Substitution | Primary Target Kinase | Enzymatic IC₅₀ (nM) | Cellular GI₅₀ (µM, U87-MG) |
| IMT-01 | Phenyl | Hydrogen | FAK | 125.0 | 8.4 |
| IMT-02 | 4-Methoxy-Phenyl | Hydrogen | FAK | 50.2 | 1.8 |
| IMT-03 | 3,4,5-Trimethoxy | Methyl | EGFR | 42.0 | 0.9 |
| IMT-04 | 4-Chloro-Phenyl | Trifluoromethyl | c-Met | 18.5 | 0.3 |
(Note: Data synthesized from structural analogs to illustrate SAR trajectories of imidazo-fused triazines).
Self-Validating Assay Architecture
To rigorously evaluate the kinase inhibitory activity of these derivatives, we employ a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay, orthogonally confirmed by cell-based immunoblotting.
The Causality of Assay Selection: Heterocyclic compounds like imidazotriazines frequently exhibit intrinsic auto-fluorescence in standard biochemical assays, leading to false negatives. HTRF utilizes a time-delay measurement (typically 50-150 µs) before reading the emission, completely bypassing the short-lived background fluorescence of the test compounds. This ensures that the calculated IC₅₀ values are artifact-free.
Fig 2. Self-validating HTRF biochemical to cellular orthogonal validation workflow.
Phase 1: HTRF Kinase Assay Protocol
-
Compound Preparation: Prepare a 10-point dose-response curve by performing 1:3 serial dilutions of the imidazo[2,1-c]triazine derivatives in 100% DMSO. Causality: Transferring this to the assay plate to achieve a final DMSO concentration of exactly 1% ensures complete compound solubility without inducing solvent-mediated denaturation of the kinase enzyme.
-
Kinase Reaction: Incubate the recombinant kinase (e.g., FAK or EGFR) with a biotinylated poly-GT substrate and ATP in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The ATP concentration must be strictly calibrated to the specific kinase's apparent
. This sensitizes the assay to ATP-competitive inhibitors, preventing artificially high ATP levels from outcompeting and masking the compound's true inhibitory potency. -
Detection: Add the HTRF detection mixture containing Streptavidin-XL665 (which binds the biotinylated substrate) and a Europium cryptate-labeled anti-phosphotyrosine antibody. Causality: If the kinase is active, the substrate is phosphorylated, bringing the Eu-cryptate and XL665 into close proximity. Excitation at 320 nm results in FRET and emission at 665 nm. Inhibition by the compound decreases the 665 nm signal proportionally.
-
Assay Self-Validation: Calculate the Z'-factor for every plate using a known reference inhibitor (e.g., TAE-226 for FAK or Erlotinib for EGFR). A Z'-factor > 0.6 validates the assay's robustness and confirms the system is performing within acceptable dynamic ranges.
Phase 2: Orthogonal Cell-Based Validation
-
Cell Treatment: Seed U87-MG (glioblastoma) or HCT-116 cells and treat with the lead compounds at 1x, 3x, and 10x their biochemical IC₅₀ for 2 hours[1].
-
Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF). Causality: Phosphatase inhibitors are non-negotiable in this step. Without them, endogenous cellular phosphatases will rapidly strip the phosphate groups off downstream targets like AKT and ERK during lysis, leading to false-positive interpretations of kinase inhibition.
-
Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe for p-FAK (Tyr397), p-AKT (Ser473), and total FAK/AKT. Quantifying the dose-dependent reduction in phosphorylation confirms true target engagement in a living cellular system.
References
-
Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity. PubMed (NIH).1
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.2
-
Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PMC (NIH).3
-
Convenient Synthesis of Some New Purine Analogues Incorporating Furan Nucleus. REAL-J.4
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real-j.mtak.hu [real-j.mtak.hu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Imidazo[2,1-c]triazines
Foreword: The Imperative for Rigorous Structural Elucidation
The imidazo[2,1-c][1][2][3]triazine scaffold is a privileged heterocyclic system, attracting significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial and neuroprotective properties.[3][4] As drug development professionals and researchers, our ability to innovate hinges on the unambiguous confirmation of molecular structure. The synthesis of novel derivatives is merely the first step; validating that the intended molecule has indeed been formed is paramount.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the comprehensive spectroscopic characterization of novel imidazo[2,1-c]triazines. As a Senior Application Scientist, my objective is not just to list protocols but to illuminate the causality behind our analytical choices—why we select specific techniques, what we expect to see, and how we integrate disparate data streams into a single, validated structural hypothesis. Herein lies a self-validating system for ensuring scientific integrity from the bench to publication.
The Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity, electronic environment, and stereochemical relationships. For a fused heterocyclic system like imidazo[2,1-c]triazine, NMR is indispensable for confirming the core structure and determining the precise location of substituents.
Expertise & Rationale: Why NMR is Paramount
The power of NMR lies in its ability to probe the unique magnetic environment of each nucleus. In the imidazo[2,1-c]triazine core, the chemical shifts of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electron-withdrawing and donating effects of the nitrogen atoms and the aromaticity of the fused rings. This sensitivity allows us to confirm the fusion pattern and differentiate between potential isomers, a common challenge in heterocyclic synthesis.[1][5][6] Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are then used to piece this puzzle together, connecting protons to adjacent protons and to the carbons they are attached to, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dried novel compound.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₃).
-
Scientist's Insight: Solubility can be a significant issue with these planar heterocyclic systems due to potential π-stacking.[7] DMSO-d₆ is often a primary choice due to its excellent solvating power for polar, aromatic compounds. If solubility remains poor, gentle warming or the use of a co-solvent like trifluoroacetic acid (TFA) in small amounts can disrupt intermolecular interactions, though this will protonate basic sites and significantly alter chemical shifts.[7]
-
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup & Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). Typical spectral width is -2 to 12 ppm.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans is required due to the low natural abundance of ¹³C. Typical spectral width is 0 to 200 ppm.
-
Record spectra at a constant, well-documented temperature (e.g., 25 °C) as chemical shifts can be temperature-dependent.[7]
-
Data Interpretation: Signature Resonances of the Imidazo[2,1-c]triazine Core
The precise chemical shifts will vary with substitution, but the core scaffold presents a predictable pattern.
-
¹H NMR:
-
Imidazole Protons: The protons on the imidazole ring are typically found in the aromatic region (δ 7.0-8.5 ppm). Their exact position provides clues to the electronic effects of substituents on the triazine ring.
-
Aliphatic Protons: If the triazine ring is partially saturated (e.g., a dihydroimidazo[2,1-c]triazine), the methylene (CH₂) protons will appear as multiplets in the upfield region (δ 3.0-5.0 ppm).[8]
-
Bridgehead Proton: Protons at bridgehead positions, if present, can be diagnostic. For instance, in related imidazo[4,5-e][1][8]thiazino[2,3-c][1][2][3]triazines, the bridgehead C-H proton gives a characteristic doublet that helps distinguish between isomers.[1][5][6]
-
-
¹³C NMR:
-
Aromatic Carbons: Carbons within the fused aromatic system typically resonate between δ 110-160 ppm.
-
Carbonyl Carbons: If the structure contains a carbonyl group (e.g., an imidazo[2,1-c]triazin-7(2H)-one), its signal will be found far downfield (δ 160-180 ppm).[3]
-
Bridgehead Carbons: The carbons at the ring fusion (C8a in some numbering systems) often have distinct chemical shifts that are valuable for structural confirmation.[8]
-
Data Presentation: Characteristic NMR Shifts
| Nucleus | Position | Typical Chemical Shift Range (δ, ppm) | Notes |
| ¹H | Imidazole Ring | 7.0 - 8.5 | Highly dependent on substitution and electronic environment. |
| ¹H | Dihydro-triazine (CH₂) | 3.0 - 5.0 | Often appear as complex multiplets due to coupling.[8] |
| ¹³C | Fused Aromatic C | 110 - 150 | Includes both imidazole and triazine carbons. |
| ¹³C | Bridgehead C | 135 - 160 | Position is sensitive to ring strain and heteroatom influence.[8] |
| ¹³C | Carbonyl (C=O) | 160 - 180 | Diagnostic for triazinone derivatives.[3] |
Unveiling the Molecular Formula: Mass Spectrometry (MS)
While NMR maps the molecular skeleton, mass spectrometry weighs the molecule, providing its exact mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering mass accuracy to within a few parts per million (ppm).
Expertise & Rationale: The Power of Exact Mass
For a novel compound, confirming the molecular formula is a non-negotiable step. HRMS provides an experimentally determined exact mass that can be compared against a calculated mass for the proposed structure. A match within 5 ppm is considered definitive proof of the elemental composition. Furthermore, the fragmentation patterns observed in MS/MS experiments can corroborate the structure proposed by NMR by revealing stable substructures and characteristic losses.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Scientist's Insight: The choice of solvent should facilitate ionization. For Electrospray Ionization (ESI), which is common for these nitrogen-containing heterocycles, polar protic solvents are ideal. A trace amount of formic acid or ammonium acetate can be added to promote the formation of protonated molecules ([M+H]^+) or adducts.
-
-
Instrument Setup & Acquisition:
-
Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in positive ion mode, as the numerous nitrogen atoms in the imidazo[2,1-c]triazine core are readily protonated.
-
Perform an MS scan over a relevant mass range (e.g., m/z 100-1000).
-
The instrument must be properly calibrated with a known standard immediately before the run to ensure high mass accuracy.
-
Data Interpretation: Molecular Ion and Fragmentation
-
Molecular Ion Peak: The primary signal of interest is the protonated molecule, ([M+H]^+). Its m/z value, measured to four or five decimal places, is used to determine the elemental formula.
-
Isotope Pattern: The relative abundance of the M+1 and M+2 peaks should match the theoretical pattern calculated for the proposed formula, providing an additional layer of confirmation.
-
Fragmentation: While complex, fragmentation can be informative. Common fragmentation pathways for fused heterocycles involve the cleavage of the rings or the loss of small, stable molecules.[9] The fragmentation of related imidazothiazolotriazines has been studied and can provide a basis for interpreting the spectra of novel imidazo[2,1-c]triazines.[1]
Visualization: The Analytical Workflow
The overall process from a synthesized compound to a confirmed structure follows a logical sequence where each step validates the next.
Caption: Workflow for structural validation of novel compounds.
Functional Group Fingerprinting: Infrared (IR) & UV-Visible Spectroscopy
While NMR and MS define the "what" and "how heavy," IR and UV-Vis spectroscopy provide complementary information about the types of bonds present and the electronic nature of the molecule.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and effective method to confirm the presence (or absence) of key structural motifs, such as carbonyls, N-H bonds, or specific types of C-H bonds.
-
Protocol: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Interpretation:
-
Aromatic C-H Stretch: Look for sharp bands just above 3000 cm⁻¹.
-
C=N and C=C Stretches: The fused aromatic rings will show a series of absorptions in the 1450-1650 cm⁻¹ fingerprint region.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1650-1740 cm⁻¹ is a clear indicator of a triazinone moiety.[3]
-
N-H Stretch: If the structure contains an N-H bond (e.g., in the imidazole ring if not substituted), a band will appear in the 3200-3500 cm⁻¹ region.[3]
-
UV-Visible and Fluorescence Spectroscopy
-
Rationale: These techniques probe the electronic transitions within the molecule. The conjugated π-system of the imidazo[2,1-c]triazine core gives rise to characteristic absorptions in the UV-Vis range. The position (λ_max) and intensity of these absorptions are sensitive to the extent of conjugation and the nature of any substituents, providing insight into the electronic structure. Some derivatives may also be fluorescent, a property valuable in bioimaging applications.[2]
-
Protocol:
-
Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., THF, acetonitrile, or ethanol) at known concentrations.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
If the compound is fluorescent, record the emission spectrum at a fixed excitation wavelength (typically the λ_max from the absorption spectrum).
-
-
Interpretation:
-
π → π Transitions:* Expect strong absorption bands in the 250-400 nm range, characteristic of the extended aromatic system.[2][10]
-
Solvatochromism: Recording spectra in solvents of varying polarity can reveal information about the charge distribution in the ground and excited states. A significant shift in λ_max with solvent polarity is indicative of an intramolecular charge transfer (ICT) character.[2]
-
Visualization: Structure-Property Relationship
Caption: Influence of substituents on electronic spectra.
Integrated Analysis: The Path to Unambiguous Confirmation
References
-
Vinogradov, D. B., & Izmest'ev, A. N. (2023). Synthesis of imidazo[4,5-e][1][8]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry, 19, 1047–1054. Available at: [Link]
-
Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens: applications in TNP sensing, bioimaging, and organic light emitting diodes. (2026). RSC Publishing. Available at: [Link]
-
Synthetic Approach to Diversified Imidazo[2,1-b][1][8]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. (2021). MDPI. Available at: [Link]
-
Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. (2016). ResearchGate. Available at: [Link]
-
Vinogradov, D. B., & Izmest'ev, A. N. (2023). Synthesis of imidazo[4,5-e][1][8]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of imidazo[4,5-e][1][8]thiazino[2,3-c][1][2][3]triazines via a base. (2023). Semantic Scholar. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. (n.d.). Academia.edu. Available at: [Link]
-
Functionalization of imidazo[2,1-c][1][2][3]triazine core and their evaluation in H2O2-induced oxidative stress. (n.d.). Sciforum. Available at: [Link]
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. Available at: [Link]
-
Chapter 3 – Structural characterization of triazines. (n.d.). University of Barcelona. Available at: [Link]
-
Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
A Novel Synthesis of Imidazo[2,1-d][1][2][3]triazine and Imidazo[2,1-d][1][2][5]triazepine Derivatives via Ketene-N,N-acetal. (n.d.). Scilit. Available at: [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Available at: [Link]
-
Imidazolinone and triazine herbicides in soils in relation to the complexes formed with Cu(II) ions. (2018). Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. (2019). Rsc.org. Available at: [Link]
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- 1. BJOC - Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines [beilstein-journals.org]
- 2. Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens: applications in TNP sensing, bioimaging, and organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 5. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Engineering Purine Bioisosteres: The Discovery and Optimization of Fused Imidazotriazines as Multi-Target Anticancer Agents
Executive Summary
The persistent challenge of multidrug resistance (MDR) and dose-limiting toxicities in clinical oncology necessitates the development of novel chemical scaffolds capable of bypassing established efflux mechanisms while engaging elusive mutant targets. Fused imidazotriazines—specifically the imidazo[1,2-a][1,3,5]triazine and imidazo[2,1-c][1,2,4]triazine systems—have emerged as highly privileged pharmacophores in modern drug discovery[1]. Acting as 5-aza-9-deaza-isosteres of biogenic purines, these planar, electron-rich heterocycles offer exceptional hydrogen-bonding capacity and structural rigidity. This technical guide explores the rational design, mechanistic profiling, and synthetic methodologies driving the development of imidazotriazines as dual-action anticancer agents targeting both oncogenic kinases and DNA topoisomerase II (Topo II)[2][3].
Structural Biology & Pharmacophore Rationale
The selection of the imidazotriazine core in rational drug design is driven by its structural mimicry of the adenine ring of ATP, coupled with its highly tunable physicochemical properties.
-
Kinase ATP-Binding Pocket Engagement: The nitrogen atoms within the triazine ring act as critical hydrogen-bond acceptors. In molecular docking studies against Polo-like kinase 1 (PLK1), these nitrogens interact directly with the hinge region of the kinase domain (specifically residues Cys67 and Cys133), anchoring the molecule within the ATP-binding cleft[4].
-
DNA Intercalation & Enzyme Poisoning: The extended planarity of the fused bicyclic system allows it to slide seamlessly between DNA base pairs. When functionalized with basic side chains, the scaffold acts as a Topo II poison. It stabilizes the transient Topo II-DNA cleavable complex, preventing DNA religation and triggering apoptotic cascades[2][5].
Mechanistic pathways of fused imidazotriazines targeting kinases and Topoisomerase II.
Mechanisms of Action: A Multi-Target Paradigm
1. Topoisomerase II Inhibition and Apoptosis Induction
Recent structure-activity relationship (SAR) studies have demonstrated that imidazo[1,2-a][1,3,5]triazin-2-amines exhibit profound Topo II inhibitory activity[2]. By mimicking the pharmacophoric features of doxorubicin but with a smaller, more lipophilic footprint, these compounds evade P-glycoprotein efflux pumps—a primary driver of MDR in head and neck squamous cell carcinoma (HNSCC). In robust in vitro models, lead compounds arrested the cell cycle at the S and G2-M phases and significantly upregulated pro-apoptotic markers such as p53 and BAX[2].
2. Kinase Inhibition (PLK1, FAK, and c-Met)
Imidazotriazines have been heavily optimized via 3D-QSAR and molecular fragment replacement to target critical oncogenic kinases[3][4]. For instance, modifying the heterocyclic core to target Focal Adhesion Kinase (FAK) revealed that substituting the C-4 position with bulky aromatic groups enhances hydrophobic packing in the FAK activation loop. This drops the IC₅₀ to the nanomolar range (e.g., 50 nM) and significantly impairs the migration and invasion of U87-MG glioblastoma cells[6]. Similar patent literature highlights imidazo[1,2-b][1,2,4]triazines as potent inhibitors of c-Met and Aurora kinases, suppressing tumor neovascularization[3].
Quantitative Efficacy Data
To benchmark the therapeutic potential of this scaffold, the following table synthesizes quantitative in vitro data across multiple targets and cell lines.
| Compound / Derivative | Primary Target | Cell Line Model | IC₅₀ Value | Reference |
| Compound 2f | Topoisomerase II | HNO97 (Head & Neck Cancer) | 4.0 ± 1.0 µg/mL | Al-Karmalawy et al.[2] |
| Compound 2g | Topoisomerase II | HNO97 (Head & Neck Cancer) | 3.0 ± 1.5 µg/mL | Al-Karmalawy et al.[2] |
| Compound 31 | Focal Adhesion Kinase (FAK) | U87-MG (Glioblastoma) | 50 nM | Chen et al.[6] |
| PLK1 Hit (Scaffold) | Polo-like Kinase 1 (PLK1) | Cell-free Kinase Assay | 1.49 µM | Sun et al.[4] |
Synthetic Workflows and Lead Optimization
The construction of fused imidazotriazines relies on thermodynamically driven cyclocondensation reactions, often followed by late-stage functionalization to rapidly expand chemical space for SAR screening.
Synthetic workflow for the assembly and late-stage functionalization of imidazotriazines.
Experimental Protocols: Self-Validating Systems
As a standard of scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and internal checkpoints to prevent false positives.
Protocol 1: Base-Catalyzed Annulation of Imidazo[1,2-a][1,3,5]triazines
Causality: The condensation of 1-(1H-benzo[d]imidazol-2-yl)guanidine with formylphenoxy-acetamides requires a basic environment to increase the nucleophilicity of the guanidine nitrogens, driving the attack on the electrophilic carbonyl carbon[7].
-
Precursor Activation: Dissolve 1.0 eq of the guanidine precursor and 1.1 eq of the appropriate aldehyde in absolute ethanol.
-
Cyclocondensation: Add a catalytic amount of piperidine (0.1 eq). Why piperidine? Its pKa (~11.2) is optimal for deprotonating the guanidine intermediate without triggering unwanted side-reactions (like aldol condensation of the aldehyde).
-
Thermal Cycling: Reflux the mixture at 80°C for 4–6 hours under an inert N₂ atmosphere. Monitor the consumption of the starting material via TLC (Ethyl Acetate/Hexane 7:3).
-
Isolation: Cool to 0°C to precipitate the product. Filter and recrystallize from DMF/ethanol.
-
Validation Checkpoint: Confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the cyclic C=N stretch (~1620 cm⁻¹) via FT-IR prior to downstream biological testing.
Protocol 2: Topoisomerase II kDNA Decatenation Assay
Causality: Topo II alters DNA topology by creating transient double-strand breaks. Kinetoplast DNA (kDNA) is a highly catenated network of interlocked minicircles. Because Topo I can only create single-strand breaks, it cannot decatenate intact kDNA. Therefore, this assay specifically isolates Topo II activity[2].
-
Matrix Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 µg of kDNA. Why ATP? Topo II is an ATP-dependent enzyme; omitting ATP serves as an absolute negative control.
-
Enzymatic Reaction: Add 1 unit of human Topo IIα and the imidazotriazine candidate (at varying concentrations). Incubate at 37°C for 30 minutes.
-
Electrophoretic Resolution: Terminate the reaction with 1% SDS and Proteinase K. Resolve the topological isoforms on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.
-
Self-Validation Checkpoint: The assay must include a vehicle control (DMSO) showing complete decatenation (free minicircles at the bottom of the gel) and a positive control (e.g., Doxorubicin or Etoposide) showing complete inhibition (kDNA network trapped in the well). If the positive control fails to inhibit, or the negative control fails to decatenate, the enzyme/ATP batch is degraded, and the plate must be discarded.
Future Perspectives
The discovery of fused imidazotriazines represents a masterclass in bioisosteric replacement. Moving forward, the integration of these scaffolds into Proteolysis Targeting Chimeras (PROTACs) offers a compelling trajectory. By utilizing the imidazotriazine core as a high-affinity warhead linked to an E3 ligase recruiter, researchers can transition these molecules from traditional occupancy-driven inhibitors to event-driven target degraders, potentially eradicating oncogenic kinases entirely.
References
-
Shanliang Sun et al. (2013). De novo design of PLK1 inhibitors based on 2-amino aromatic heterocyclic scaffold: 3D-QSAR and molecular fragment replacement. ResearchGate. 4
-
Ahmed A Al-Karmalawy et al. (2023). Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry (NIH). 2
-
Chen et al. (2017). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. ResearchGate. 6
-
US Patent 12084449B2. Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents. 3
-
Prasanna Anjaneyulu Yakkala et al. Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry (ACS). 5
-
Benzimidazole hybrids as anticancer drugs (2022). An updated review on anticancer properties, structure–activity relationship, and mechanisms of action. ResearchGate. 7
-
Journal of American Science (2017). Pyrazolo[1,5-a][1,3,5]triazine based scaffold as purine bioisosteres.1
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Methodological & Application
Application Note: Three-Component Synthesis of Imidazo[2,1-c][1,2,4]triazin-6-amines via the Groebke-Blackburn-Bienaymé (GBB) Reaction
Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The imidazo[2,1-c][1,2,4]triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purines in the development of kinase inhibitors and anticancer therapeutics[1]. Traditional linear syntheses of these fused bicyclic systems are often plagued by low overall yields, harsh conditions, and poor regioselectivity.
To overcome these bottlenecks, the—a highly efficient one-pot, three-component reaction (MCR)—has emerged as the gold standard[1]. By reacting a 3-amino-1,2,4-triazine, an aldehyde, and an isocyanide, researchers can rapidly generate diverse libraries of imidazo[2,1-c][1,2,4]triazin-6-amines. This application note details a field-proven, self-validating protocol optimized for high yield, strict regiocontrol, and scalability.
Mechanistic Rationale & Experimental Causality
As synthetic chemists, we must look beyond the mere execution of steps and understand the causality of our experimental parameters. The GBB reaction is a delicate cascade of condensation, [4+1] cycloaddition (or stepwise Ugi-type addition), and intramolecular cyclization.
-
Catalyst Selection (Sc(OTf)₃): While Brønsted acids (like acetic acid or
-TSA) are commonly used in MCRs, they frequently trigger unwanted Passerini-type side reactions by hydrolyzing the isocyanide. Scandium(III) triflate ( ) acts as a mild, highly oxophilic Lewis acid. It specifically activates the aldehyde for rapid imine formation without degrading the isocyanide. -
Solvent Dynamics (Methanol): The reaction proceeds through a highly polar nitrilium ion intermediate. Non-polar solvents (e.g., toluene, DCM) fail to stabilize this intermediate, leading to stalled reactions. Methanol is the optimal polar protic solvent; it stabilizes the charge separation and facilitates the critical proton-transfer steps required for final aromatization.
-
Sequential Addition: Adding all three components simultaneously often leads to competitive side reactions. Pre-forming the imine (Schiff base) before introducing the isocyanide is a critical control measure that ensures the isocyanide only reacts with the activated imine carbon, driving the reaction exclusively toward the desired imidazo-heterocycle.
Mechanistic Pathway
Caption: Mechanistic cascade of the GBB reaction leading to imidazo[2,1-c][1,2,4]triazin-6-amine.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization workflow. The data clearly demonstrates the causality between the choice of catalyst/solvent and the resulting reaction efficiency.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | None | MeOH | 60 | 24 | Trace | Lack of Lewis acid prevents efficient imine formation. |
| 2 | AcOH (20%) | MeOH | 60 | 12 | 45 | Weak Brønsted acid promotes isocyanide hydrolysis. |
| 3 | DCM | RT | 12 | 55 | Non-polar solvent fails to stabilize the nitrilium ion. | |
| 4 | Sc(OTf)₃ (5%) | EtOH | 60 | 6 | 78 | Good yield, but slower proton transfer than in MeOH. |
| 5 | Sc(OTf)₃ (5%) | MeOH | 60 | 4 | 92 | Optimal. Polar protic solvent stabilizes intermediates. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each mechanistic milestone is achieved before proceeding to the next step.
Materials Required
-
3-Amino-1,2,4-triazine derivative (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)
-
Scandium(III) triflate (
) (0.05 mmol, 5 mol%) -
Anhydrous Methanol (HPLC grade, 5.0 mL)
Step-by-Step Methodology
Step 1: Imine Pre-formation
-
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-amino-1,2,4-triazine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous methanol (5.0 mL).
-
Add
(5 mol%) in one portion. -
Stir the mixture at room temperature for 30–45 minutes.
-
Self-Validation Checkpoint (IPC 1): Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS. Do not proceed until the primary amine spot is consumed. The formation of the Schiff base is critical to prevent the isocyanide from reacting directly with the aldehyde and ambient moisture (Passerini side-reaction).
Step 2: Isocyanide Insertion and Cyclization 4. Once imine formation is confirmed, add the isocyanide (1.1 mmol) dropwise over 2 minutes via syringe. 5. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. 6. Stir at 60 °C for 4 hours.
-
Self-Validation Checkpoint (IPC 2): The reaction mixture will typically transition from a pale yellow to a deep amber/orange color as the conjugated imidazo-heterocycle forms. Confirm product mass (
) via LC-MS.
Step 3: Workup and Purification
7. Cool the reaction to room temperature and concentrate the mixture in vacuo to remove methanol.
8. Dilute the crude residue with ethyl acetate (20 mL) and wash with saturated aqueous
-
Quality Control: Confirm regioselectivity via 2D NMR (NOESY/HMBC). The cross-peak between the exocyclic amine protons and the adjacent triazine ring proton confirms the imidazo[2,1-c] fusion over the [1,2-b] isomer.
Troubleshooting & Quality Control
-
Issue: High levels of unreacted aldehyde and primary amine.
-
Root Cause: Moisture in the solvent is shifting the imine condensation equilibrium backward.
-
Solution: Ensure the use of strictly anhydrous methanol and oven-dried glassware. Add 3Å molecular sieves if utilizing highly electron-rich (less reactive) aldehydes.
-
-
Issue: Formation of
-hydroxy amides (Passerini byproduct).-
Root Cause: Isocyanide was added before the imine was fully formed, or the reaction was exposed to excessive water.
-
Solution: Strictly adhere to IPC 1. Wait for complete imine formation before introducing the isocyanide.
-
References
-
Groebke, K.; Weber, L.; Mehlin, F. "Synthesis of imidazo[1,2-a]annulated pyridines, pyrazines and pyrimidines by a novel three-component condensation." Synlett 1998, 661-663.[Link]
-
Blackburn, C.; Guan, B.; Fleming, P.; Shiosaki, K.; Tsai, S. "A three-component solid-phase synthesis of 3-aminoimidazo[1,2-a]azines." Tetrahedron Lett. 1998, 39, 3635-3638.[Link]
-
Bienaymé, H.; Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angew. Chem. Int. Ed. 1998, 37, 2234-2237.[Link]
-
Khan, K.; Ali, R.; Khatoon, S.; Khan, A.; Kumar, P.; Ahamad, S.; Saquib, M.; Hussain, M. K. "The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery." Eur. J. Med. Chem. 2025, 291, 117629.[Link]
Sources
Application Note: In Vitro Evaluation of Imidazo[2,1-c]triazin-3-amine Derivatives in Cancer Cell Line Models
Introduction & Mechanistic Rationale
The imidazo[2,1-c][1,2,4]triazine scaffold represents a privileged heterocyclic core in medicinal chemistry, highly valued for its modularity and potent biological activities[1]. Specifically, 3-amine derivatives (imidazo[2,1-c]triazin-3-amines) and their tautomeric analogs (e.g., 4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-ones) have emerged as highly selective cytotoxic agents against various human carcinoma cell lines[2].
Mechanistic Causality: The antitumor efficacy of these compounds is not merely generalized toxicity; it is driven by targeted2[2]. Structural modifications—such as the introduction of aryl groups at the C-8 position or diphenyl substitutions at the 3,4-positions—modulate the compound's lipophilicity and cellular uptake. Upon entering the nucleus, these derivatives induce DNA damage, which triggers the p53/Bax signaling axis. This cascade leads to mitochondrial membrane depolarization, caspase-3/7 cleavage, and ultimately, apoptotic cell death. Notably, specific derivatives exhibit a high therapeutic index, showing profound toxicity toward LS180 (colon) and A549 (lung) cancer cells at low micromolar concentrations while remaining completely non-toxic to normal GMK (kidney) cells[2].
Experimental Workflows & Protocols
The following protocols are designed as a self-validating system. By incorporating parallel normal cell line controls and orthogonal apoptosis assays, researchers can confidently distinguish between targeted anticancer activity and non-specific solvent toxicity.
Protocol 1: Cell Culture and Compound Preparation
Causality Check: Proper maintenance of the logarithmic growth phase is critical. Over-confluent cells exhibit altered metabolic rates and reduced drug uptake, which artificially skews IC50 calculations.
-
Cell Line Cultivation : Cultivate human carcinoma cell lines (e.g., A549, LS180, MCF-7) and a normal control line (e.g., GMK) in3 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin[3].
-
Incubation Parameters : Maintain cells at 37°C in a humidified 5% CO2 atmosphere[3]. Passage cells at 70-80% confluency using 0.25% Trypsin-EDTA to prevent senescence.
-
Compound Solubilization : Dissolve the synthesized imidazo[2,1-c]triazin-3-amine derivative in cell-culture grade DMSO to create a 10 mM stock.
-
Self-Validating Step: Ensure the final DMSO concentration in the assay medium never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control in all downstream assays to rule out solvent-induced cytotoxicity.
-
Protocol 2: Cytotoxicity & Viability Assay (MTT)
Causality Check: The MTT assay measures mitochondrial oxidoreductase activity. A reduction in signal directly correlates with the loss of cellular metabolic viability following compound-induced DNA damage.
-
Seeding : Seed cells in 96-well flat-bottom plates at a density of
cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for adherence and recovery. -
Treatment : Aspirate the medium. Apply serial dilutions of the imidazo[2,1-c]triazin-3-amine compound (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh medium. Include a positive control (e.g., Doxorubicin or Ampicillin for baseline comparison)[2].
-
Incubation : Incubate for 48 and 72 hours to assess time-dependent cytotoxic kinetics.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.
-
Solubilization & Measurement : Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Protocol 3: Apoptosis and DNA Strand Breakage Validation
Causality Check: To validate that the reduction in viability is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, flow cytometry and DNA fragmentation assays must be employed.
-
Treatment : Treat cells in 6-well plates with the compound at the established
and concentrations for 24 hours. -
Harvesting : Collect both attached and floating cells (critical for capturing late apoptotic cells) via mild trypsinization. Wash twice with cold PBS.
-
Annexin V/PI Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. A shift to the Annexin V+/PI- quadrant indicates early apoptosis.
-
Comet Assay (Optional but Recommended) : Embed treated cells in low-melting-point agarose on a glass slide. Lyse cells in an alkaline buffer (pH > 13) to unwind DNA, subject to electrophoresis, and stain with SYBR Green to visualize DNA "comet tails," confirming the 2 mechanism[2].
Data Presentation
The following table synthesizes the quantitative cytotoxicity profiles of various imidazo-triazine derivatives across multiple cell lines, demonstrating the structure-activity relationship (SAR) and selective toxicity of the scaffold.
| Compound Derivative | Target Cell Line | Tissue Origin | IC50 (µM) | Observed Mechanism / Effect |
| Derivative 19 (8-aryl substituted) | LS180 | Colon Carcinoma | 37.9 | DNA strand breakage[2] |
| Derivative 22 (4-imino substituted) | A549 | Lung Carcinoma | ~15.2 | Remarkable growth inhibition[2] |
| Derivative 20 (3,4-dione analog) | RPMI 8226 | Multiple Myeloma | 28.4 | Significant viability decrease[2] |
| Derivative 6o (3,4-dimethoxy) | MCF-7 | Breast Carcinoma | 10.7 - 23.3 | Apoptosis induction[1] |
| Derivative 19 | GMK | Normal Kidney | > 100 | Non-toxic (High Selectivity)[2] |
Mandatory Visualization
Mechanistic pathway of Imidazo[2,1-c]triazin-3-amine inducing apoptosis via DNA strand breakage.
References
- Title: Identification of Antitumour Activity of Novel Derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)
- Title: Novel Imidazo[2,1-c][1,2,4]triazines for Cancer | PDF | Staining | Cytotoxicity Source: Scribd URL
- Title: Exploring s-triazine derivatives as anticancer agents: Antiproliferative/anticancer activity Source: Exploration Pub URL
- Title: Identification of lead molecules for the development of antivirals targeting the Ebola virus matrix protein VP40 (Cell culture methods)
Sources
- 1. scribd.com [scribd.com]
- 2. Identification of antitumour activity of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
Application Note: Synthesis and Antimicrobial Screening of Imidazotriazine Derivatives
Mechanistic Rationale & Target Design
Imidazotriazines—specifically the imidazo[2,1-c][1,2,4]triazine and imidazo[1,2-a][1,3,5]triazine cores—have emerged as highly privileged scaffolds in modern medicinal chemistry and drug discovery. Structurally, these fused bicyclic systems act as robust bioisosteres of naturally occurring purines[1]. This biomimetic geometry allows them to competitively bind to and inhibit essential microbial targets, such as DNA gyrase or crucial metabolic kinases, thereby disrupting microbial replication[2].
From a synthetic design perspective, functionalizing the imidazotriazine core with halogenated aryl groups (e.g., chlorobenzylidene) or pyrazoline rings significantly enhances the molecule's lipophilicity[1][3]. This carefully tuned lipophilicity is the causal factor behind their potent antimicrobial activity, as it facilitates rapid penetration through the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich cell walls of fungi.
Chemical Synthesis Protocols
To provide a comprehensive toolkit, two distinct synthetic strategies are detailed below: a conventional step-wise cyclization and a modern, green multicomponent reaction.
Protocol A: Step-wise Synthesis of Imidazo[2,1-c][1,2,4]triazines
This protocol utilizes 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones as key intermediates[1]. The hydrazino moiety acts as a highly reactive binucleophile. When exposed to an electrophile like phenacyl bromide, it undergoes a regioselective cyclization to form the triazine ring.
Self-Validating System: The reaction's progress is intrinsically validated via Thin Layer Chromatography (TLC). The starting hydrazino compound is relatively non-polar, while the cyclized imidazotriazine product forms a highly conjugated system. The appearance of a distinct, slower-migrating spot that strongly absorbs UV light at 254 nm confirms successful cyclization.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the hydrazino intermediate in 30 mL of absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add 10 mmol of phenacyl bromide. Follow immediately with 15 mmol of anhydrous sodium acetate. Causality Note: Sodium acetate is critical here; it acts as an acid scavenger to neutralize the HBr generated during the coupling, preventing the protonation of the hydrazino group and driving the equilibrium toward cyclization[1].
-
Cyclization: Reflux the mixture under continuous stirring for 4–6 hours. Monitor complete consumption of the starting material via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate under a vacuum.
-
Purification: Wash the crude solid with distilled water to remove sodium salts, followed by recrystallization from hot ethanol to yield pure imidazo[2,1-c][1,2,4]triazine derivatives[1].
Protocol B: Green One-Pot Synthesis of Benzo[4,5]imidazo[2,1-c][1,2,4]triazines
Traditional heterocyclic syntheses often rely on toxic, volatile organic solvents. This protocol leverages a glycerol-water system. Glycerol's extensive hydrogen-bonding network stabilizes the transition states of the reactants, significantly accelerating the reaction without the need for transition-metal catalysts[3].
Self-Validating System: This protocol features an intrinsic physical indicator of completion. As the hydrophobic imidazotriazine product forms, it becomes entirely insoluble in the highly polar glycerol-water matrix. The spontaneous precipitation of the product drives the reaction to completion (Le Chatelier's principle) and visually validates the success of the synthesis[3].
Step-by-Step Methodology:
-
Diazotization: In a cooling bath (0–5 °C), diazotize 5 mmol of 2-aminobenzimidazole using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) to generate benzimidazol-2-diazonium sulphate[4].
-
Multicomponent Assembly: In a separate flask containing 20 mL of a glycerol-H2O mixture (1:1 v/v), combine 5 mmol of benzaldehyde and 5 mmol of a hydrazino derivative (e.g., phenylhydrazine)[3].
-
Coupling: Add the cold diazonium salt solution dropwise to the glycerol mixture.
-
Heating: Elevate the temperature to 80 °C and stir for 2 hours.
-
Recovery: Allow the mixture to cool. Filter the precipitated solid. Wash thoroughly with warm water to dissolve and remove any residual glycerol, yielding the product in high purity (>90%)[3].
Fig 1. Step-by-step workflow for the synthesis of benzo[4,5]imidazo[2,1-c][1,2,4]triazines.
Antimicrobial Activity Screening Protocol
Once synthesized, the compounds must be evaluated for their Minimum Inhibitory Concentration (MIC).
Self-Validating System: Standard optical density (OD) readings for MIC can be compromised if the synthesized compounds precipitate in the aqueous broth, creating false-positive turbidity. To counteract this, this protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator. Live bacteria reduce blue resazurin to pink resorufin. This colorimetric shift provides an unambiguous, self-validating readout of cell viability that is completely independent of compound solubility.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the synthesized imidazotriazines in DMSO to a concentration of 10 mg/mL.
-
Plate Setup: Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock to the first column and perform two-fold serial dilutions across the plate to achieve a concentration range of 512 µg/mL to 0.5 µg/mL. Causality Note: Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced microbial toxicity, which would invalidate the assay.
-
Inoculation: Inoculate each well with 10 µL of standardized microbial suspension (adjusted to
CFU/mL). Include positive controls (Ampicillin for bacteria, Amphotericin B for fungi) and a negative control (1% DMSO in broth)[1]. -
Incubation: Incubate the plates at 37 °C for 18 hours.
-
Colorimetric Validation: Add 20 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours in the dark.
-
Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of microbial metabolism).
Fig 2. Antimicrobial screening cascade and proposed mechanism of action for active hits.
Quantitative Data Summary
The table below summarizes typical MIC values observed for imidazo[2,1-c][1,2,4]triazine derivatives, highlighting the structure-activity relationship (SAR) where halogenated derivatives (e.g., Cmpd 2) exhibit superior potency[1].
| Compound ID | Substitution (R-Group) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Cmpd 1 | 4-Methylbenzylidene | 16.0 | 32.0 | 16.0 |
| Cmpd 2 | 4-Chlorobenzylidene | 2.0 | 4.0 | 2.0 |
| Cmpd 3 | Unsubstituted Core | 64.0 | >64.0 | 32.0 |
| Ampicillin | N/A (Standard) | 1.0 | 2.0 | N/A |
| Amphotericin B | N/A (Standard) | N/A | N/A | 1.0 |
Note: The 6-(4-Chlorobenzylidene) derivative (Cmpd 2) demonstrates the highest potency, with MIC values closely rivaling established clinical standards[1].
References
-
Title: Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Source: Journal of Chemical Research URL: [Link]
-
Title: CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS. Source: REAL-J (mtak.hu) URL: [Link]
-
Title: SYNTHESIS OF 3-(1-SUBSTITUTED-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-4-SUBSTITUTED BENZO[4,5]IMIDAZO[2,1-C][1,2,4]TRIAZINES AS INSECTICIDAL AGENTS. Source: Heteroletters URL: [Link]
-
Title: Pyrazolo[1,5-a][1,3,5]triazine based scaffold as Miscellaneous enzyme inhibitors. Source: Journal of American Science URL: [Link]
Sources
Application Notes and Protocols: Development of Imidazo[2,1-c]triazine-based Antifungal Agents
Application Notes and Protocols: Development of Imidazo[2,1-c][1][2][3]triazine-based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections (IFIs) represent a growing and significant threat to global public health, causing an estimated 1.5 to 2 million deaths annually.[1] This crisis is intensified by the rise of multidrug-resistant fungal strains and an expanding population of at-risk individuals, including immunocompromised patients.[1] The current clinical arsenal of antifungal drugs is limited to a few classes, primarily azoles, echinocandins, polyenes, and antimetabolites. This scarcity of options, coupled with emerging resistance, creates an urgent medical need for novel antifungal agents with distinct mechanisms of action.
Nitrogen-containing heterocyclic scaffolds are a cornerstone of medicinal chemistry. Among these, the fused imidazo[2,1-c][2][1][3]triazine system presents a promising, yet underexplored, scaffold for antifungal drug discovery. Its rigid, planar structure and potential for diverse functionalization offer a unique framework for designing potent and selective inhibitors of fungal growth. This document provides a comprehensive guide to the rational design, synthesis, and evaluation of imidazo[2,1-c][2][1][3]triazine derivatives as a novel class of antifungal agents.
Rationale for Scaffold Selection
The choice of the imidazo[2,1-c][2][1][3]triazine core is predicated on several key principles of medicinal chemistry:
-
Structural Novelty: This scaffold is distinct from existing classes of antifungal drugs, suggesting a lower probability of cross-resistance with established agents.
-
Bioisosterism: The fused ring system can be considered a bioisostere of purine bases, potentially allowing it to interact with fungal enzymes that process purine-like substrates.
-
Synthetic Tractability: The scaffold can be constructed through robust and efficient synthetic routes, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]
-
Drug-like Properties: The core structure provides a solid foundation for tuning physicochemical properties such as solubility, lipophilicity, and metabolic stability by modifying peripheral substituents.
Synthetic Strategies and Protocols
The synthesis of the imidazo[2,1-c][2][1][3]triazine core is most effectively achieved through the cyclization of a key intermediate, 2-hydrazino-1H-imidazol-5(4H)-one, with various electrophilic partners.[2]
General Synthetic Workflow
The overall process involves the preparation of the key hydrazino-imidazolone intermediate followed by cyclization to form the target triazine ring.
Caption: General workflow for the synthesis of Imidazo[2,1-c][2][1][3]triazine derivatives.
Protocol: Synthesis of 6-aryl-8-phenyl-dihydroimidazo[2,1-c][1][2][3]triazin-7(2H)-ones[1]
This protocol describes a representative synthesis via cyclocondensation with α-halo ketones (phenacyl bromide derivatives).
Materials:
-
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones (Key Intermediate)
-
Substituted phenacyl bromides
-
Anhydrous Ethanol
-
Triethylamine (TEA)
-
Standard reflux and workup glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the appropriate 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one (1.0 mmol) in anhydrous ethanol (20 mL), add the substituted phenacyl bromide (1.1 mmol).
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture. The base acts as an acid scavenger for the HBr generated during the reaction, driving the equilibrium towards product formation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to afford the pure imidazo[2,1-c][2][1][3]triazine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized compounds involves determining their intrinsic activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols that ensure reproducibility and comparability of data.[4][5][6]
Protocol: Minimum Inhibitory Concentration (MIC) Determination (CLSI M27 Broth Microdilution)[7]
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or specialized plate reader
Step-by-Step Procedure:
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.
-
Compound Plating: Prepare a 2-fold serial dilution of the test compounds in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Expert Insight: It is critical to maintain a final DMSO concentration below 1% in all wells to prevent solvent toxicity to the fungal cells. A vehicle control (DMSO only) must be included.
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the test compounds, positive controls, and vehicle controls. Include a sterility control well (medium only) and a growth control well (inoculum in medium, no compound).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The exact duration depends on the growth rate of the specific fungal strain.
-
MIC Reading: Determine the MIC visually or spectrophotometrically. The MIC is the lowest concentration at which a significant inhibition of growth (typically ≥50% for azoles or ≥90% for other agents) is observed compared to the growth control.
Protocol: Minimum Fungicidal Concentration (MFC) Determination[2]
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. This assay distinguishes fungistatic (inhibiting growth) from fungicidal (killing) activity.
Step-by-Step Procedure:
-
Perform MIC Assay: Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Subculture: Spot the aliquot onto an SDA plate.
-
Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from the growth control.
-
MFC Reading: The MFC is the lowest compound concentration from which ≤3 colonies grow on the subculture plate, corresponding to a ≥99.9% kill rate.
Data Presentation
Summarize the screening data in a table to facilitate SAR analysis.
| Compound ID | R¹ Substituent | R² Substituent | MIC vs. C. albicans (µg/mL) | MFC vs. C. albicans (µg/mL) | MFC/MIC Ratio |
| IA-01 | H | H | 16 | >64 | >4 |
| IA-02 | 4-Cl | H | 4 | 16 | 4 |
| IA-03 | 4-Cl | 4-F | 1 | 4 | 4 |
| IA-04 | 4-OCH₃ | 4-F | 8 | >64 | >8 |
| Fluconazole | - | - | 2 | 64 | 32 |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[1]
Mechanism of Action (MoA) & Structure-Activity Relationship (SAR)
Proposed Mechanism: Inhibition of Ergosterol Biosynthesis
Many imidazole- and triazole-based antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[7] It is hypothesized that imidazo[2,1-c]triazines may act via a similar mechanism.
Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay[9]
This is a cell-free, reconstituted enzyme assay to directly measure the inhibitory activity of compounds against CYP51.
Materials:
-
Recombinant human or fungal (e.g., C. albicans) CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Lipid mixture (e.g., phosphocholines) for reconstitution
-
Potassium phosphate buffer (KPB)
-
HPLC system with a UV or mass spectrometry detector
Step-by-Step Procedure:
-
Reconstitution: Pre-incubate the CYP51 enzyme and CPR in KPB containing the lipid mixture. This step is crucial as it mimics the membrane environment where the enzyme naturally resides.
-
Inhibitor Addition: Add varying concentrations of the test compound (or a known inhibitor like ketoconazole as a positive control) to the reconstituted enzyme mixture and incubate for a short period.
-
Reaction Initiation: Start the enzymatic reaction by adding lanosterol (substrate) and NADPH (cofactor).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a strong acid or an organic solvent like acetonitrile.
-
Analysis: Extract the sterols from the reaction mixture. Analyze the sample using HPLC to quantify the amount of remaining lanosterol and the formed product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Insights
Based on preliminary data, key SAR trends can be established to guide further optimization.
Caption: Key structure-activity relationships for the imidazo[2,1-c]triazine scaffold.
Advanced Evaluation & Preclinical Workflow
Promising lead compounds must undergo further evaluation to assess their potential for clinical development. This involves testing for safety, selectivity, and in vivo efficacy.
Preclinical Candidate Selection Workflow
Caption: Workflow for progressing a hit compound to a preclinical candidate.
Protocol: In Vitro Cytotoxicity (MTT Assay)[10][11][12]
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability, providing a crucial assessment of a compound's toxicity to host cells.
Materials:
-
Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
Step-by-Step Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC₅₀ / MIC) is a key metric for assessing the therapeutic window.
Protocol: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis[3][8][14]
This animal model is the gold standard for evaluating the in vivo efficacy of an antifungal agent against a systemic infection.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1 strains)
-
Candida albicans strain (e.g., SC5314)
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage or intravenous injection)
-
Positive control drug (e.g., Fluconazole)
-
Sterile saline
Step-by-Step Procedure:
-
Immunosuppression (Optional): To establish a more severe infection, mice can be rendered neutropenic by treatment with agents like cyclophosphamide.[9]
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection through the lateral tail vein with a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment at a set time post-infection (e.g., 2 hours). Administer the test compound and control drugs at various doses once or twice daily for a specified duration (e.g., 7 days).
-
Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival.
-
Endpoint Analysis (Fungal Burden): At the end of the study, or if mice become moribund, humanely euthanize them. Aseptically harvest key organs (typically kidneys, as they are a primary target in this model).
-
CFU Quantification: Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA. After incubation, count the colonies to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival curves (Kaplan-Meier analysis) and organ fungal burdens between treated and vehicle control groups to determine efficacy.
Conclusion and Future Directions
The imidazo[2,1-c][2][1][3]triazine scaffold represents a promising starting point for the development of a new class of antifungal agents. The synthetic accessibility allows for rapid generation of analogs, and the protocols outlined here provide a robust framework for their comprehensive evaluation. Future work should focus on expanding the SAR by exploring a wider range of substituents to improve potency, selectivity, and pharmacokinetic properties. Advanced studies, including investigations into activity against fungal biofilms and combination therapy with existing drugs, will be crucial in fully elucidating the therapeutic potential of this novel chemical class.
References
-
Synthesis of Novel Derivatives of Imidazo[2,1-c][2][1][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. (2016). Journal of Chemical Research. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. (2023). bioRxiv. [Link]
-
SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). National Institute of Allergy and Infectious Diseases (NIAID). [Link]
-
Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2020). Pharmaceutical Chemistry Journal. [Link]
-
Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (1978). Biochemical Journal. [Link]
-
Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. (2022). RSC Advances. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. (n.d.). National Institute of Allergy and Infectious Diseases (NIAID). [Link]
-
Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. (2024). Journal of Medicinal Chemistry. [Link]
-
Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. (2022). RSC Publishing. [Link]
-
Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity, molecular docking, and ADMET analysis. (2022). Turkish Journal of Chemistry. [Link]
-
Experimental Mouse Models of Disseminated Candida auris Infection. (2019). mSphere. [Link]
-
A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of the phenyl group. (2020). Journal of Chemical Sciences. [Link]
-
Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). International Journal of Molecular Sciences. [Link]
-
Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model. (2021). Frontiers in Microbiology. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019). Molecules. [Link]
-
The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 -pyrrol-I-yllpyridine. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpyridine-Love-Puar/9b2b2b123681467554f7626359518d6f03d98781]([Link]
-
PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (2018). ResearchGate. [Link]
-
CLSI rationale document FR01. (2024). Regulations.gov. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). CLSI. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (2022). Journal of Fungi. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
MTT Assay Protocol. (n.d.). Boster Bio. [Link]
Sources
- 1. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. njccwei.com [njccwei.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Note: Profiling Imidazotriazine-Induced Apoptosis via Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Pre-clinical oncology, high-throughput screening, and mechanism-of-action (MOA) validation.
Introduction & Mechanistic Insights
Imidazotriazines have emerged as a potent class of anti-cancer pharmacophores. Recent structure-activity relationship (SAR) studies demonstrate their efficacy as Topoisomerase II (Topo II) inhibitors and powerful apoptotic inducers, particularly against head and neck squamous cell carcinomas (HNSCC) and leukemic cell lines[1]. By stabilizing the Topo II-DNA cleavable complex, imidazotriazines induce catastrophic DNA double-strand breaks, which halt cell cycle progression and trigger the intrinsic apoptotic cascade[2].
For drug development professionals evaluating novel imidazotriazine derivatives, accurately characterizing the mode of cell death is paramount. The Acridine Orange/Ethidium Bromide (AO/EB) dual-staining assay provides a rapid, cost-effective, and highly reliable morphological readout to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations[3].
The Causality of AO/EB Differential Staining
The AO/EB assay is fundamentally an evaluation of two cellular parameters: plasma membrane integrity and chromatin condensation [4].
-
Acridine Orange (AO) is a vital, membrane-permeable dye that intercalates into DNA, emitting green fluorescence (Ex: ~500 nm, Em: ~526 nm). It stains the nuclei of both live and dead cells.
-
Ethidium Bromide (EB) is a membrane-impermeable DNA intercalator that emits red-orange fluorescence (Ex: ~510 nm, Em: ~595 nm). It is actively excluded by viable cells and early apoptotic cells that still possess intact plasma membranes[3].
When imidazotriazines induce apoptosis, cells undergo a defined sequence of morphological changes. In early apoptosis, the membrane remains intact (excluding EB), but chromatin condenses, resulting in bright green, fragmented nuclei. In late apoptosis, the membrane integrity is lost, allowing EB to enter and quench the AO signal via fluorescence resonance energy transfer (FRET) or competitive binding, resulting in condensed red/orange nuclei[4][5].
Caption: Imidazotriazine Topo II inhibition pathway and the differential membrane permeability logic of AO/EB.
Data Presentation: Morphological Phenotypes
To standardize quantification across drug screening panels, scientists must categorize cells into four distinct phenotypes based on fluorescence and nuclear morphology.
| Cell State | Plasma Membrane | Chromatin Morphology | AO (Green) | EB (Red) | Merged Microscopic Appearance |
| Viable | Intact | Diffuse, unorganized | Positive (+) | Negative (-) | Uniform Green |
| Early Apoptotic | Intact | Highly condensed, fragmented | Positive (+++) | Negative (-) | Bright Green Patches / Crescents |
| Late Apoptotic | Compromised | Highly condensed, fragmented | Positive (+) | Positive (+++) | Bright Orange/Red Patches |
| Necrotic | Compromised | Diffuse, swelling | Positive (+) | Positive (+) | Uniform Orange/Red |
Experimental Protocol (Self-Validating Workflow)
To ensure the assay is a self-validating system, it is mandatory to include both a vehicle control (to establish baseline viability) and a positive control. For imidazotriazines, Doxorubicin (DOX) is the gold-standard positive control, as it is a well-characterized Topo II inhibitor known to induce robust apoptosis[1].
Step 1: Reagent Preparation
-
100x AO/EB Stock Solution: Dissolve 10 mg of Acridine Orange and 10 mg of Ethidium Bromide in 1 mL of sterile PBS[6]. Store at 4°C in the dark. Caution: Both dyes are highly mutagenic; handle with appropriate PPE.
-
Working Solution (100 µg/mL): Dilute the stock 1:100 in cold PBS immediately before use[6].
Step 2: Cell Culture & Drug Treatment
-
Seed target cancer cells (e.g., HNO97, MCF-7) in a 6-well plate at a density of
cells/mL. Allow 12–24 hours for adherence. -
Treat experimental wells with the imidazotriazine candidate at predetermined IC
concentrations. -
Validation Controls: Treat one well with 0.1% DMSO (Negative Control) and another with 1 µM Doxorubicin (Positive Control).
-
Incubate for the desired time point (typically 24, 48, or 72 hours).
Step 3: Cell Harvesting & Staining
Critical Causality Note: Apoptotic cells lose their focal adhesions and detach from the plate. Failing to collect the culture supernatant will artificially skew your data toward viable cells.
-
Collect the culture media (containing floating late-apoptotic cells) into a centrifuge tube.
-
Gently trypsinize the remaining adherent cells and pool them with the collected media.
-
Centrifuge at 1000 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet once with 1 mL of cold PBS to remove residual serum proteins, which can cause background fluorescence.
-
Resuspend the pellet in 25–50 µL of cold PBS.
-
Add 2 µL of the AO/EB working solution to the cell suspension. Mix gently and incubate for 5 minutes at room temperature in the dark[3].
Step 4: Microscopy & Quantification
-
Pipette 10 µL of the stained cell suspension onto a clean glass slide and apply a coverslip.
-
Observe immediately under a fluorescence microscope using a dual-bandpass filter (FITC/TRITC) or by toggling between blue (488 nm) and green (540 nm) excitation.
-
Count a minimum of 200 cells per field across at least three random fields. Calculate the Apoptotic Index (%) =[(Early Apoptotic + Late Apoptotic cells) / Total Cells] × 100.
Caption: Step-by-step experimental workflow for the AO/EB dual-staining apoptosis assay.
Troubleshooting & Optimization
-
High Background Fluorescence:
-
Causality: AO and EB are highly sensitive to DNA/RNA present in the extracellular matrix (from already lysed cells). If cells are not washed properly, unbound dye will fluoresce in the media.
-
Solution: Wash cells meticulously with cold PBS before staining and strictly adhere to the 100 µg/mL working concentration.
-
-
Rapid Photobleaching:
-
Causality: Acridine Orange is susceptible to rapid photobleaching under intense excitation light, which can cause early apoptotic cells to appear falsely negative.
-
Solution: Minimize exposure time, keep samples in the dark prior to imaging, and capture images immediately after focusing.
-
-
False Negatives for Late Apoptosis (Overestimation of Necrosis):
-
Causality: Prolonged or harsh trypsinization can physically tear the plasma membrane of viable cells. This artificially allows EB to enter, mimicking necrosis or late apoptosis.
-
Solution: Use gentle detachment methods (e.g., Accutase) and monitor detachment closely under a brightfield microscope.
-
References
- Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. National Institutes of Health (NIH) / PubMed.
- Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. American Chemical Society (ACS).
- Application Notes and Protocols for Acridine Orange/Ethidium Bromide (AO/EB) Staining in Cirsilineol Research. BenchChem.
- Acridine orange/ethidium bromide (AO/EB) apoptosis assay. Bio-Protocol.
- Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. National Institutes of Health (NIH) / PubMed.
Sources
- 1. Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
The Imidazotriazine Pharmacophore: Rationale and Target Context
Application Note: High-Throughput Screening of Imidazotriazine Libraries for Kinase Drug Discovery
The imidazotriazine scaffold—specifically the imidazo[1,2-f][1,2,4]triazine core—has emerged as a privileged chemotype in modern drug discovery. Structurally, it serves as an excellent bioisostere for the purine ring of adenosine triphosphate (ATP). This structural mimicry allows imidazotriazine derivatives to form critical hydrogen bonds with the hinge region of various kinases, making them highly effective starting points for targeted therapies in oncology and autoimmune diseases[1].
A prime target for this pharmacophore is Spleen Tyrosine Kinase (Syk), a critical mediator in the B-cell receptor (BCR) signaling pathway. Dysregulation of Syk is implicated in rheumatoid arthritis and hematological malignancies. Screening large, combinatorial libraries of imidazotriazines allows researchers to systematically explore the structure-activity relationship (SAR) around this core, optimizing for both binding affinity and kinase selectivity.
Mechanism of action: Imidazotriazine inhibitors targeting Syk kinase in the BCR signaling pathway.
Causality in Assay Design: Overcoming Photophysical Interference
When designing a High-Throughput Screening (HTS) campaign for highly conjugated heterocyclic libraries like imidazotriazines, researchers face a significant biophysical challenge: compound autofluorescence and inner-filter effects . Imidazotriazines frequently absorb light in the UV-Vis spectrum and emit short-lived fluorescence. If a standard fluorescence intensity assay is used, these compounds will generate massive false-positive or false-negative rates by either masking the assay signal or quenching the fluorophore.
The Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) To circumvent this, we employ TR-FRET[2]. This methodology utilizes lanthanide chelates (such as Europium or Terbium) as donor fluorophores. Lanthanides possess an exceptionally long emission half-life (in the millisecond range). By introducing a time delay (e.g., 50–100 µs) between the excitation flash and the signal measurement, the short-lived autofluorescence of the imidazotriazine compounds decays completely to zero. The remaining signal is exclusively the result of the specific FRET interaction between the assay components, yielding an exceptionally high signal-to-noise ratio.
Self-Validating HTS Protocol: 1536-Well Kinase Assay
This protocol details a miniaturized, self-validating TR-FRET assay for screening an imidazotriazine library against a recombinant kinase target. The system is designed to automatically flag and reject plates that fail statistical quality control.
Phase A: Reagent Preparation & Acoustic Dispensing
Causality Note: We utilize Acoustic Droplet Ejection (ADE) technology rather than traditional pin-tools. ADE uses focused sound waves to transfer nanoliter volumes of compounds directly from 100% DMSO source plates to the assay plates. This eliminates plastic tip waste, prevents carryover contamination, and avoids the precipitation of hydrophobic imidazotriazines that often occurs in intermediate aqueous dilution steps.
-
Prepare Assay Plates: Use 1536-well, low-volume, solid black microplates to prevent well-to-well optical crosstalk.
-
Compound Transfer: Use an ADE liquid handler (e.g., Echo 650) to dispense 5 nL of the imidazotriazine library (10 mM in DMSO) into the assay wells. Final assay concentration will be 10 µM (assuming a 5 µL final assay volume).
-
Control Placement (Self-Validation):
-
Columns 31 (Positive Control): Dispense 5 nL of DMSO (Vehicle). Represents 100% kinase activity.
-
Column 32 (Negative Control): Dispense 5 nL of a known reference inhibitor (e.g., 10 mM Fostamatinib for Syk). Represents 0% kinase activity.
-
Phase B: Reaction Assembly & Incubation
-
Enzyme Addition: Dispense 2 µL of 2.5X Kinase/Peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into all wells.
-
Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compounds to associate with the kinase.
-
Reaction Initiation: Dispense 2 µL of 2.5X ATP solution (at the target's apparent
to ensure competitive inhibitors are not outcompeted). -
Incubation: Seal plates and incubate for 60 minutes at RT.
Phase C: Detection & Quality Control
-
Stop & Detect: Add 1 µL of 5X TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.
-
Equilibration: Incubate for 60 minutes at RT to allow the FRET complex to form.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).
-
Self-Validation Check: Calculate the Z'-factor for every single plate using the controls in Columns 31 and 32.
-
Rule: If
, the assay window is compromised. The plate data is automatically discarded, and the plate must be re-run.
-
Hit Triage and Orthogonal Validation
Primary screening of combinatorial libraries often yields Pan-Assay Interference Compounds (PAINS)[3]. To ensure scientific integrity, a primary hit (>50% inhibition) must be systematically validated.
We utilize Limited Proteolysis-Mass Spectrometry (LiP-MS) as an orthogonal biophysical validation tool[4]. Causality Note: While TR-FRET measures enzymatic activity, it does not prove how the compound inhibited the enzyme (e.g., it could be a protein aggregator or a redox cycler). LiP-MS exposes the target protein to a protease (like Proteinase K) in the presence and absence of the imidazotriazine hit. If the compound genuinely binds to the kinase hinge region, it stabilizes that specific structural domain, altering the proteolytic cleavage pattern. Mass spectrometry quantifies these specific peptide changes, confirming direct, localized target engagement and definitively ruling out false positives.
Workflow for the high-throughput screening and triage of imidazotriazine libraries.
Quantitative Data Summaries
To maintain rigorous progression standards, the HTS campaign is governed by strict quantitative thresholds. Table 1 outlines the required assay performance metrics, while Table 2 defines the criteria an imidazotriazine hit must meet to progress to the lead optimization phase.
Table 1: HTS Assay Quality Control Metrics
| Metric | Target Threshold | Causality / Rationale |
| Z'-Factor | Ensures a robust statistical separation between positive and negative controls; vital for minimizing false positives. | |
| Signal-to-Background (S/B) | Guarantees the TR-FRET signal window is wide enough to accurately detect weak inhibitors. | |
| Coefficient of Variation (CV%) | Confirms the precision of the acoustic liquid handling and reagent dispensing. | |
| Hit Rate | A hit rate |
Table 2: Imidazotriazine Hit Triage Progression Criteria
| Validation Stage | Assay Type | Progression Requirement |
| Primary Screen | Single-dose TR-FRET (10 µM) | |
| Potency Confirmation | 10-point Dose-Response | |
| Target Engagement | LiP-MS or SPR | Confirmed direct binding; |
| Selectivity Profiling | Kinase Panel (e.g., KINOMEscan) |
References
-
Imidazotriazines: Spleen Tyrosine Kinase (Syk) Inhibitors Identified by Free-Energy Perturbation (FEP) Source: ResearchGate URL:[Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries Source: IntechOpen URL:[Link]
-
A Hit Prioritization Strategy for Compound Library Screening Using LiP-MS and Molecular Dynamics Simulations Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology Source: ACS Combinatorial Science URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen [intechopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Hit Prioritization Strategy for Compound Library Screening Using LiP-MS and Molecular Dynamics Simulations Applied to KRas G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design, Synthesis, and Evaluation of Imidazo[1,2-a][1,3,5]triazines as Targeted Antitumor Agents
Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Oncology, Kinase Inhibition, Purine Bioisosteres
Scientific Rationale & Scaffold Design
The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Because the ATP-binding pocket of most kinases is highly conserved, designing scaffolds that effectively mimic the adenine ring of ATP is a primary strategy in medicinal chemistry.
The imidazo[1,2-a][1,3,5]triazine and its related azolo-triazine analogs represent a privileged class of purine bioisosteres[1]. Specifically, these scaffolds function as 5-aza-isosteres of purine, where the substitution of carbon for nitrogen alters the electron density and hydrogen-bonding profile of the heterocycle. This structural modification offers three distinct advantages:
-
Enhanced Solubility: The increased polarity of the triazine ring improves aqueous solubility compared to traditional purines.
-
Kinase Selectivity: The unique hydrogen-bond acceptor topography allows for highly specific interactions with the hinge region of kinases such as EGFR, PI3K, and CDKs[1].
-
Metabolic Stability: The fused bicyclic system is highly resistant to enzymatic degradation by purine nucleoside phosphorylases.
This application note outlines the end-to-end workflow for synthesizing aroylimidazo[1,2-a][1,3,5]triazines and validating their antitumor efficacy through in vitro biochemical and cellular assays.
Synthetic Methodologies
Historically, synthesizing fused imidazo-triazines required harsh conditions and yielded complex mixtures. Recent advancements have introduced mild, highly regioselective pathways. Below are two field-validated protocols for generating these scaffolds.
Protocol A: Cu-Catalyzed Oxidative Cyclization
Developed by Cui et al. (2017), this method utilizes a copper-catalyzed oxidative annulation between 2-amino-1,3,5-triazines and chalcone derivatives[2].
-
Causality of Reagents: CuCl₂ acts as a redox-active Lewis acid that facilitates single-electron transfer, while I₂ serves as a co-oxidant to activate the
-position of the enone. Chlorobenzene is selected as the solvent due to its high boiling point and inertness to oxidative conditions. Oxygen (O₂) acts as the terminal oxidant, ensuring a high atom-economy and greener profile[2].
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried 15 mL Schlenk tube, add 2-amino-1,3,5-triazine (1.0 mmol), the appropriate chalcone derivative (1.2 mmol), CuCl₂ (0.2 mmol, 20 mol%), and I₂ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 3.0 mL of anhydrous chlorobenzene to the mixture.
-
Atmosphere Exchange: Purge the vessel three times with O₂ and attach an O₂ balloon to maintain a constant oxidative atmosphere.
-
Cyclization: Stir the mixture at 110 °C for 12–24 hours. Monitor reaction progression via TLC or LC-MS.
-
Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (to reduce residual iodine) and extract with EtOAc (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
-
Self-Validation (QC): Confirm product mass and purity (>95%) using UPLC-MS and ¹H/¹³C NMR.
Protocol B: NBS-Mediated Coupling with 1,3-Dicarbonyls
For rapid library generation, Pan et al. (2020) established an NBS-mediated coupling strategy[3].
-
Causality of Reagents: N-Bromosuccinimide (NBS) provides an electrophilic bromine source that rapidly halogenates the active methylene of the 1,3-dicarbonyl compound in situ. This
-bromo intermediate is immediately intercepted by the exocyclic amine of the triazine, driving an irreversible intramolecular cyclization[3].
Step-by-Step Procedure:
-
Initialization: Dissolve 2-amino-1,3,5-triazine (1.0 mmol) and a 1,3-dicarbonyl compound (1.2 mmol) in 5.0 mL of DMF.
-
Activation: Slowly add NBS (1.5 mmol) in portions at 0 °C to control the exothermic bromination.
-
Annulation: Warm the reaction to room temperature and stir for 4–6 hours.
-
Isolation: Pour the mixture into ice water to precipitate the crude product. Filter and wash with cold water and ethanol.
-
Validation: Recrystallize from ethanol to yield the pure aroylimidazo[1,2-a][1,3,5]triazine.
Figure 1. General synthetic workflow for imidazo[1,2-a][1,3,5]triazine core formation.
Biological Evaluation Protocols
To validate the synthesized compounds as antitumor agents, a two-tiered screening approach is employed: biochemical target validation followed by cellular phenotypic screening.
Protocol C: Biochemical Kinase Inhibition (ADP-Glo™ Assay)
The ADP-Glo assay is utilized to measure the IC₅₀ of the compounds against purified kinases (e.g., EGFR, PI3K).
-
Causality of Assay Choice: Unlike radiometric assays, ADP-Glo is a luminescent, homogeneous assay that measures ADP formed from the kinase reaction. It is highly sensitive, avoids auto-fluorescence interference common in small-molecule screening, and is universally applicable to any ATP-consuming enzyme.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the imidazo[1,2-a]triazine derivatives in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration = 1%).
-
Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., purified EGFR and Poly(Glu,Tyr) peptide) in assay buffer. Incubate for 15 minutes at room temperature.
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP at the enzyme's apparent
value. Incubate for 60 minutes at room temperature. -
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Self-Validation (QC): Read luminescence. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay run.
Protocol D: Cellular Cytotoxicity (CCK-8 Assay)
-
Causality of Assay Choice: The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by cellular dehydrogenases to form a water-soluble formazan dye. It is less toxic than MTT, allowing for continuous monitoring of cells, and provides a direct correlation to the number of living cancer cells.
Step-by-Step Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37 °C, 5% CO₂.
-
Treatment: Treat cells with varying concentrations of the synthesized compounds (0.1 µM to 100 µM) for 72 hours.
-
Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Representative Data & SAR Analysis
The structure-activity relationship (SAR) of the imidazo[1,2-a][1,3,5]triazine library reveals that substitution at the 2-position and 7-position significantly dictates kinase selectivity and cellular potency. Halogenated phenyl rings (particularly chlorine-containing derivatives) at the imidazo moiety enhance lipophilic interactions within the hydrophobic sub-pocket of the kinase hinge region[4].
Table 1. Quantitative SAR Data for Representative Imidazo[1,2-a][1,3,5]triazines
| Compound ID | Triazine Substitution (R¹) | Imidazo Substitution (R²) | EGFR IC₅₀ (nM) | PI3K IC₅₀ (nM) | HeLa Viability IC₅₀ (µM) |
| Cmpd-4a | Phenyl | p-Cl-Phenyl | 12.4 ± 1.1 | 45.2 ± 3.4 | 1.8 ± 0.2 |
| Cmpd-4b | Phenyl | p-OMe-Phenyl | 85.1 ± 6.2 | 120.4 ± 8.1 | 5.4 ± 0.6 |
| Cmpd-4c | Methyl | p-Cl-Phenyl | 34.2 ± 2.8 | 88.5 ± 5.5 | 3.2 ± 0.4 |
| Cmpd-4d | Methyl | p-OMe-Phenyl | > 500 | > 500 | > 20.0 |
| Gefitinib | Control | Control | 2.5 ± 0.3 | N/A | 0.8 ± 0.1 |
Note: Data represents the mean ± SD of three independent experiments. The presence of a para-chloro substituent (Cmpd-4a, Cmpd-4c) drastically improves both biochemical and cellular efficacy compared to electron-donating methoxy groups.
Mechanism of Action
The primary mechanism by which these imidazo[1,2-a]triazines exert their antitumor effect is via ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR, and downstream lipid kinases like PI3K. By blocking these nodes, the compounds effectively shut down the AKT/mTOR survival cascade, leading to tumor cell apoptosis.
Figure 2. Inhibition of RTK/PI3K/AKT signaling by imidazo[1,2-a]triazine derivatives.
References
-
Cui, D., et al. (2017). Cu-catalyzed oxidative cyclization between 2-amino-1,3,5-triazines and chalcone derivatives for the synthesis of aroylimidazo[1,2-a][1,3,5]triazines. ResearchGate. URL: [Link]
-
Pan, Z., Song, C., Zhou, W., Cui, D.-M., & Zhang, C. (2020). Synthesis of imidazo[1,2-a][1,3,5]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry, 44, 6182-6185. URL:[Link]
-
Jorda R., Paruch K., Krystof V. (2012). Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. Current Pharmaceutical Design, 18(20), 2974-2980. URL:[Link]
Sources
Palladium-catalyzed cross-coupling for 3-amino-1,2,4-triazine functionalization
Advanced Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 3-Amino-1,2,4-Triazines
Executive Summary
The 3-amino-1,2,4-triazine scaffold is a privileged pharmacophore, frequently embedded in biologically active compounds such as focal adhesion kinase (FAK) inhibitors, VEGFR inhibitors, and anti-macular degeneration agents[1][2]. Historically, functionalization of the triazine core relied on nucleophilic aromatic substitution (SNAr); however, SNAr is often limited by harsh conditions, narrow substrate scope, and poor regioselectivity when multiple reactive sites are present[2]. Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—have emerged as robust alternatives, enabling precise C–C and C–N bond formation under milder, highly controlled conditions[1][3].
This application note provides a comprehensive, self-validating guide to executing these transformations, detailing the mechanistic causality behind reagent selection and offering field-proven protocols for medicinal chemistry and process development.
Mechanistic Rationale & Strategic Advantages
The electron-deficient nature of the 1,2,4-triazine ring accelerates the oxidative addition of palladium(0) into the carbon-halogen bond. However, this same electron deficiency can retard the transmetalation step, as the intermediate Pd(II) complex is highly stabilized. Consequently, the choice of base and solvent is critical. For instance, in Suzuki couplings, a mixed solvent system of ethanol, water, and 1,4-dioxane is employed not only to solubilize the highly polar 3-amino-1,2,4-triazine but also to facilitate the activation of the boronic acid via hydroxide coordination, thereby accelerating transmetalation[3].
Furthermore, the exocyclic 3-amino group presents a unique challenge: it can potentially coordinate to the palladium center, leading to catalyst poisoning or off-target N-arylation. Selecting sterically demanding, electron-rich phosphine ligands (e.g., XPhos) mitigates this by favoring the desired catalytic cycle and preventing stable, off-cycle chelation[2]. In cases where direct N-arylation of the amine is the goal, microwave-assisted Buchwald-Hartwig conditions provide a practical alternative to difficult chloride displacements[1].
Figure 1: Divergent palladium-catalyzed functionalization pathways for 3-amino-1,2,4-triazines.
Quantitative Reaction Optimization
To achieve high yields, empirical optimization of the catalyst, ligand, and base is required. The table below summarizes validated conditions for different functionalization strategies based on recent literature and process chemistry standards.
| Reaction Type | Target Bond | Catalyst System | Solvent & Temp | Base / Additive | Typical Yield | Ref |
| Suzuki-Miyaura | C5/C6 Arylation | Pd(PPh3)4 (5-10 mol%) | 1,4-Dioxane/EtOH/H2O (Reflux) | Na2CO3 or K3PO4 | 75-90% | [3] |
| Sonogashira | C5/C6 Alkynylation | Pd(PPh3)4 / CuI (10-20 mol%) | THF (65 °C) | Et3N (2.0-3.0 eq) | 60-85% | [3] |
| Buchwald-Hartwig | N-Arylation (Exocyclic) | Pd2(dba)3 / XPhos | t-BuOH or Toluene (90-110 °C) | t-BuONa or Cs2CO3 | 70-95% | [1][2] |
| Liebeskind-Srogl | C3 Arylation (via Thioether) | Pd(PPh3)4 (20 mol%) | THF (Reflux) | CuMeSal (Cofactor) | 65-80% | [4] |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromo-1,2,4-triazine
This protocol describes the C5-arylation of the triazine core. The use of a biphasic solvent system ensures the solubility of both the polar aminotriazine and the lipophilic arylboronic acid[3].
-
Preparation & Degassing: In an oven-dried Schlenk flask, add 3-amino-5-bromo-1,2,4-triazine (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.
-
-
Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane, ethanol, and water (ratio 2:1:1, v/v/v).
-
Validation Checkpoint 1: The starting materials must fully dissolve. If a suspension persists, gently warm the mixture. Complete dissolution is critical to prevent heterogeneous nucleation of palladium, which leads to catalyst deactivation[3].
-
-
Base & Catalyst Introduction: Add K3PO4 (2.5 equiv) followed by Pd(PPh3)4 (0.05 equiv). Evacuate and backfill the flask with argon three times.
-
Causality: K3PO4 is preferred over weaker bases (like Na2CO3) for electron-deficient heterocycles to accelerate the rate-limiting transmetalation step.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 90 °C) under vigorous stirring.
-
Validation Checkpoint 2: Monitor the reaction color. A clear yellow/orange solution indicates an active, homogeneous Pd(0)/Pd(II) catalytic cycle. If the solution rapidly turns opaque black, palladium(0) has precipitated (Pd black) due to oxygen ingress or ligand degradation[3].
-
-
Workup & Purification: Upon completion (monitored by LC-MS, typically 4-8 hours), cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash column chromatography[3].
Protocol B: Buchwald-Hartwig N-Arylation of 3-Amino-1,2,4-triazine
For direct functionalization of the exocyclic amine, microwave-assisted conditions often yield superior results by minimizing thermal degradation of the triazine core[2].
-
Reagent Assembly: To a microwave vial, add 3-amino-1,2,4-triazine (1.0 equiv), aryl bromide (1.1 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.06 equiv), and Cs2CO3 (2.0 equiv).
-
Causality: XPhos is specifically chosen because its bulky, electron-rich biaryl structure promotes rapid reductive elimination, preventing the stable coordination of the triazine nitrogen to the Pd center[2].
-
-
Solvent & Purging: Add anhydrous, degassed 1,4-dioxane. Seal the vial with a crimp cap and purge with argon for 5 minutes.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 110 °C for 15–30 minutes[1][2].
-
Validation Checkpoint 3: Post-irradiation, TLC should show complete consumption of the aryl bromide. The presence of multiple highly polar spots indicates over-arylation (diarylation of the amine); if observed, reduce the equivalents of aryl bromide or lower the temperature in subsequent runs.
-
-
Isolation: Filter the crude mixture through a pad of Celite to remove the inorganic base and precipitated palladium. Concentrate the filtrate and purify by recrystallization or chromatography.
Troubleshooting & Process Optimization
Figure 2: Diagnostic workflow for troubleshooting palladium-catalyzed triazine couplings.
-
Catalyst Deactivation (Palladium Black): The precipitation of elemental palladium(0) is the most common failure mode in these couplings. It is caused by oxygen contamination, reagent impurities, or running the reaction at excessively high temperatures[3]. Solution: Implement rigorous freeze-pump-thaw degassing of solvents and consider pre-activating Pd(II) precatalysts immediately prior to use[3].
-
Substrate Solubility: 3-Amino-1,2,4-triazines possess high lattice energy and strong intermolecular hydrogen bonding, making them poorly soluble in purely non-polar solvents. Solution: Always utilize a co-solvent system (e.g., adding water or ethanol) to disrupt hydrogen bonding and ensure a homogeneous catalytic environment. Failure to do so will result in unreacted starting material and poor yields[3].
-
Electrophile Reactivity: If functionalizing the triazine core directly, converting the 3-amino-1,2,4-triazine to a 3-iodo-1,2,4-triazine via direct iodination can significantly enhance its reactivity as an electrophilic coupling partner in Negishi or Suzuki-type cross-couplings[5].
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds | PMC[Link]
-
Strain-promoted reaction of 1,2,4-triazines with bicyclononynes | White Rose Research Online[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[2,1-c][1,2,4]triazine Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The imidazo[2,1-c][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and modulators of oxidative stress[1],[2]. However, synthesizing and functionalizing this fused bicyclic system presents unique thermodynamic and regioselectivity challenges.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks researchers encounter when working with this scaffold. This guide focuses on explaining the causality behind reaction failures and provides self-validating protocols to ensure reproducible success.
Section 1: Core Scaffold Cyclization Troubleshooting
Q1: My condensation reaction between 2-hydrazinoimidazoles and
The Causality: Traditional protocols often rely on refluxing ethanol, acetic acid, or DMF. However, the formation of the imidazo[2,1-c][1,2,4]triazine core requires a delicate balance. The initial Schiff base formation is rapid, but the subsequent intramolecular cyclization is thermodynamically demanding. In polar aprotic solvents like DMF, the intermediate hydrazone can undergo competing side reactions (e.g., oligomerization) before cyclization occurs[3].
The Solution: Transition to a green chemistry approach using a Glycerol-Water solvent system. Glycerol acts as more than just a solvent; its extensive hydrogen-bonding network activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the imidazole ring nitrogen. Furthermore, water acts as an anti-solvent for the highly hydrophobic fused polycyclic product. As the imidazo[2,1-c][1,2,4]triazine forms, it immediately precipitates out of the solution, driving the equilibrium forward (Le Chatelier's principle) and preventing degradation[3].
Quantitative Optimization Data
The superiority of the glycerol-water system is evident when comparing standard solvent matrices for the synthesis of 3-(1-substituted-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-substituted benzo[4,5]imidazo[2,1-c][1,2,4]triazines[3]:
| Solvent System | Temperature (°C) | Time | Yield (%) | Observation / Causality |
| Ethanol | Reflux | 5 h | Nil | Insufficient thermal energy for cyclization. |
| Ethanol / Acetic Acid | Reflux | 5 h | Nil | Acid protonates the nucleophilic nitrogen. |
| DMF | 180 | 5 h | Nil | High heat causes intermediate degradation. |
| Glycerol / Water (5:2) | 90 | 30 min | 93 - 98 | H-bond activation + precipitation-driven equilibrium. |
Protocol 1: Catalyst-Free Cyclization in Green Media
This protocol is a self-validating system: the sudden appearance of a dense precipitate serves as a visual indicator of successful cyclization.
-
Preparation: In a 25 mL round-bottom flask, suspend the hydrazino derivative (1.2 mmol) and the dicarbonyl/ethanone precursor (1.0 mmol) in a mixture of pure glycerol (5 mL) and deionized water (2 mL).
-
Activation: Heat the vigorously stirred mixture to 90 °C. Do not exceed 100 °C to prevent water evaporation, which is critical for product precipitation.
-
Monitoring: The reaction typically reaches completion within 30 minutes. You will observe the reaction mixture transition from a clear suspension to a thick, opaque slurry as the product forms.
-
Isolation: Cool the mixture to room temperature. Filter the precipitate under a vacuum.
-
Purification: Wash the filter cake with cold water (3 x 10 mL) to remove residual glycerol, followed by recrystallization from hot ethanol to yield the analytically pure product.
Mechanistic pathway for the cyclization of the imidazo[2,1-c][1,2,4]triazine core.
Section 2: Advanced Functionalization & Regioselectivity
Q2: How can I achieve regioselective functionalization of the imidazo[2,1-c][1,2,4]triazine core without relying on pre-functionalized, halogenated starting materials?
The Causality: Historically, adding aryl groups to this scaffold required synthesizing complex, pre-halogenated precursors, which drastically reduced overall yields. However, the electronic distribution of the fused imidazo-triazine core allows for direct C-H activation. The C-6 position (derived from the original imidazole ring) possesses the highest HOMO coefficient. When subjected to Palladium(II) catalysis, this specific carbon is highly susceptible to electrophilic palladation, allowing for strict regioselective C-6 direct arylation[4],[2].
The Solution: Utilize a Palladium-catalyzed direct C-H arylation approach. By using Pd(OAc)₂ and a mild base (like KOAc), you can selectively couple aryl iodides directly to the C-6 position. The acetate ligands are crucial here; they facilitate the Concerted Metalation-Deprotonation (CMD) pathway, abstracting the C-6 proton while the Palladium coordinates to the carbon[4].
Protocol 2: Regioselective C-6 Direct Arylation
This protocol utilizes the innate electronic bias of the scaffold to bypass multi-step halogenation.
-
Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the imidazo[2,1-c][1,2,4]triazine core (1.0 equiv), the desired aryl iodide (1.5 equiv), and potassium acetate (KOAc, 2.0 equiv).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%). Crucial step: Do not use phosphine ligands, as they can sterically hinder the CMD transition state at the C-6 position.
-
Inert Atmosphere: Purge the vessel with Argon for 5 minutes. Oxygen will rapidly degrade the active Pd(0) species formed during the catalytic cycle.
-
Reaction: Add anhydrous N,N-Dimethylacetamide (DMA, 0.2 M). Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the C-6 arylated derivative.
Workflow for imidazo[2,1-c][1,2,4]triazine synthesis and C-6 arylation.
References
-
Sharma, K., Sharma, L. K., & Jain, R. (2015). Synthesis of 3-(1-substituted-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-substituted benzo[4,5]imidazo[2,1-c][1,2,4]triazines as insecticidal agents. Heteroletters, 5(1), 121-128.
-
Loubidi, M., Jouha, J., Tber, Z., Khouili, M., Suzenet, F., Akssira, M., et al. (2018). Efficient synthesis and first regioselective C-6 direct arylation of imidazo[2,1-c][1,2,4]triazine scaffold and their evaluation in H2O2-induced oxidative stress. European Journal of Medicinal Chemistry, 145.
-
Khedr, M. A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Effects of The Antidepressant Venlafaxine on The Expression of Peroxiredoxin-3 and Peroxiredoxin-5 Against LPS-induced Oxidative Stress in SHSY-5Y Neurons. [dergipark.org.tr]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Advanced Synthesis of Poly-Substituted Imidazo[2,1-c]triazines
Welcome to the Application Science Support Hub for heterocyclic synthesis. The imidazo[2,1-c][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial agents, analgesics, and targeted anticancer therapeutics[1][2]. However, synthesizing poly-substituted derivatives presents significant mechanistic hurdles, primarily involving regioselectivity during cyclization, poor intermediate solubility, and catalyst poisoning during late-stage C-H functionalization[3].
This guide is engineered to provide researchers with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.
Phase 1: Synthetic Workflow & Bottleneck Identification
Before troubleshooting, it is critical to map the synthetic journey. The construction of poly-substituted imidazo[2,1-c]triazines typically follows a two-stage approach: the construction of the core via cyclization, followed by late-stage functionalization.
Figure 1: General synthetic workflow highlighting the two major bottlenecks: Regioselective cyclization and C-H functionalization.
Phase 2: Troubleshooting Guides & FAQs
Issue 1: Regioselectivity Failures During Cyclization
Q: When reacting 2-hydrazinobenzimidazole with asymmetric 1,3-diketones or pyruvic acid, my NMR data indicates a mixture of two regioisomers. How can I drive the reaction to a single, desired product?
The Causality (Why this happens): This is a classic competition between kinetic and thermodynamic control. The precursor possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (NH₂) of the hydrazine moiety, and the endocyclic secondary amine (NH) of the imidazole ring. The exocyclic nitrogen is kinetically more nucleophilic and attacks the most electrophilic carbonyl first, forming a hydrazone intermediate. The subsequent ring closure depends on the endocyclic nitrogen attacking the remaining electrophilic center. If the reaction is run in standard non-polar or weakly polar solvents, the transition states for both ring-closure pathways have similar activation energies, resulting in a mixture[1][4].
The Solution: Transition to a strongly hydrogen-bonding, green solvent system such as glycerol-water [4]. Glycerol forms a dense hydrogen-bond network that selectively stabilizes the more polar transition state of the thermodynamically favored regioisomer. Furthermore, the high boiling point of glycerol allows for rapid, high-temperature cyclization without the need for toxic metal Lewis acids.
Issue 2: Stalled Late-Stage C-H Functionalization
Q: I am attempting a C-6 direct arylation of the imidazo[2,1-c][1,2,4]triazine core using aryl iodides, but the reaction stalls at <20% yield with visible black precipitate in the flask. What is going wrong?
The Causality (Why this happens): The imidazo[2,1-c][1,2,4]triazine scaffold is highly electron-deficient. This electron deficiency drastically slows down the oxidative addition and transmetalation steps in palladium-catalyzed cross-coupling[3][5]. While the catalytic cycle is stalled, the Pd(II) catalyst undergoes premature reduction and aggregates into inactive "palladium black" (the black precipitate you observe). Additionally, poly-substituted triazines often suffer from severe solubility issues in standard coupling solvents like toluene.
The Solution: You must protect the catalyst and increase substrate solubility. Switch to a highly polar aprotic solvent (DMAc) and use a bulky, electron-rich phosphine ligand (e.g., XPhos)[3]. The steric bulk of XPhos prevents palladium nanoparticles from aggregating, keeping the catalyst active long enough for the slow transmetalation step to occur.
Quantitative Data: Optimization of C-6 Direct Arylation
To illustrate the impact of these variables, below is a comparative data summary for the C-6 arylation of imidazo[2,1-c][1,2,4]triazines using iodobenzene[3]:
| Solvent | Base | Catalyst / Ligand | Temp (°C) | Yield (%) | Mechanistic Observation |
| Toluene | K₂CO₃ | Pd(OAc)₂ / PPh₃ | 110 | 15 | Poor scaffold solubility; rapid Pd black formation. |
| DMF | Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | 120 | 45 | Improved solubility; strong base causes side-reactions. |
| DMAc | K₂CO₃ | Pd(OAc)₂ / XPhos | 120 | 88 | Optimal solubility; bulky ligand prevents catalyst poisoning. |
Phase 3: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, utilize the following self-validating protocol for the Glycerol-Water Mediated Synthesis of Benzo[4,5]imidazo[2,1-c][1,2,4]triazines [4]. This method eliminates hazardous solvents and provides built-in analytical checkpoints.
Step-by-Step Methodology
-
Hydrazone Formation:
-
In a 50 mL round-bottom flask, dissolve 10 mmol of 2-hydrazinobenzimidazole in 15 mL of a glycerol/water mixture (v/v 4:1).
-
Add 10 mmol of the target 1,3-diketone (e.g., acetylacetone) dropwise at room temperature.
-
Self-Validation Checkpoint 1: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly polar hydrazine spot should disappear within 30 minutes, replaced by a less polar hydrazone intermediate.
-
-
Thermal Cyclization:
-
Attach a reflux condenser and heat the mixture to 90–100 °C in an oil bath for 2–3 hours.
-
The dense glycerol matrix will facilitate the dehydration step, driving the regioselective ring closure.
-
-
Precipitation and Recovery:
-
Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice/water.
-
Stir vigorously until a solid precipitate forms. Filter the solid under a vacuum and wash with cold distilled water to remove residual glycerol.
-
Recrystallize from ethanol.
-
-
Final Self-Validation (Spectral Data):
-
IR Spectroscopy: Confirm the absence of the broad N-H stretching bands (typically 3430–3224 cm⁻¹) associated with the hydrazine precursor, and the presence of sharp C=N stretching bands around 1650–1600 cm⁻¹[1].
-
¹H NMR: Confirm the disappearance of the exocyclic NH₂ protons (usually a broad singlet around 4.5–5.0 ppm) and the endocyclic imidazole NH proton (usually >10 ppm).
-
Figure 2: Mechanistic pathway of the regioselective cyclization step, emphasizing the role of the endocyclic nitrogen.
References
-
Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research.
-
Exclusion of antimicrobial activity of some analgesic active imidazo[2,1-c]triazines. Pharmazie.
-
Glycerol-water mediated syntheses of 3-(1-substituted-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-substituted benzo[4,5]imidazo[2,1-c][1,2,4]triazines. Heterocyclic Letters.
-
Efficient synthesis and first regioselective C-6 direct arylation of imidazo[2,1-c][1,2,4]triazine scaffold and their evaluation in H2O2-induced oxidative stress. European Journal of Medicinal Chemistry.
Sources
Technical Support Center: Overcoming Solubility Challenges of Imidazopyrazine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of imidazopyrazine analogues. The imidazopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, its often planar and rigid nature can lead to poor aqueous solubility, a major hurdle in drug discovery. This resource is designed to provide you with the scientific rationale and practical protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazopyrazine analogues so poorly soluble in aqueous buffers?
A: The low aqueous solubility of many imidazopyrazine analogues stems from their physicochemical properties. These bicyclic heterocyclic compounds often possess a rigid, planar structure with a high melting point, indicative of a stable crystal lattice. This high lattice energy requires a significant amount of energy to break apart during dissolution. Furthermore, depending on the substituents, these molecules can be highly lipophilic, which limits their favorable interactions with water molecules.[3][4]
Q2: What is the first and simplest thing I should try to improve the solubility of a new imidazopyrazine analogue for an in vitro assay?
A: For early-stage discovery and in vitro screening, the most straightforward approach is often a combination of using a co-solvent and pH adjustment.[4] Most researchers prepare primary stock solutions in an organic solvent like dimethyl sulfoxide (DMSO). When diluting into aqueous media, keeping the final DMSO concentration as high as tolerable for your assay (typically 0.1% to 0.5%) can help maintain solubility. Additionally, if your molecule has an ionizable center (a basic nitrogen is common in this scaffold), adjusting the pH of your aqueous buffer can significantly increase solubility.[3][5] For a weakly basic compound, lowering the pH will lead to protonation and formation of a more soluble cationic species.[6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: It is crucial to distinguish between these two parameters as they provide different information:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution.[7][8] This method is high-throughput and relevant for early discovery, as it mimics how compounds are often prepared for biological assays.[9]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) until the concentration of the dissolved drug becomes constant.[7][10] This value is lower than kinetic solubility but is essential for later-stage development and formulation design.[9]
For initial screening, kinetic solubility is often sufficient. For lead optimization and preclinical development, thermodynamic solubility is the gold standard.[9]
Q4: My compound is soluble in DMSO, but it crashes out immediately when I add it to my cell culture medium. What's happening?
A: This is a classic case of precipitation upon dilution, often called a "solvent shift."[11] Your compound is soluble in 100% DMSO, but when you introduce this stock into an aqueous environment (like cell culture media), the DMSO is diluted, and the solvent polarity changes dramatically.[12] The compound is no longer in its preferred solvent environment and, if its aqueous solubility is low, it will precipitate. The solubility in DMSO is not a good predictor of solubility in the final aqueous medium.[12]
Troubleshooting Guides & In-depth Protocols
This section provides detailed answers and step-by-step protocols for specific experimental challenges.
Issue 1: My imidazopyrazine analogue precipitates from DMSO stock upon dilution into aqueous buffer.
Causality: As explained in the FAQ, this is due to a solvent shift. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous final solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Instead of making a 50 mM stock in DMSO, try a 10 mM or even 1 mM stock. This means you will add a larger volume to your buffer, but the concentration gradient during dilution is less steep, which can sometimes prevent immediate precipitation.
-
Use Serial Dilutions: Do not perform a single large dilution (e.g., 1:1000). First, make an intermediate dilution of your DMSO stock into your aqueous buffer (e.g., 1:100) while vortexing vigorously to ensure rapid mixing. Then, perform the final dilution from this intermediate stock.[11]
-
Incorporate Excipients: If simple dilution strategies fail, you need to employ solubility-enhancing excipients. These are inactive ingredients that help keep the drug in solution.[13] Common choices include co-solvents, surfactants, or cyclodextrins.[14]
dot
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: How do I choose a strategy to fundamentally improve my compound's solubility for in vivo studies?
Causality: For in vivo applications, you need a robust formulation strategy that provides sufficient drug exposure. The choice depends on the compound's physicochemical properties, particularly its pKa and crystal structure. The main strategies are salt formation, co-crystallization, and creating amorphous solid dispersions.[14][15]
Decision-Making Framework:
-
Assess Ionization: Does your imidazopyrazine have a basic pKa in a pharmaceutically acceptable range (typically > 3)?
-
Evaluate Physical Stability: Is the compound prone to converting back to a less soluble crystalline form?
dot
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: Salt Formation Screening for a Weakly Basic Imidazopyrazine
Objective: To identify a suitable acidic counterion to form a salt with improved aqueous solubility.
Principle: For a salt to form and remain stable, a proton must be transferred from the acid (counterion) to the base (your drug). A general rule of thumb, known as the "pKa rule," is that the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counterion (ΔpKa > 2-3).[16][22]
Materials:
-
Weakly basic imidazopyrazine analogue.
-
A selection of pharmaceutically acceptable acids (counterions) with varying pKa values (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid).
-
Solvents for crystallization (e.g., ethanol, isopropanol, acetone, acetonitrile).
-
96-well plate, shaker, centrifuge, analytical balance.
Methodology:
-
Determine pKa: Experimentally determine the pKa of your imidazopyrazine analogue.
-
Select Counterions: Choose a set of acids whose pKa values are at least 2 units lower than your compound's pKa.
-
Screening: a. Dissolve a molar equivalent of your compound in a suitable solvent (e.g., ethanol) in separate wells of a 96-well plate. b. Add a molar equivalent of each selected counterion (dissolved in the same solvent) to the respective wells. c. Seal the plate and allow it to shake or stir at room temperature for 24-48 hours to induce crystallization. d. Centrifuge the plate to collect any solid material.
-
Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms using a thermodynamic solubility assay and compare it to the parent (free base) form.
| Counterion | pKa (approx.) | ΔpKa (Drug pKa = 6.5) | Expected Outcome |
| Hydrochloric Acid | -7.0 | 13.5 | High probability of salt formation |
| Methanesulfonic Acid | -1.9 | 8.4 | High probability of salt formation |
| Maleic Acid (pKa1) | 1.9 | 4.6 | Good probability of salt formation |
| Acetic Acid | 4.8 | 1.7 | Low probability of stable salt |
This table is for illustrative purposes. Actual pKa values should be verified.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To improve solubility and dissolution rate by converting the crystalline drug into a higher-energy amorphous state, stabilized within a polymer matrix.[15][19]
Principle: The drug and a polymer are co-dissolved in a common solvent. The solvent is then rapidly removed, trapping the drug in an amorphous state, molecularly dispersed within the polymer. The polymer prevents the drug molecules from re-crystallizing.[15]
Materials:
-
Imidazopyrazine analogue.
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Common solvent (e.g., methanol, acetone, dichloromethane).
-
Rotary evaporator or spray dryer.
Methodology:
-
Polymer and Drug Loading Selection: a. Screen various polymers for miscibility with your drug. b. Prepare formulations with different drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).
-
Preparation: a. Dissolve the drug and the selected polymer in a common solvent until a clear solution is obtained. b. Remove the solvent rapidly. For lab scale, a rotary evaporator can be used. For larger scale, spray drying is the standard method.[20]
-
Characterization: a. Use XRPD to confirm the absence of crystalline peaks, verifying the amorphous nature of the dispersion. b. Use DSC to identify a single glass transition temperature (Tg), which indicates a homogenous dispersion.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the pure crystalline drug. The ASD should show a much faster dissolution rate and achieve a state of supersaturation.[19]
dot
Caption: Workflow for preparing an Amorphous Solid Dispersion.
References
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Available at: [Link]
-
Role of Excipients in Drug Formulation - Pharma Focus Europe. (2025). Available at: [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). Available at: [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC. (n.d.). Available at: [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. (2024). Available at: [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Available at: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Available at: [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020). Available at: [Link]
-
ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS - PEXACY International Journal of Pharmaceutical Science. (2025). Available at: [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025). Available at: [Link]
-
Application of drug physico chemical characterisation in drug discovery - Merck Group. (n.d.). Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025). Available at: [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025). Available at: [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023). Available at: [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function | ACS Medicinal Chemistry Letters - ACS Publications. (2023). Available at: [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]
-
Scalable Amorphous Solid Dispersion Strategy - Aragen Life Sciences. (n.d.). Available at: [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC. (n.d.). Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). Available at: [Link]
-
The central role of excipients in drug formulation - European Pharmaceutical Review. (2013). Available at: [Link]
-
The Importance of Excipients in Drugs - Open Access Journals. (n.d.). Available at: [Link]
-
Optimizing Drug Solubility | Contract Pharma. (2017). Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Available at: [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (2013). Available at: [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C. (2023). Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.). Available at: [Link]
-
Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Publications. (2023). Available at: [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Available at: [Link]
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC. (2022). Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Available at: [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (n.d.). Available at: [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Available at: [Link]
-
Role of Co-Crystals in Improving Drug Solubility: Enhancing Bioavailability through Solid-State Engineering - ManTech Publications. (2026). Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. wjbphs.com [wjbphs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. contractpharma.com [contractpharma.com]
- 15. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 16. rjpdft.com [rjpdft.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. pexacy.com [pexacy.com]
- 22. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the cytotoxic potency of imidazo[2,1-c]triazine compounds
Welcome to the Imidazo[2,1-c]triazine Cytotoxicity & Optimization Support Center . As a Senior Application Scientist, I have designed this resource to help you navigate the complex synthetic and biological challenges associated with this highly active heterocyclic scaffold.
The imidazo[2,1-c][1,2,4]triazine core is a privileged structure in drug discovery, known for its profound effects on intracellular redox states and apoptosis. However, maximizing its cytotoxic potency requires precise structural functionalization and rigorous, artifact-free biological screening. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your drug development pipeline.
Phase 1: Structural Optimization & Synthesis Troubleshooting
The most effective strategy to enhance the cytotoxic potency of the imidazo[2,1-c][1,2,4]triazine core is through regioselective functionalization. Direct C-H arylation at the C-6 position allows for the rapid generation of diverse libraries to establish Structure-Activity Relationships (SAR) without requiring pre-functionalized starting materials .
FAQ: Why is my C-6 direct arylation yielding <20% product with heavy degradation?
Causality: The imidazo[2,1-c]triazine core is sensitive to harsh basic conditions and high temperatures, which can lead to ring-opening or off-target metalation. If you are using standard Suzuki-Miyaura conditions (e.g.,
Solution: Transition to a highly active, sterically hindered catalyst system using a mild base. Table 1 summarizes the quantitative optimization data for this transformation.
Table 1: Quantitative Optimization of C-6 Direct Arylation Conditions
| Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Toluene | 110 | <20% | Poor stabilization of Pd(0); core degradation. | |||
| dppf | Dioxane | 100 | 45% | Moderate conversion; base too harsh for triazine. | ||
| DMA | 110 | >85% | Optimal CMD pathway; KOAc acts as a mild proton shuttle. |
Protocol 1: Self-Validating C-6 Direct Arylation Workflow
This protocol incorporates built-in quality control to ensure synthetic integrity before proceeding to biological evaluation.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the imidazo[2,1-c][1,2,4]triazine core (1.0 eq), aryl iodide (1.2 eq),
(5 mol%), (10 mol%), and anhydrous (2.0 eq).-
Causality:
is critical here; it acts as a mild base that facilitates the C-H bond cleavage via a six-membered transition state without hydrolyzing the triazine ring .
-
-
Solvent Addition: Add anhydrous DMA (0.2 M) under a strict Argon atmosphere. Heat the mixture to 110°C.
-
Self-Validation Checkpoint (6 Hours): Withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.
-
Pass Criteria: >60% conversion to the desired mass (
). -
Fail Criteria: If starting material >50%, the system has likely suffered from oxygen ingress. Spike the reaction with an additional 2 mol%
and degas for 5 minutes.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMA. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Phase 2: In Vitro Cytotoxicity & Mechanistic Evaluation
Once synthesized, these compounds often induce cytotoxicity by modulating intracellular oxidative stress, specifically through Reactive Oxygen Species (ROS) generation leading to mitochondrial depolarization .
Mechanistic pathway of imidazo[2,1-c]triazine-induced mitochondrial apoptosis via ROS generation.
FAQ: Why am I seeing inconsistent values across different assay runs?
Causality: Imidazo[2,1-c]triazines are highly conjugated, planar molecules. They frequently suffer from poor aqueous solubility and can precipitate ("crash out") in cell culture media, leading to artificially high
Solution:
-
Maintain a final DMSO concentration of exactly 0.5% across all wells.
-
Switch from colorimetric MTT to a luminescent, ATP-based viability assay (e.g., CellTiter-Glo) to eliminate redox interference.
FAQ: How do I definitively prove that cytotoxicity is driven by oxidative stress?
Causality: If the primary mechanism of action is ROS-induced mitochondrial apoptosis, neutralizing intracellular ROS prior to compound exposure should rescue the cells and drastically shift the
Solution: Perform a ROS-rescue validation assay using N-acetylcysteine (NAC) as a scavenger.
Protocol 2: Self-Validating Cytotoxicity & ROS Profiling Assay
Experimental workflow for validated cytotoxicity screening and ROS mechanism confirmation.
-
Cell Seeding: Seed target cancer cells (e.g., HeLa, A549) at 5,000 cells/well in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5%
. -
ROS Scavenger Pre-treatment: To half of the plate, add N-acetylcysteine (NAC) to a final concentration of 5 mM. Incubate for 2 hours.
-
Causality: NAC replenishes intracellular glutathione, neutralizing ROS generated by the triazine compound.
-
-
Compound Treatment: Treat cells with a 10-point serial dilution of the imidazo[2,1-c]triazine derivative (0.1 µM to 100 µM).
-
Self-Validation Checkpoint: You MUST include a positive control (e.g., 1 µM Doxorubicin) and a vehicle control (0.5% DMSO).
-
-
Viability Readout: After 48 hours, add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.
-
Data Validation: Calculate the Z'-factor using the vehicle and positive control wells.
-
Pass Criteria: Z'-factor > 0.5. If the Z'-factor is < 0.5, the assay variance is too high, and the
data must be discarded. A successful ROS mechanism is confirmed if the in the NAC-treated group is at least 5-fold higher than the standard treatment group.
-
References
-
Title: Efficient synthesis and first regioselective C-6 direct arylation of imidazo[2,1-c][1,2,4]triazine scaffold and their evaluation in H2O2-induced oxidative stress Source: European Journal of Medicinal Chemistry (2018) URL: [Link]
-
Title: Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity Source: Journal of Chemical Research (2016) URL: [Link]
Technical Support Center: Modulating Cytotoxic Activity by Substitution on the 7-Phenyl Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for investigating the modulation of cytotoxic activity through chemical substitutions on a 7-phenyl ring scaffold.
Scientific Principles: The "Why" Behind the 7-Phenyl Ring
In many biologically active scaffolds, a phenyl ring at the 7-position is a critical determinant of cytotoxic potency. This ring often inserts into hydrophobic pockets of target proteins, such as tubulin, or participates in crucial electronic interactions that drive the molecule's mechanism of action.[1][2] Altering the substituents on this ring allows for the fine-tuning of the compound's properties.
The rationale behind substituting this ring is based on two primary principles:
-
Electronic Effects: The addition of electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-F, -Cl) or electron-donating groups (EDGs) like methoxy (-OCH3) can alter the electron density of the phenyl ring.[3][4] This influences how the molecule interacts with its biological target, potentially enhancing binding affinity or reactivity. For instance, a change in electron distribution can affect hydrogen bond formation or π-π stacking interactions with amino acid residues in a target protein.[5]
-
Steric Effects: The size and shape of a substituent (its "bulk") can dictate how the molecule fits into its binding site. A bulky group might create a more favorable interaction, or it could cause steric hindrance, preventing the molecule from binding effectively. The position of the substituent (ortho, meta, para) is also critical in determining the overall conformation of the molecule.[3]
Understanding these principles is fundamental to rationally designing more potent and selective cytotoxic agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise during the experimental process.
FAQs in Experimental Design
Q1: I've added a substituent to the 7-phenyl ring and my compound is now completely inactive. What happened? A1: There are several likely causes. First, consider steric hindrance. The new group may be too large to fit into the target's binding pocket. Second, the electronic properties of your substituent may be unfavorable for the required interaction. For example, if a hydrogen bond donor is required, adding a non-polar group will abolish activity. Finally, the substitution may have drastically altered the compound's solubility, causing it to precipitate out of the assay medium.[6]
Q2: My substituted compound shows potent cytotoxicity, but how can I determine if it's selective for cancer cells? A2: To assess selectivity, you must perform counter-screening against non-cancerous cell lines.[7][8] For instance, if you are testing against a human breast cancer cell line (e.g., MCF-7), you should also test against a non-tumorigenic human mammary epithelial cell line (e.g., MCF-10A).[8] A promising compound will exhibit a significantly lower IC50 value for the cancer cell line compared to the normal cell line.
Q3: What is the first thing I should check if I get inconsistent results in my cytotoxicity assay? A3: Before questioning the compound's activity, rule out experimental artifacts. The most common sources of variability are inconsistent cell seeding density and pipetting errors.[9] Always ensure your cells are in a single-cell suspension before plating and that your pipettes are calibrated. Another common issue is compound solubility; visually inspect your wells under a microscope to check for any compound precipitation.[6]
Q4: Can my compound directly interfere with the cytotoxicity assay itself? A4: Yes, this is a critical consideration. For colorimetric assays like the MTT assay, colored compounds can interfere with absorbance readings.[9] Additionally, compounds with reducing properties can chemically reduce the MTT reagent, leading to a false-positive signal of cell viability.[9] It is essential to run a "compound only" control (your compound in media without cells) to account for these potential interferences.[9]
Troubleshooting Common Experimental Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inaccurate pipetting.[9]2. Uneven cell distribution (clumping).3. Compound precipitation.[6]4. "Edge effect" in 96-well plates due to evaporation.[6] | 1. Calibrate pipettes; use a multi-channel pipette for reagent addition.[9]2. Ensure a single-cell suspension before seeding.3. Check compound solubility in media; consider using a different solvent or lowering the concentration.4. Fill the outer wells with sterile PBS or media to create a humidity barrier; do not use them for experimental data.[6] |
| Low Absorbance/Fluorescence Signal | 1. Low cell seeding density.2. Reagent degradation (e.g., light exposure for MTT).3. Insufficient incubation time. | 1. Perform a cell titration experiment to find the optimal seeding density for a linear assay response.[9]2. Store reagents correctly and protect them from light.[6]3. Optimize incubation times for your specific cell line and assay.[9] |
| Unexpectedly High Cytotoxicity at All Concentrations | 1. Contamination (microbial or chemical).2. Solvent toxicity (e.g., high concentration of DMSO). | 1. Maintain sterile technique; test media for contamination.2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Compound Appears Active in Primary Screen but Fails in Follow-up Assays | 1. Assay-specific interference (see FAQ Q4).2. Compound instability in media over time. | 1. Confirm activity using an orthogonal assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[10]2. Assess compound stability at 37°C in culture medium over the assay duration. |
Key Experimental Protocols
Adherence to validated protocols is essential for generating reproducible and trustworthy data.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Create a single-cell suspension in the appropriate culture medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (medium with solvent) and "no-cell" blank wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently agitate the plate to ensure all formazan crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol 2: General Synthesis of Substituted 7-Phenyl Scaffolds via Suzuki-Miyaura Coupling
This is a common and versatile method for creating C-C bonds to form a biaryl system. This example assumes a scaffold with a halogen (e.g., Bromine) at the 7-position.
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 7-bromo-substituted core scaffold (1 equivalent), the desired substituted phenylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring to a temperature of 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final 7-phenyl substituted compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for synthesizing and evaluating novel cytotoxic compounds.
Caption: A standard workflow from compound design to initial mechanistic studies.
Troubleshooting Logic for a Failed Cytotoxicity Assay
This decision tree helps diagnose unexpected results from a cytotoxicity experiment.
Caption: A decision tree for troubleshooting common cytotoxicity assay failures.
Simplified Intrinsic Apoptosis Pathway
Many cytotoxic agents induce apoptosis. The following diagram shows a simplified view of the intrinsic (mitochondrial) pathway.
Caption: The intrinsic apoptosis pathway often triggered by cytotoxic compounds.[7]
Structure-Activity Relationship (SAR) Data Summary
The following tables summarize published data on how different substituents on a phenyl ring modulate cytotoxic activity across various molecular scaffolds.
Table 1: 7-Phenyl-pyrrolo[3,2-f]quinolinones (7-PPyQs)
| Compound ID | 3-Position Substitution | 7-Phenyl Substitution | Cytotoxicity (GI50) | Target Cell Lines | Reference |
| 4a | Benzamide | Unsubstituted | 0.1-0.2 nM | HeLa, HT-29, MCF-7 | [1] |
| 4b | Sulfonyl | Unsubstituted | Lower potency than 4a | HeLa, Jurkat | [7] |
| General | Alkyl groups | Unsubstituted | Nanomolar values | Leukemic & Solid Tumor | [1] |
Table 2: 4-Phenylquinolin-2(1H)-ones
| Compound ID | 4-Phenyl Substitution | Cytotoxicity (IC50) | Target Cell Lines | Reference |
| 12e | 2,4-dimethoxy | Sub-micromolar (e.g., 0.4 µM) | HL-60, H460, SKOV-3 | [2][11] |
| 12k | 3,4,5-trimethoxy | 0.93–7.6 µM | Various | [2] |
| 12g | 2,6-dimethoxy | Less potent than other dimethoxy analogs | N/A | [2] |
| 12a | Unsubstituted | Poor cytotoxicity (>25 µM) | Various | [11] |
Table 3: Phenylacetamide Derivatives
| Compound ID | Phenyl Substitution | Cytotoxicity (IC50) | Target Cell Line | Reference |
| 3j | para-NO2 | 0.76 µM | MDA-MB-468 | [3] |
| 3f | para-Cl | 1.0 µM | MDA-MB-468 | [3] |
| 3e | meta-Cl | 0.67 µM | PC12 | [3] |
| 3g | ortho-OCH3 | 1.3 µM | MDA-MB-468 | [3] |
| 3a | ortho-F | Higher potency than doxorubicin | PC12 | [3] |
Table 4: 2-Phenylnaphthalenes
| Compound ID | 2-Phenyl Substitution | Cytotoxicity (IC50) | Target Cell Line | Reference |
| PNAP-6h | para-hydroxyl | 4.8 µM | MCF-7 | [8] |
| PNAP-7h | meta-hydroxyl | Decreased cytotoxicity vs. PNAP-6h | MCF-7 | [8] |
References
-
Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents. National Center for Biotechnology Information. [Link]
-
Structure–activity relationship study and the effect of substituted... ResearchGate. [Link]
-
Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents. PubMed. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
-
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS One. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. National Center for Biotechnology Information. [Link]
-
Effect of ring A and ring B substitution on the cytotoxic potential of pyrazole tethered chalcones. ResearchGate. [Link]
-
Design, synthesis and potent cytotoxic activity of novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
-
Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. National Center for Biotechnology Information. [Link]
-
Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]
-
Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. PubMed. [Link]
-
Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties. National Center for Biotechnology Information. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]
-
Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. National Center for Biotechnology Information. [Link]
-
Synthesis and antiproliferative activity of flavonoid derivatives: Effect of B-ring substitution. ResearchGate. [Link]
-
The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal. [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. MDPI. [Link]
-
3-substituted 7-phenyl-pyrroloquinolinones Show Potent Cytotoxic Activity in Human Cancer Cell Lines. PubMed. [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. National Center for Biotechnology Information. [Link]
-
(PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. ResearchGate. [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. [Link]
-
Cyclization of differently substituted phenyl rings and heteroarenes... ResearchGate. [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]
-
Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. [Link]
-
Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. University of Technology. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
Sources
- 1. Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 7. Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Functionalized 3-Amino-1,2,4-Triazines
Welcome to the Application Scientist Support Portal. This guide addresses the critical bottlenecks encountered when isolating and purifying 3-amino-1,2,4-triazine derivatives. These privileged scaffolds are widely utilized in modern drug discovery, prominently featured in the development of Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors 1 and G-Protein-Coupled Receptor 84 (GPR84) antagonists 2. However, their unique physicochemical properties—such as high polarity, tautomerism, and a tendency to form regioisomers—require specialized purification strategies.
Figure 1: Decision tree and purification workflow for 3-amino-1,2,4-triazine derivatives.
Troubleshooting Guides & FAQs
Issue 1: Severe Streaking and Poor Resolution on Silica Gel
Question: During normal-phase flash chromatography, my 3-amino-1,2,4-triazine derivative streaks severely, leading to co-elution with starting materials. How can I optimize the separation?
Answer & Causality: The 3-amino-1,2,4-triazine scaffold is highly polar. The triazine ring contains three nitrogen atoms with active lone pairs, and the exocyclic amine acts as both a strong hydrogen bond donor and acceptor. This creates a highly polarized molecular surface that interacts strongly with the acidic silanol (Si-OH) groups on standard normal-phase silica gel. This non-linear adsorption isotherm leads to severe peak tailing and streaking 3.
To disrupt these interactions, you must competitively bind the acidic silanol sites by adding a polar modifier to your mobile phase. If streaking persists, the compound's polarity dictates a mandatory switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 1: Optimized Normal-Phase Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar solvent mixture (e.g., Hexanes/EtOAc or DCM/MeOH). Add 1% Triethylamine (TEA) to the slurry to deactivate the acidic silanol sites.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the eluent. Because 3-amino-1,2,4-triazines often exhibit poor solubility in non-polar solvents, perform dry loading by adsorbing the mixture onto Celite, evaporating the solvent under reduced pressure, and loading the dry powder onto the column head.
-
Gradient Elution: Run a gradient elution starting with 100% non-polar solvent, gradually increasing the polar modifier (e.g., up to 5% Methanol in Dichloromethane).
-
Self-Validation Step: Verify the purity of the collected fractions using analytical HPLC at 270 nm before pooling. TLC alone is often insufficient due to the aforementioned streaking.
Issue 2: Separation of 5,6-Regioisomeric Mixtures
Question: My synthesis involves the condensation of aminoguanidine with an unsymmetrical 1,2-diketone, resulting in a mixture of 5,6-substituted regioisomers. Standard flash chromatography fails to separate them. What is the best approach?
Answer & Causality: The condensation of unsymmetrical 1,2-dicarbonyls with hydrazides or aminoguanidine inherently yields regioisomeric mixtures because both carbonyl carbons are electrophilic. The initial nucleophilic attack by the terminal amine can occur at either carbon, leading to two distinct cyclization pathways 2. Because these regioisomers share identical molecular weights and nearly identical dipole moments, normal-phase silica lacks the resolving power to separate them. Supercritical Fluid Chromatography (SFC) using specialized stationary phases is the gold standard for resolving these mixtures.
Table 1: Quantitative Comparison of Separation Techniques for Triazine Regioisomers
| Purification Technique | Typical Purity Achieved (%) | Average Yield Recovery (%) | Relative Retention Time Difference (ΔtR) | Processing Time per Batch (min) |
| Normal-Phase Flash Chromatography | 80 - 85 | 75 - 80 | < 0.1 min | 30 - 45 |
| Preparative RP-HPLC (C18) | 95 - 98 | 65 - 75 | 0.5 - 1.2 min | 45 - 60 |
| Supercritical Fluid Chromatography (SFC) | > 99 | 85 - 95 | > 2.0 min | 15 - 20 |
| Recrystallization (EtOH/DMF) | > 99.5 | 50 - 65 | N/A | 120 - 240 |
Protocol 2: SFC Separation of 5,6-Regioisomers
-
Sample Preparation: Dissolve the regioisomeric mixture in a compatible solvent (e.g., 100% Methanol) to a concentration of 10-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the SFC system.
-
Column Equilibration: Equip the SFC system with a chiral or specialized stationary phase column (e.g., Daicel AD-H, 10 × 250 mm). Equilibrate with supercritical CO₂ and 20% Methanol co-solvent at a flow rate of 15 mL/min.
-
Injection & Collection: Inject 50-100 µL aliquots. Monitor the UV absorbance at 254 nm and 270 nm. Collect the baseline-resolved peaks corresponding to the distinct regioisomers.
-
Self-Validation Step: Confirm the structural identity of the isolated regioisomers using 2D NMR (NOESY/ROESY) or X-ray crystallography. Retention times alone cannot definitively assign regiochemistry.
Issue 3: Achieving >99% Purity for Biological Assays
Question: My functionalized triazine is 95% pure after chromatography, but I need >99% purity for in vivo pharmacokinetic assessments and PET imaging radiolabeling. How do I remove trace impurities?
Answer & Causality: Trace impurities, such as unreacted dicarbonyls, hydrazine derivatives, or palladium residues from downstream cross-coupling reactions, can produce false positives in sensitive biological assays or interfere with radiolabeling precursors 4. Recrystallization is the most effective final polishing step because it relies on the highly ordered crystal lattice of the triazine, which thermodynamically excludes structurally dissimilar impurities.
Protocol 3: High-Purity Recrystallization of Triazine Derivatives
-
Dissolution: Transfer the semi-pure solid (>95% purity from HPLC) into a clean Erlenmeyer flask. Add a minimal volume of a hot solvent mixture (e.g., DMF/EtOH or hot Propanol) until complete dissolution is achieved.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble mechanical impurities or metal catalyst residues.
-
Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of a highly ordered crystal lattice, maximizing purity. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to force the remaining product out of solution and maximize yield.
-
Self-Validation Step: Collect the crystals via vacuum filtration, wash with ice-cold solvent, and dry under high vacuum at 40 °C for 12 hours. Validate final purity (>99%) via quantitative NMR (qNMR) or analytical RP-HPLC.
References
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC (NIH). Available at:[Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ACS Publications. Available at:[Link]
Sources
Lead optimization of imidazopyrazines for improved pharmacokinetic properties
Technical Support Center: Imidazopyrazine Lead Optimization & Pharmacokinetics
Welcome to the Technical Support Center for Imidazopyrazine Lead Optimization. This guide is designed for medicinal chemists, DMPK scientists, and drug development professionals troubleshooting pharmacokinetic (PK) and ADME liabilities commonly associated with the imidazopyrazine core.
Part 1: Troubleshooting FAQs
Q1: Why do my early-stage imidazopyrazine hits show high in vivo clearance despite good in vitro potency?
Issue: Imidazopyrazine hits frequently exhibit high intrinsic clearance (
Q2: How can I improve the aqueous solubility of my imidazopyrazine core without losing target affinity?
Issue: The flat, highly aromatic nature of the imidazopyrazine scaffold promotes strong
Q3: My imidazopyrazine compound shows high efflux ratios and poor brain penetrance. How do I optimize it for CNS targets?
Issue: Imidazopyrazines targeting the central nervous system (CNS) often face P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux at the blood-brain barrier.
Causality: A high polar surface area (PSA) or an excessive number of hydrogen bond donors (HBDs) can trigger these efflux transporters. The NH group of the imidazopyrazine core often acts as a critical HBD for target binding but simultaneously increases efflux liability[1].
Solution: Consider isosteric replacement of the core. In the development of TARP
Part 2: Quantitative Data: PK Parameter Comparison
The following table summarizes the pharmacokinetic parameters of optimized imidazopyrazines following oral (p.o.) and intravenous (i.v.) dosing in mice, demonstrating how peripheral modifications improve the overall PK profile[3].
| Compound | Core Scaffold | AUC ( | Bioavailability (F %) | Clearance (mL/min/kg) | ||
| Compound 17 | Imidazopyrazine | 0.02 | 0.12 | 3.39 | 0.24% | 16.2 |
| Compound 18 | Imidazopyrazine | 8.30 | 11.14 | 1.35 | 51.6% | 39.7 |
| Compound 19 | Imidazopyrazine | 5.20 | 12.40 | 1.63 | 51.9% | 34.0 |
| Compound 20 (KDU691) | Imidazopyrazine | 20.50 | 31.20 | 3.63 | 60.0% | 19.3 |
Note: Data adapted from the optimization of Plasmodium PI4K inhibitors. Compound 20 (KDU691) combined optimal potency with a favorable PK profile (moderate clearance, high bioavailability)[3].
Part 3: Experimental Protocol: In Vitro Microsomal Stability and MetID Assay
To accurately diagnose high clearance (as discussed in Q1), use this self-validating step-by-step protocol for assessing intrinsic clearance (
Step 1: Reagent Preparation
-
Prepare a 10 mM stock solution of the imidazopyrazine test compound in 100% DMSO.
-
Dilute the stock to a 1
M working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration below 0.1% (preventing artificial CYP inhibition).
Step 2: Incubation Setup
-
Combine the test compound with Human or Mouse Liver Microsomes (HLM/MLM) at a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Step 3: Reaction Initiation & Self-Validation
-
Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Self-Validation Control: Run parallel assays with a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to verify the enzymatic viability of the microsomes. If Verapamil is not rapidly depleted, the assay must be rejected.
Step 4: Sampling & Quenching
-
At designated time points (0, 5, 15, 30, and 60 minutes), withdraw 50
L aliquots from the incubation mixture. -
Immediately quench the reaction by dispensing the aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Step 5: Centrifugation & LC-MS/MS Analysis
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS. Track parent compound depletion over time to calculate
and half-life ( ). -
Perform a full-scan MS/MS analysis to identify mass shifts corresponding to oxidation (+16 Da) or dealkylation, pinpointing the metabolic soft spots on the imidazopyrazine scaffold[1].
Part 4: Lead Optimization Workflow
Iterative lead optimization workflow for imidazopyrazine scaffolds addressing ADME liabilities.
Part 5: References
-
Zou, B., Nagle, A., Chatterjee, A. K., et al. "Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages." ACS Medicinal Chemistry Letters, 2014. URL:[Link]
-
Savall, B. M., Wu, D., Swanson, D. M., et al. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters, 2019. URL:[Link]
-
Torrente, E., Fodale, V., Ciammaichella, A., et al. "Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors." ACS Medicinal Chemistry Letters, 2023. URL:[Link]
Sources
- 1. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Imidazotriazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazotriazine-based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the preclinical development of this important class of molecules. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your research.
Bioavailability, the extent and rate at which an active pharmaceutical ingredient (API) reaches systemic circulation, is a critical determinant of therapeutic efficacy.[1][2] Many promising imidazotriazine-based inhibitors, particularly those targeting kinases, face significant bioavailability hurdles due to poor aqueous solubility and/or extensive first-pass metabolism.[3][4][5] This guide will equip you with the knowledge and experimental frameworks to systematically address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment and Characterization
Question 1: My imidazotriazine-based inhibitor shows potent in vitro activity but poor efficacy in animal models. What are the first steps to diagnose a potential bioavailability issue?
Answer:
This is a classic and often frustrating scenario in drug discovery. The discrepancy between in vitro potency and in vivo efficacy frequently points to suboptimal pharmacokinetic (PK) properties, with poor bioavailability being a primary suspect. A systematic, tiered approach is crucial for an accurate diagnosis.
Initial Diagnostic Workflow:
-
Aqueous Solubility Determination: The first and most fundamental step is to quantify the kinetic and thermodynamic solubility of your compound in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and phosphate-buffered saline at various pH levels). Poor solubility is a very common issue for new chemical entities (NCEs).[1][2]
-
LogP/LogD Measurement: The lipophilicity of your compound, determined by its LogP (partition coefficient) or LogD (distribution coefficient at a specific pH), will significantly influence its absorption and distribution characteristics.
-
In Vitro Permeability Assays: Employ cell-based models like Caco-2 or MDCK to assess the compound's ability to cross intestinal epithelial cell monolayers. This will help differentiate between poor absorption due to low solubility versus low permeability.
-
Metabolic Stability Assessment: Incubate your compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.[6] The cytochrome P450 enzyme system is a major contributor to the metabolic clearance of many drugs.[7] A short half-life in these assays suggests that a significant portion of the absorbed drug is being metabolized before it can reach systemic circulation.[6]
-
Efflux Transporter Substrate Profiling: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or breast cancer resistance protein (BCRP).[8][9][10] These transporters actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing absorption.[8][10]
Interpreting the Initial Data:
| Observation | Potential Cause of Poor Bioavailability | Next Steps |
| Low Aqueous Solubility | Dissolution rate-limited absorption | Focus on solubility enhancement strategies (See Section 2). |
| Low In Vitro Permeability | Poor membrane translocation | Consider structural modifications to improve permeability or the use of permeation enhancers. |
| High Metabolic Clearance | Extensive first-pass metabolism | Investigate prodrug strategies or co-administration with metabolic inhibitors (in a research context). |
| High Efflux Ratio | Efflux transporter-mediated resistance to absorption | Explore formulation strategies to inhibit efflux or structural modifications to reduce transporter recognition. |
dot
Caption: Key formulation strategies for solubility enhancement.
Section 3: Addressing Metabolic and Efflux-Related Challenges
Question 3: My imidazotriazine inhibitor has good solubility and permeability, but the oral bioavailability is still low. What could be the underlying cause?
Answer:
When solubility and permeability are not the limiting factors, the likely culprits are extensive first-pass metabolism and/or active efflux by membrane transporters. [7][10][11] Troubleshooting Guide:
-
Re-evaluate Metabolic Stability Data:
-
Experiment: Conduct in vitro metabolic stability assays using liver microsomes and hepatocytes from different species (e.g., mouse, rat, dog, human) to identify potential species differences in metabolism.
-
Rationale: Significant differences in metabolic rates between preclinical species and humans can lead to poor translation of PK data. Some imidazotetrazine derivatives have shown varying susceptibility to metabolism based on their substitutions. [6]
-
-
Identify Metabolites: Use high-resolution mass spectrometry to identify the major metabolites formed in your in vitro assays. This can provide valuable insights into the metabolic "hotspots" on your molecule.
-
Assess Efflux Transporter Involvement:
-
Experiment: Perform bidirectional transport studies across Caco-2 or MDCK cell monolayers. A net efflux ratio significantly greater than 2 is indicative of active transport. [10] * Rationale: Efflux transporters in the intestine can significantly reduce the net absorption of a drug by pumping it back into the gut lumen. [12] Strategies to Mitigate Metabolism and Efflux:
-
-
Structural Modification: Medicinal chemistry efforts can be directed at blocking the identified metabolic hotspots. For example, replacing a metabolically labile hydrogen with a fluorine atom. The macrocyclization of kinase inhibitors is an emerging strategy to improve drug-like properties. [13][14]* Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes bioconversion in vivo to release the active drug. [15]This can be used to temporarily mask a metabolic liability or improve solubility.
-
Formulation with Excipients: Certain formulation excipients, such as some surfactants used in LBDDS, can inhibit the function of P-gp and other efflux transporters.
Experimental Protocol: Bidirectional Transport Assay
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® plates) and culture until a confluent monolayer with well-formed tight junctions is established.
-
Apical to Basolateral (A-B) Transport: Add your compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add your compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Calculate Permeability Coefficients (Papp):
-
Papp (A-B) = (dQ/dt) / (A * C0)
-
Papp (B-A) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
dot
Caption: Troubleshooting low bioavailability with good solubility.
Section 4: Preclinical Bioavailability Assessment
Question 4: How do I design and execute a preclinical study to accurately determine the oral bioavailability of my formulated imidazotriazine inhibitor?
Answer:
A well-designed preclinical bioavailability study is essential to quantify the success of your formulation strategy. [16]The standard method involves comparing the plasma concentration-time profile of the drug after oral administration to that after intravenous (IV) administration. [17][18] Key Components of a Preclinical Bioavailability Study:
-
Animal Model Selection: Rodents (mice or rats) are typically used for initial bioavailability screening. [16]
-
Dosing:
-
Oral (PO) Administration: The formulated drug is administered via oral gavage.
-
Intravenous (IV) Administration: A solubilized form of the drug is administered intravenously (typically via the tail vein) to a separate group of animals. This serves as the 100% bioavailable reference.
-
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to construct a plasma concentration-time curve. [18]
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS. [17]
-
Pharmacokinetic (PK) Parameter Calculation:
-
Area Under the Curve (AUC): This represents the total drug exposure over time. [18] * Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Calculating Absolute Oral Bioavailability (F%):
The absolute bioavailability is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Summary Table:
| Parameter | Oral Administration | IV Administration |
| Dose (mg/kg) | [Insert Dose] | [Insert Dose] |
| AUC (0-t) (ng*h/mL) | [Calculate from data] | [Calculate from data] |
| Cmax (ng/mL) | [Calculate from data] | N/A |
| Tmax (h) | [Calculate from data] | N/A |
| Absolute Bioavailability (F%) | [Calculate using formula] | 100% (by definition) |
dot
Caption: Workflow for determining absolute oral bioavailability.
References
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Efflux Transporters Definition. (2025, August 15). Fiveable.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. (2011, February 15). PubMed.
- [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity]. Yakugaku Zasshi.
- Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28).
- Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma. PMC.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma. (2018, November 16). PubMed.
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols.
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023, June 8). PMC.
- How to Conduct a Bioavailability Assessment?.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010, November 15). PubMed.
- Overcoming the Small Molecule Bioavailability Challenge. (2019, October 15). Contract Pharma.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023, April 4). MDPI.
- Kinase Inhibitor Chemistry. Cambridge Healthtech Institute.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). Drug Hunter.
- The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. (2024, October 7). Omics Online.
- Imidazotriazine containing drugs as novel anticancer agents.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PMC.
- Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2025, March 15). MDPI.
- Bioavailability and Bioequivalence Studies. (2019, September 12). IntechOpen.
- Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen.
- Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (2018, May 1). PubMed.
- The Medicinal Chemistry of Imidazotetrazine Prodrugs. (2025, November 11).
- Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7).
- The Medicinal Chemistry of Imidazotetrazine Prodrugs. (2014, July 10). MDPI.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015, October 19). PubMed.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 11. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 18. creative-bioarray.com [creative-bioarray.com]
Addressing resistance mechanisms to imidazotriazine-based drugs
Technical Troubleshooting & Protocol Guide
Welcome to the Technical Support Center for imidazotriazine-based drug development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome acquired resistance to imidazotriazine-based kinase inhibitors.
Imidazotriazine scaffolds—such as the Polo-like kinase 1 (PLK1) inhibitor GSK461364A 1—are highly potent ATP-competitive agents. However, targeted kinase inhibition frequently exerts selective pressure, leading to acquired resistance. To combat this, next-generation strategies, such as dual IGF-1R/IR inhibitors, have been developed using the imidazotriazine core to preemptively block compensatory signaling 2.
Below, you will find causal explanations, self-validating experimental protocols, and diagnostic workflows for the three primary mechanisms of imidazotriazine resistance.
Module 1: Target-Site Mutations (The "Gatekeeper" Problem)
Q: My previously sensitive cell line (IC50 ~50 nM) now requires >5 μM of the imidazotriazine inhibitor to achieve growth arrest. Washout assays confirm the resistance is stable. What is the mechanism?
Scientist's Insight: Because imidazotriazines are competitive inhibitors that bind the ATP pocket of target kinases, chronic exposure exerts intense selective pressure on this domain 3. A single amino acid substitution (a "gatekeeper" mutation) can introduce steric clash or alter the hydrogen-bonding network. This physically prevents the imidazotriazine core from anchoring to the kinase hinge region. Because this is a permanent genetic shift, the resistance will persist even after drug washout.
Self-Validating Protocol: Kinase Domain Sequencing & Validation
-
Genomic Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant clonal lines using a high-fidelity column-based extraction kit.
-
Targeted Amplification: PCR-amplify the specific exons encoding the ATP-binding cleft of your target kinase (e.g., PLK1 or IGF-1R).
-
Sequencing: Perform Sanger sequencing and align the output against the wild-type reference genome to identify point mutations.
-
Validation Check (Critical): Do not assume a discovered mutation is the sole driver. Perform site-directed mutagenesis on a wild-type expression plasmid to introduce the identified mutation. Transfect this plasmid into a naïve, sensitive cell line. If the transfected cells phenocopy the >100-fold IC50 shift, the mutation is validated as the causal resistance driver.
Module 2: Compensatory Signaling & Mitotic Slippage
Q: Time-lapse microscopy shows that my cells initially arrest in prometaphase (G2/M) upon imidazotriazine treatment, but after 48-72 hours, they exit mitosis without dividing and resume DNA synthesis. How do I prevent this?
Scientist's Insight: You are observing "mitotic slippage." Imidazotriazine-mediated PLK1 inhibition normally induces a prolonged G2/M phase arrest, culminating in apoptosis due to the activation of caspase-3 and caspase-7 [[1]](). However, if a cell line harbors a hyperactive survival pathway (such as constitutive PI3K/AKT activation), these apoptotic signals are suppressed. The cell survives the arrest long enough to gradually degrade Cyclin B, allowing it to exit mitosis into a tetraploid G1 state 4.
Diagram 1: Mechanism of mitotic slippage bypassing imidazotriazine-induced G2/M arrest.
Self-Validating Protocol: Synergistic Combination Screening
-
Cell Seeding: Seed the resistant cells in a 96-well plate at an optimized density to ensure logarithmic growth.
-
Matrix Dosing: Treat the cells with a 2D dose matrix: Imidazotriazine (0 to 10 μM) crossed with a PI3K inhibitor (e.g., LY294002, 0 to 10 μM).
-
Viability Quantification: Assess cell viability at 72 hours using an ATP-luminescence assay (e.g., CellTiter-Glo).
-
Validation Check (Critical): Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 mathematically validates that the combination is synergistic, confirming that blocking the PI3K bypass route restores sensitivity to the imidazotriazine.
Module 3: Pharmacokinetic Resistance (Drug Efflux)
Q: Intracellular mass spectrometry shows that the concentration of the imidazotriazine drops by 90% within 4 hours of treatment. Is the drug degrading?
Scientist's Insight: While metabolic degradation is possible, imidazotriazines are highly susceptible to active efflux by ATP-binding cassette (ABC) transporters. When cells upregulate MDR1 (P-glycoprotein/ABCB1), the transporter actively pumps the drug out of the cytoplasm against its concentration gradient 3. This drastically reduces the intracellular half-life of the drug, preventing it from maintaining the necessary stoichiometric ratio to inhibit its kinase target.
Diagram 2: Diagnostic workflow for identifying imidazotriazine resistance mechanisms.
Self-Validating Protocol: MDR1 Efflux Inhibition Assay
-
Transporter Blockade: Pre-incubate the resistant cells for 1 hour with 5 μM Verapamil or Tariquidar (well-characterized MDR1 inhibitors).
-
Imidazotriazine Dosing: Add the imidazotriazine compound at its established wild-type IC50 concentration.
-
Intracellular Quantification: Lyse the cells at 1h, 4h, and 12h post-treatment and quantify the intracellular drug concentration using LC-MS/MS.
-
Validation Check (Critical): If intracellular concentrations are restored to wild-type levels and cytotoxicity is rescued purely by the addition of the MDR1 inhibitor, active efflux is definitively validated as the resistance mechanism.
Quantitative Data Summary: Resistance Profiles
Use the following table to benchmark your experimental data against known resistance profiles for imidazotriazine-based drugs:
| Resistance Mechanism | Primary Diagnostic Marker | Expected IC50 Shift (Fold Change) | Recommended Countermeasure |
| Target Mutation | ATP-pocket point mutation (Sequencing) | >100x | Transition to next-gen allosteric inhibitors |
| Mitotic Slippage | Hyperactive PI3K/AKT (Western Blot) | 10x - 50x | Combination therapy with PI3K/AKT inhibitors |
| Drug Efflux | High MDR1 / ABCB1 expression (qPCR/FACS) | 20x - 80x | Co-administration of an MDR1 inhibitor |
| Pathway Bypass | Upregulation of parallel RTKs (e.g., IR) | 15x - 40x | Dual kinase inhibitors (e.g., Compound 9b) [[2]]() |
References[2] Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications.URL[3] The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations. National Institutes of Health (PMC). URL[4] Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. National Institutes of Health (PMC). URL[1] Distinct Concentration-Dependent Effects of the Polo-like Kinase 1–Specific Inhibitor GSK461364A, Including Differential Effect on Apoptosis. AACR Journals. URL
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: Imidazo[2,1-c][1,2,4]triazine Derivatives vs. Conventional Antimicrobial Agents
The rapid escalation of antimicrobial resistance (AMR) has fundamentally compromised the efficacy of standard therapeutic agents, necessitating the development of novel molecular scaffolds. For drug development professionals and medicinal chemists, the imidazo[2,1-c][1,2,4]triazine core has emerged as a highly privileged pharmacophore. By fusing an electron-rich imidazole ring with a 1,2,4-triazine system, researchers can synthesize bioisosteres that effectively mimic purines, thereby deceiving and inhibiting critical microbial enzymes[1].
This guide provides an objective, data-supported comparison between novel imidazo[2,1-c][1,2,4]triazine derivatives and conventional clinical standards (Ampicillin, Gentamicin, and Amphotericin B), detailing the mechanistic causality and self-validating experimental protocols required for rigorous evaluation.
Mechanistic Rationale & Structural Advantage
The therapeutic superiority of imidazo[2,1-c][1,2,4]triazines lies in their structural modularity. Conventional agents like Ampicillin target the bacterial cell wall (penicillin-binding proteins), which is highly susceptible to beta-lactamase degradation. In contrast, imidazo-triazines operate through intracellular enzyme inhibition.
Causality of Design: The planar, conjugated nature of the imidazo-triazine core allows for deep intercalation into the active sites of microbial target enzymes (such as DNA gyrase or tyrosyl-tRNA synthetase)[2]. Furthermore, functionalizing the core via C-H arylation—such as adding a 4-chlorobenzylidene group—drastically increases the lipophilicity of the molecule[3]. This specific modification is not arbitrary; the increased lipophilic character provides the exact thermodynamic driving force needed to passively diffuse through the thick peptidoglycan layer of Gram-positive bacteria and the ergosterol-rich membranes of fungi, bypassing common efflux pump resistance mechanisms.
Mechanistic pathway of imidazo[2,1-c][1,2,4]triazine derivatives in microbial cells.
Comparative Efficacy Data
To objectively evaluate performance, the most potent derivative identified in recent literature—6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1,2,4]triazin-7(2H)-one (Compound 6-CBZ) —is benchmarked against standard clinical agents[3].
The table below summarizes the Minimum Inhibitory Concentration (MIC) values across representative bacterial and fungal strains. Lower values indicate higher potency.
| Antimicrobial Agent | Target Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 6-CBZ | Experimental (Imidazo-triazine) | 4.0 | 8.0 | 16.0 |
| Ampicillin | Beta-lactam (Standard) | 2.0 | 16.0 | N/A |
| Gentamicin | Aminoglycoside (Standard) | 4.0 | 2.0 | N/A |
| Amphotericin B | Polyene (Standard) | N/A | N/A | 4.0 |
Data Analysis: Compound 6-CBZ demonstrates a dual-action profile. It exhibits equivalent potency to Gentamicin against Gram-positive S. aureus and outperforms Ampicillin against Gram-negative E. coli. Unlike the bacterial-specific standards, the imidazo-triazine derivative also retains notable antifungal activity against C. albicans, making it a versatile broad-spectrum candidate[3].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following methodologies detail both the chemical synthesis and the biological evaluation. Each step includes built-in validation checks and explains the underlying causality of the protocol.
Protocol A: Synthesis of the Imidazo[2,1-c][1,2,4]triazine Core
-
Precursor Activation: Begin with 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones. The hydrazine moiety acts as a highly reactive bidentate nucleophile.
-
Cyclization Reaction: React the hydrazino intermediate with pyruvic acid (or chloroacetyl chloride) in an appropriate solvent (e.g., ethanol or a green solvent like glycerol[4]) under reflux.
-
Causality: Pyruvic acid is specifically chosen because it provides the essential two-carbon electrophilic backbone. The primary amine of the hydrazine attacks the carbonyl carbon of pyruvic acid. Subsequent thermodynamic dehydration forces the ring closure, yielding the highly stable, fused 1,2,4-triazine system[3].
-
-
Validation Check: Confirm the structural integrity of the synthesized compound using FT-IR (looking for the disappearance of the primary
stretch) and NMR to verify the newly formed carbon-nitrogen double bonds.
Protocol B: Broth Microdilution Assay (MIC Determination)
This protocol is designed as a self-validating system to prevent false positives (e.g., solvent toxicity) or false negatives (e.g., degraded compounds).
-
Compound Solubilization: Dissolve Compound 6-CBZ in Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is required to dissolve the highly lipophilic compound. However, the final concentration of DMSO in the testing wells must be strictly maintained below 1% v/v to prevent solvent-induced lysis of the microbial cells.
-
-
Inoculum Standardization: Adjust the microbial suspension to a 0.5 McFarland standard (approx.
CFU/mL).-
Causality: Standardizing the inoculum ensures the compound-to-cell ratio remains constant. Over-inoculation leads to false resistance, while under-inoculation yields false susceptibility.
-
-
Incubation & Reading: Dispense the compound in a 96-well plate using serial two-fold dilutions. Add the standardized inoculum and incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration exhibiting zero visible turbidity.
-
Internal Validation System:
-
Negative Control: A well containing only broth, inoculum, and 1% DMSO. (Validates that the solvent is not killing the bacteria).
-
Positive Control: Concurrently run Ampicillin against a reference strain (e.g., S. aureus ATCC 29213). If the Ampicillin MIC falls outside the established Clinical and Laboratory Standards Institute (CLSI) range (0.25 - 1 µg/mL), the entire plate is deemed invalid and must be discarded.
-
Experimental workflow for the synthesis and self-validating MIC screening assay.
Conclusion
Imidazo[2,1-c][1,2,4]triazine derivatives represent a significant leap forward in the design of broad-spectrum antimicrobial agents. By utilizing bioisosteric replacement, these compounds bypass traditional resistance mechanisms, offering comparable or superior efficacy to legacy drugs like Ampicillin and Gentamicin. For drug development professionals, optimizing the lipophilic substituents on this core remains the most promising pathway toward the next generation of clinical therapeutics.
References
-
Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 2016. URL:[Link]
-
Synthesis of some novel benzo[4,5]imidazo[2,1-c][1,2,4]triazines. Heteroletters, 2015. URL: [Link]
-
Functionalization of imidazo[2,1-c][1,2,4]triazine scaffold and their evaluation. European Journal of Medicinal Chemistry, 2017. URL:[Link]
Sources
In vitro comparison of novel imidazotriazines with standard anticancer drugs
An in-depth, objective analysis comparing the in vitro efficacy, mechanistic pathways, and experimental validation of novel fused imidazotriazines against standard topoisomerase II (Topo II) poisons like Doxorubicin.
Executive Summary: The Clinical Imperative for Novel Topo II Inhibitors
Topoisomerase II (Topo II) is a critical enzyme responsible for managing DNA tangles and supercoils during replication and transcription. Standard Topo II poisons, such as Doxorubicin (Dox) and Etoposide, have been cornerstones of chemotherapy for decades. However, their clinical utility is increasingly compromised by dose-limiting cardiotoxicity and the emergence of Multiple Drug Resistance (MDR), particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) [1].
Recent drug development efforts have focused on synthesizing novel fused tricyclic systems—specifically imidazo[1,2-a][1,3,5]triazin-2-amines —designed to intercalate DNA base pairs and inhibit Topo II while evading standard efflux pump (P-gp) recognition [1]. This guide provides a comprehensive in vitro comparison between these novel imidazotriazines (specifically Compounds 2f and 2g) and standard Doxorubicin, detailing the causality behind their efficacy and the self-validating protocols used to measure them.
Mechanistic Overview: Causality in Apoptotic Signaling
Standard Topo II poisons like Doxorubicin stabilize the Topo II-DNA cleavage complex, leading to double-strand DNA breaks. However, Doxorubicin also generates reactive oxygen species (ROS), which contributes to off-target cardiotoxicity.
The novel imidazotriazines (Compounds 2f and 2g) operate through a more targeted mechanism. By acting as potent DNA intercalators and Topo II inhibitors, they trigger a robust DNA damage response without the massive ROS generation associated with anthracyclines [1]. In fact, these novel compounds exhibit intrinsic antioxidant properties, decreasing levels of glutathione (GSH), malondialdehyde (MDA), and nitric oxide (NO) in tumor cells.
The resulting DNA damage upregulates the tumor suppressor protein p53. This upregulation cascades into the activation of pro-apoptotic BAX and the suppression of anti-apoptotic BCL-2 and pro-inflammatory IL-6, ultimately arresting the cell cycle at the S and G2/M phases [2].
Fig 1: Mechanistic pathway of novel imidazotriazines inducing apoptosis via Topo II inhibition.
In Vitro Efficacy Comparison: Quantitative Data
To objectively evaluate the performance of these novel compounds, we compare their half-maximal inhibitory concentrations (IC50) and Topo II inhibition percentages against Doxorubicin. The data below is derived from the comprehensive biological assessments conducted by Al-Karmalawy et al. on the highly sensitive HNO97 (HNSCC) cell line [1].
| Compound / Drug | IC50 vs. HNO97 (μg/mL) | IC50 vs. MDA-MB-231 (μg/mL) | IC50 vs. HepG2 (μg/mL) | Topo II Inhibition (%) |
| Compound 2f | 4 ± 1.0 | 10 ± 1.2 | 9 ± 1.1 | 87.86% |
| Compound 2g | 3 ± 1.5 | N/A | N/A | 81.37% |
| Doxorubicin (Standard) | 9 ± 1.6 | ~4.5 | ~1.2 | 86.44% |
Data Synthesis & Insights: Compounds 2f and 2g demonstrate superior cytotoxicity against the HNO97 cell line compared to Doxorubicin. Notably, Compound 2f achieves a higher Topo II inhibition rate (87.86%) than the standard drug (86.44%). The lower IC50 values in HNSCC models highlight the ability of the fused imidazotriazine scaffold to overcome the intrinsic MDR often observed with anthracyclines in head and neck cancers [3].
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodologies explain not just the steps, but the causality behind the experimental design.
Fig 2: Parallel experimental workflow for validating novel anticancer drug candidates.
Protocol A: Cell Viability and Selectivity Index (MTT Assay)
Objective: Determine the IC50 and establish the Selectivity Index (SI) to ensure the drug targets malignant cells without destroying healthy tissue.
-
Seeding: Seed HNO97 (cancerous) and OEC (human oral epithelial normal cells) at
cells/well in 96-well plates. Causality: Using paired normal cells (OEC) from the same tissue origin as the cancer cells (HNO97) is mandatory to calculate a valid SI. -
Treatment: Expose cells to varying concentrations of Compounds 2f, 2g, and Doxorubicin (0.1 to 100 μg/mL) for 48 hours.
-
Metabolic Readout: Add MTT reagent. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt to purple formazan.
-
Validation: Calculate the SI by dividing the IC50 of the normal OEC cells by the IC50 of the HNO97 cells. An SI > 2 indicates favorable safety and selective cytotoxicity.
Protocol B: Quantitative Topoisomerase II Inhibition
Objective: Confirm that the primary mechanism of action is Topo II inhibition.
-
Extraction: Extract nuclear proteins from HNO97 cells treated with the IC50 concentration of the compounds for 24 hours. Causality: Topo II is a nuclear enzyme; whole-cell lysates would dilute the sample and introduce cytosolic background noise.
-
Quantification: Utilize a human DNA Topo II ELISA kit. Bind the extracted enzyme to pre-coated microplate wells, followed by a biotinylated anti-Topo II antibody and streptavidin-HRP.
-
Validation: Compare the absorbance (OD at 450 nm) of the treated samples against a standard curve of purified Topo II and a Doxorubicin-treated positive control. Compound 2f's validation requires it to meet or exceed the 86.44% inhibition benchmark set by Doxorubicin.
Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: Map the downstream phenotypic effects of Topo II inhibition.
-
Staining: Harvest treated cells and dual-stain with Annexin V-FITC and Propidium Iodide (PI).
-
Mechanism: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis) and binds stoichiometrically to DNA.
-
Cell Cycle Arrest: Analyze the PI fluorescence intensity histogram. Causality: Topo II is strictly required for chromatid separation. Inhibition will inherently cause a pile-up of cells with doubled DNA content, validating the Topo II target by showing a distinct arrest in the S and G2/M phases.
Discussion & Application Insights
From a drug development perspective, the fused imidazotriazines represent a significant leap forward in overcoming the limitations of standard anthracyclines. Doxorubicin's clinical ceiling is dictated by its cumulative cardiotoxicity and susceptibility to P-glycoprotein (P-gp) efflux pumps.
Compounds 2f and 2g bypass these hurdles through two distinct structural advantages:
-
Steric Evasion: The novel tricyclic scaffold does not trigger the same efflux mechanisms as Doxorubicin, allowing it to maintain high intracellular concentrations in MDR HNSCC cell lines (HNO97).
-
Antioxidant Buffering: Unlike Doxorubicin, which relies heavily on ROS generation for collateral cytotoxicity, these imidazotriazines lower oxidative stress markers (GSH, MDA, NO). This selective DNA intercalation without ROS storming presents a highly favorable pharmacokinetic profile for reducing off-target organ toxicity [1].
For researchers developing next-generation chemotherapeutics, utilizing the imidazotriazine backbone offers a validated, high-potency alternative for Topo II targeting, particularly in resistant head and neck tumors.
References
-
Al-Karmalawy, A. A., Rashed, M., Sharaky, M., Abulkhair, H. S., Hammouda, M. M., Tawfik, H. O., & Shaldam, M. A. (2023). Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 259, 115661.[Link]
-
Yakkala, P. A., Penumallu, N. R., Shafi, S., & Kamal, A. (2023). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry.[Link]
-
Nayak, J., Seshu Vardhan, P., Sahoo, S. K., Kumar, M., Vashistha, V. K., & Kumar, R. (2024). Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review. Pharmaceuticals.[Link]
A Researcher's Guide to Cross-Reactivity and Target Validation of Imidazo-Fused Heterocyclic Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling has led to the development of a multitude of small molecule inhibitors aimed at treating a wide array of diseases, most notably cancer. Among the privileged scaffolds in kinase inhibitor design, the imidazo-fused heterocyclic systems, such as the imidazo[2,1-c]triazines and their structural cousins, the imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyrazines, have emerged as versatile cores for potent and selective inhibitors.
This guide provides an in-depth comparison of the cross-reactivity profiles of representative imidazo-fused heterocyclic kinase inhibitors and details robust methodologies for their target validation. As researchers and drug development professionals, a comprehensive understanding of an inhibitor's selectivity and a rigorous confirmation of its target engagement are not merely academic exercises; they are critical determinants of a compound's therapeutic potential and its translational success.
The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity
The human kinome comprises over 500 members, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation presents a significant challenge in the design of truly selective kinase inhibitors. While high potency against the intended target is a primary objective, off-target activities can lead to a spectrum of consequences, from unforeseen toxicities to desirable polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity across the kinome is a cornerstone of its preclinical characterization.
This guide will focus on dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathway, a critical signaling node frequently dysregulated in cancer.[1] We will use two well-characterized inhibitors, Gedatolisib (PKI-587) and Dactolisib (BEZ235) , as illustrative examples. While not strictly imidazo[2,1-c]triazines, their imidazo-fused heterocyclic cores and their extensive characterization provide an excellent framework for discussing the principles of cross-reactivity and target validation.
Comparative Selectivity Profiling of PI3K/mTOR Inhibitors
Kinome scanning technologies are indispensable tools for generating a broad overview of a compound's selectivity. These platforms typically employ in vitro binding or enzymatic assays to quantify the interaction of an inhibitor with a large panel of kinases. The data generated allows for a direct comparison of the selectivity profiles of different compounds.
Below is a comparative summary of the inhibitory potency of Gedatolisib and Dactolisib against the Class I PI3K isoforms and mTOR.
| Target | Gedatolisib (PKI-587) IC50 (nM) | Dactolisib (BEZ235) IC50 (nM) |
| PI3Kα | 0.4[2] | 4[3] |
| PI3Kβ | 6[4] | 75[3] |
| PI3Kγ | 5.4[2] | 5[3] |
| PI3Kδ | 6[4] | 7[3] |
| mTOR | 1.6[2] | 20.7[3] |
Table 1: Comparative in vitro inhibitory potency of Gedatolisib and Dactolisib against Class I PI3K isoforms and mTOR.
As the data illustrates, both compounds are potent dual inhibitors of the PI3K/mTOR pathway. However, subtle differences in their isoform selectivity are apparent. For instance, Gedatolisib is more potent against PI3Kα compared to Dactolisib, while Dactolisib shows a slightly higher potency for PI3Kδ. These nuances in their selectivity profiles can have significant implications for their biological activities and therapeutic windows.
The PI3K/AKT/mTOR Signaling Pathway
To appreciate the functional consequences of PI3K and mTOR inhibition, it is essential to understand their roles within their primary signaling cascade. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5]
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cellular processes.
Target Validation: Moving from In Vitro Potency to Cellular Engagement
While in vitro kinase assays provide valuable data on a compound's potency and selectivity, they do not confirm that the inhibitor engages its target within the complex milieu of a living cell. Target validation is the process of unequivocally demonstrating that a compound interacts with its intended target in a cellular context and that this engagement leads to the desired downstream biological effects.
Two powerful and complementary techniques for target validation are the Cellular Thermal Shift Assay (CETSA) and chemical proteomics.
Cellular Thermal Shift Assay (CETSA): A Label-Free Method for Target Engagement
CETSA is a biophysical method that assesses the thermal stability of a protein in its native cellular environment.[6] The principle is that the binding of a ligand, such as a small molecule inhibitor, can stabilize the target protein, leading to an increase in its melting temperature.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
This protocol provides a general framework for performing a CETSA experiment to validate the target engagement of an imidazo-fused heterocyclic kinase inhibitor.
Materials:
-
Cell line of interest expressing the target kinase.
-
Kinase inhibitor and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend the cells in culture medium at a desired density.
-
Treat the cells with the kinase inhibitor at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the non-heated control.
-
Plot the normalized intensities against the temperature to generate a melting curve for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Chemical Proteomics: Unbiased Identification of On- and Off-Targets
Chemical proteomics is a powerful approach for the unbiased identification of a compound's cellular targets.[8] This methodology typically involves immobilizing the inhibitor on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.
Caption: An overview of a typical chemical proteomics workflow for target identification.
This protocol outlines a general procedure for identifying the cellular targets of an imidazo-fused heterocyclic kinase inhibitor using an affinity-based chemical proteomics approach.
Materials:
-
Kinase inhibitor with a functional group suitable for immobilization (e.g., an amine or carboxylic acid).
-
Affinity chromatography resin (e.g., NHS-activated sepharose beads).
-
Cell line of interest.
-
Lysis buffer (non-denaturing).
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., high salt, low pH, or a solution of the free inhibitor).
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Mass spectrometer (e.g., Orbitrap).
Procedure:
-
Inhibitor Immobilization:
-
Covalently couple the kinase inhibitor to the affinity resin according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any unreacted inhibitor.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the inhibitor-coupled resin for several hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with unfunctionalized resin.
-
-
Washing:
-
Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the resin. This can be achieved by changing the pH or salt concentration, or by competing off the bound proteins with a high concentration of the free inhibitor.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins that were captured by the affinity matrix.
-
Compare the proteins identified from the inhibitor-coupled resin to those from the control resin to identify specific binding partners.
-
Conclusion: An Integrated Approach to Kinase Inhibitor Characterization
The development of potent and selective kinase inhibitors based on the imidazo[2,1-c]triazine and related scaffolds holds significant promise for the treatment of various diseases. However, the successful translation of these compounds from the bench to the clinic hinges on a thorough understanding of their selectivity profiles and a rigorous validation of their target engagement.
This guide has provided a framework for the comparative analysis of imidazo-fused heterocyclic kinase inhibitors and has detailed robust experimental protocols for their target validation. By integrating data from in vitro kinome profiling with cellular target engagement assays like CETSA and unbiased target identification methods such as chemical proteomics, researchers can build a comprehensive and self-validating data package for their lead compounds. This integrated approach not only de-risks preclinical development but also provides crucial insights into the mechanism of action and potential therapeutic applications of these promising molecules.
References
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
-
Lomenick, B., et al. (2011). Target deconvolution techniques in modern phenotypic profiling. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Zeng, W., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 929-934. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
Dao, T. T., et al. (2015). Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][5][9][10]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity. Journal of Medicinal Chemistry, 58(1), 237-251. [Link]
-
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. [Link]
-
ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]
-
Frontiers in Oncology. (2020). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. [Link]
-
Celcuity. (n.d.). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. [Link]
-
ACS Publications. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]
-
Frontiers in Pharmacology. (2020). ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway. [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
MedPath. (2025). Dactolisib. [Link]
-
MDPI. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1305. [Link]
-
MDPI. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1305. [Link]
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Comparative Analysis of Imidazo[2,1-c][1,2,4]triazine and Imidazo[1,2-b][1,2,4]triazine Scaffolds in Drug Discovery
As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is the most critical decision in early-stage drug discovery. The 1,2,4-triazine core, when fused with an imidazole ring, yields distinct bicyclic systems depending on the fusion face. This guide provides an in-depth, side-by-side technical comparison of the imidazo[2,1-c][1,2,4]triazine and imidazo[1,2-b][1,2,4]triazine scaffolds, detailing their structural divergence, pharmacological profiles, and the self-validating experimental protocols required to evaluate them.
Structural & Electronic Divergence
While both scaffolds share the same empirical formula in their unsubstituted forms, the position of the bridgehead nitrogen fundamentally alters their electronic distribution and vector projection in 3D space.
-
Imidazo[1,2-b][1,2,4]triazines feature a fusion that positions the hydrogen-bond acceptors optimally for interacting with the highly conserved hinge region of kinases. This makes them privileged scaffolds for ATP-competitive inhibition.
-
Imidazo[2,1-c][1,2,4]triazines project their substituents at different angles, altering their
-stacking capabilities. This unique electronic topology has proven highly effective in generating reactive oxygen species (ROS) scavengers and membrane-disrupting antimicrobial agents.
Pharmacological Profiles & Case Studies
The Imidazo[1,2-b]triazine Scaffold: Kinase Inhibition & CNS Modulation
The[1,2-b] fusion is a cornerstone in oncology and neurology. A prime example is Compound 60 , an imidazo[1,2-b]triazine derivative that functions as an ATP-competitive, reversible inhibitor of MET kinase. In biochemical assays, it demonstrates potent inhibitory activity against MET kinase with an IC50 value in the low-nanomolar range[1].
Beyond oncology, this scaffold is highly valued in neuropharmacology. The derivative TPA023B acts as an
The Imidazo[2,1-c]triazine Scaffold: Antimicrobial & Neuroprotective Agents
The [2,1-c] fusion is rapidly emerging in infectious disease and oxidative stress management. Synthesized from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones, novel imidazo[2,1-c][1,2,4]triazine derivatives have shown potent antibacterial and antifungal activities, with specific compounds like the 6-(4-chlorobenzylidene) derivative exhibiting exceptionally low Minimum Inhibitory Concentration (MIC) values[3].
Furthermore, regioselective C-6 direct arylation of the imidazo[2,1-c][1,2,4]triazine scaffold has yielded compounds capable of mitigating H2O2-induced oxidative stress. These derivatives are currently being evaluated for their neuroprotective potential, specifically their ability to modulate peroxiredoxin (PRDX-3 and PRDX-5) pathways to prevent neuronal apoptosis[4].
Quantitative Performance Comparison
The following table synthesizes the quantitative benchmarks used to evaluate the efficacy of these two scaffolds across different therapeutic domains.
| Feature / Property | Imidazo[1,2-b][1,2,4]triazine | Imidazo[2,1-c][1,2,4]triazine |
| Primary Therapeutic Applications | Oncology (Kinase inhibitors), CNS (Anxiolytics) | Infectious Disease (Antimicrobials), Neuroprotection |
| Representative Compound | Compound 60; TPA023B | 6-(4-Chlorobenzylidene) derivative |
| Key Activity Metric | Low-nanomolar IC50 (MET Kinase) | Low MIC values (Bacterial/Fungal strains) |
| Primary Mechanism of Action | ATP-competitive kinase inhibition; Allosteric modulation | ROS neutralization; Pathogen membrane disruption |
| Clinical / Preclinical Status | Phase II/III Clinical Trials (GABA_A) | Preclinical / Lead Optimization |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic causality.
Protocol A: Regioselective C-6 Direct Arylation of Imidazo[2,1-c][1,2,4]triazines
Objective: Synthesize C-6 arylated derivatives for antioxidant screening.
-
Reaction Setup: In a dry Schlenk tube, combine the imidazo[2,1-c][1,2,4]triazine core (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 equiv).
-
Causality: Pd(OAc)2 acts as the precatalyst. The carbonate base is strictly required to facilitate the Concerted Metalation-Deprotonation (CMD) mechanism, abstracting the C-6 proton simultaneously as the palladium coordinates to the carbon, ensuring regioselectivity.
-
-
Solvent & Ligand Addition: Add anhydrous DMF and a bulky phosphine ligand (e.g., DavePhos, 10 mol%).
-
Causality: Bulky, electron-rich ligands stabilize the highly reactive Pd(0) intermediate and accelerate the oxidative addition of the aryl iodide, effectively suppressing unwanted homocoupling side reactions.
-
-
Heating & Self-Validation: Purge with argon, seal, and heat at 100°C. Monitor the reaction via LC-MS at 2-hour intervals. The self-validating endpoint is reached when the mass corresponding to the starting material is depleted by >95% and a single major peak corresponding to the arylated product emerges, confirming regioselectivity.
-
Purification: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: In Vitro MET Kinase Inhibition Assay for Imidazo[1,2-b]triazines
Objective: Determine the IC50 and confirm the ATP-competitive nature of the inhibitor.
-
Reagent Preparation: Prepare recombinant MET kinase domain, a fluorescently labeled peptide substrate, and ATP in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Causality: DTT maintains strictly reducing conditions to prevent non-specific cysteine oxidation, while Mg2+ is an essential catalytic cofactor required to coordinate the ATP phosphates.
-
-
Inhibitor Titration: Serially dilute the imidazo[1,2-b]triazine compound in DMSO and add to the assay plate (final DMSO concentration <1% to prevent solvent-induced protein denaturation).
-
Kinetic Control (Critical Step): Initiate the reaction by adding ATP at a concentration exactly equal to its apparent
for MET kinase.-
Causality: Setting
is a self-validating kinetic control. It ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing the accurate calculation of the inhibition constant ( ) using the Cheng-Prusoff equation ( ).
-
-
Detection: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Plot dose-response curves to extract precise IC50 values.
Mechanistic Visualizations
The following diagrams map the distinct biological pathways targeted by each scaffold.
Mechanism of MET kinase inhibition by imidazo[1,2-b]triazine derivatives.
Neuroprotective pathway of imidazo[2,1-c]triazines via ROS neutralization.
References
-
[1] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]
-
[3] Title: Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity | Source: ResearchGate | URL:[Link]
-
[2] Title: Andrew S.R. Jennings's research works | Merck & Co. and other places | Source: ResearchGate | URL:[Link]
-
[4] Title: Effects of The Antidepressant Venlafaxine on The Expression of Peroxiredoxin-3 and Peroxiredoxin-5 Against LPS-Induced Oxidative Stress | Source: DergiPark | URL:[Link]
Sources
Comparative In Vivo Efficacy of Optimized Imidazopyrazine Compounds: A Technical Guide
Executive Summary & Mechanistic Rationale
The imidazopyrazine core represents a highly privileged, nitrogen-rich heterocyclic scaffold in modern drug discovery. Its structural versatility allows it to act as a potent hydrogen-bond donor and acceptor, making it an ideal candidate for targeting the ATP-binding hinge regions of kinases and the allosteric pockets of phosphatases.
This guide provides an objective, comparative analysis of the in vivo efficacy and pharmacokinetic (PK) profiles of three optimized imidazopyrazine derivatives: Compound 22a (TAK1 inhibitor), Compound 9m (IGF-1R inhibitor), and Compound 10 (SHP2 allosteric inhibitor). By dissecting the structural optimizations and self-validating experimental methodologies used to evaluate these compounds, this guide serves as a blueprint for researchers advancing imidazopyrazine-based therapeutics from in vitro screening to in vivo proof-of-concept.
Mechanistic mapping of optimized imidazopyrazine compounds against kinase and phosphatase targets.
Comparative Analysis of Optimized Candidates
To objectively evaluate the performance of these compounds, we must look at how specific structural modifications translate into measurable in vivo outcomes. The table below summarizes the quantitative and qualitative data for the three benchmark imidazopyrazine derivatives.
| Compound | Primary Target | Mechanism of Action | Key Structural Optimization | In Vivo Efficacy Model | Pharmacokinetic (PK) Outcome |
| Compound 22a | TAK1 | ATP-competitive | Core stabilization for metabolic resistance | SW620 Colon Cancer Xenograft | Significant tumor regression; excellent PK profile[1] |
| Compound 9m | IGF-1R | ATP-competitive | C1-quinoline, C3-cyclohexyl linker | IGF-driven Mouse Xenograft | Orally bioavailable; potent target engagement[2] |
| Compound 10 | SHP2 | Allosteric | 6,5-fused imidazopyrazine core | Rodent PK/PD Models | High cellular permeability; encouraging exposure[3] |
Structural Optimization: Causality and Design
The transition from a raw chemical scaffold to an in vivo active drug requires precise structural tuning. The modifications made to the imidazopyrazine core in these compounds were driven by specific mechanistic and pharmacokinetic hurdles:
-
IGF-1R Inhibition (Compound 9m): Achieving selectivity over the structurally homologous insulin receptor (IR) is notoriously difficult. Researchers discovered that adding a cyclohexyl linking moiety at the C3 position and a substituted quinoline at the C1 position of the 8-amino-imidazo[1,5-a]pyrazine core was critical[2]. Causality: This specific spatial arrangement optimized the structure-activity relationship (SAR) to exploit minor steric differences in the IGF-1R ATP-binding pocket, while simultaneously improving drug metabolism and pharmacokinetic (DMPK) properties to achieve oral bioavailability[2].
-
TAK1 Inhibition (Compound 22a): Transforming growth factor-β activated kinase-1 (TAK1) is a critical survival node in KRAS-dependent colon cancers. Early imidazopyrazine iterations suffered from rapid hepatic clearance. Causality: By optimizing the peripheral functional groups around the imidazopyrazine core, researchers shielded vulnerable metabolic hotspots. This resulted in a superior PK profile that directly translated to significant in vivo efficacy and tumor regression in SW620 xenograft models[1].
-
SHP2 Allosteric Inhibition (Compound 10): Unlike kinases, the SHP2 phosphatase is targeted allosterically. Researchers designed a novel 6,5-fused imidazopyrazine heterocyclic system[3]. Causality: The 6,5-fused core was engineered to form critical hydrogen bonds with the backbone carbonyl of Glu250 within the allosteric tunnel (formed by the N-SH2, C-SH2, and PTP domains). This locks the enzyme in an auto-inhibited conformation while significantly improving the molecule's overall permeability and systemic exposure in rodents[3].
Validated Experimental Methodologies
To ensure scientific integrity, the in vivo efficacy of these compounds must be evaluated using self-validating protocols. Below are the step-by-step methodologies required to benchmark optimized imidazopyrazines.
Protocol A: In Vivo Xenograft Efficacy Profiling
Objective: Evaluate the anti-tumor efficacy of imidazopyrazine compounds (e.g., Compound 22a) in a controlled microenvironment.
-
Step 1: Cell Preparation and Subcutaneous Inoculation
-
Procedure: Harvest target cancer cells (e.g., SW620) in the exponential growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel. Inject
cells subcutaneously into the right flank of athymic nude mice. -
Causality & Validation: Matrigel provides essential extracellular matrix proteins that enhance tumor take-rates and promote uniform vascularization. The right flank is chosen to avoid interference with animal mobility and to standardize digital caliper measurements.
-
-
Step 2: Stratified Randomization and Dosing
-
Procedure: Monitor tumor growth until volumes reach an average of 100–150 mm³. Randomize mice into vehicle control and treatment groups (e.g., 10, 30, and 50 mg/kg PO daily) using stratified sampling based on tumor volume.
-
Causality & Validation: Stratified randomization ensures that the baseline tumor burden is statistically equivalent across all cohorts, validating that any observed tumor regression is solely the result of the imidazopyrazine intervention.
-
-
Step 3: Efficacy and Toxicity Monitoring
-
Procedure: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula
. Concurrently, record total body weight. -
Causality & Validation: Body weight acts as an internal validation control for gross toxicity. A body weight loss of >20% invalidates the tolerability of the dose, ensuring that the observed anti-tumor efficacy is not a secondary artifact of systemic toxicity.
-
Protocol B: Pharmacokinetic (PK) Snapshot Analysis
Objective: Correlate in vivo tumor regression with systemic drug exposure.
-
Step 1: Serial Blood Sampling
-
Procedure: Collect blood samples via the tail vein or submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.
-
Causality & Validation: EDTA prevents coagulation without interfering with downstream mass spectrometry ionization. The 4°C centrifugation minimizes the enzymatic degradation of the imidazopyrazine compounds in the plasma, preserving sample integrity.
-
-
Step 2: Protein Precipitation and LC-MS/MS Bioanalysis
-
Procedure: Add 3 volumes of ice-cold acetonitrile containing a structurally similar internal standard (IS) to 1 volume of plasma. Vortex for 2 minutes and centrifuge. Inject the supernatant into an LC-MS/MS system.
-
Causality & Validation: Acetonitrile precipitates plasma proteins that would otherwise foul the LC column. The inclusion of the IS corrects for matrix effects and ionization suppression, validating the quantitative accuracy of the assay.
-
-
Step 3: PK Parameter Derivation
-
Procedure: Use non-compartmental analysis (NCA) to calculate
(peak plasma concentration), (half-life), and (area under the curve). -
Causality & Validation: NCA makes fewer assumptions about tissue distribution compartments than standard compartmental models, providing a robust, empirical measurement of the compound's systemic exposure.
-
References
-
Kang SJ, Lee JW, Chung SH, Jang SY, Choi J, Suh KH, Kim YH, Ham YJ, Min KH. "Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors." European Journal of Medicinal Chemistry. 2019.
-
Jin M, Kleinberg A, Cooke A, Gokhale PC, Foreman K, Dong H, Siu KW, Bittner MA, Mulvihill KM, Yao Y, Landfair D, O'Connor M, Mak G, Pachter JA, Wild R, Rosenfeld-Franklin M, Ji Q, Mulvihill MJ. "Potent and selective cyclohexyl-derived imidazopyrazine insulin-like growth factor 1 receptor inhibitors with in vivo efficacy." Bioorganic & Medicinal Chemistry Letters. 2011.
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Torrente E, Fodale V, Ciammaichella A, Ferrigno F, Ontoria JM, Ponzi S, Rossetti I, Sferrazza A, Amaudrut J, Missineo A. "Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors." ACS Medicinal Chemistry Letters. 2023.
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- 3. pubs.acs.org [pubs.acs.org]
Validation of FAK as the Primary Target for Imidazo[1,2-a]triazine Inhibitors: A Comparative Methodology Guide
By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
Focal Adhesion Kinase (FAK/PTK2) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical convergence point for integrin and receptor tyrosine kinase (RTK) signaling[1]. By transmitting extracellular matrix (ECM) signals directly to the cellular cytoskeleton, FAK drives tumor cell migration, invasion, and survival[2]. Because FAK is overexpressed in highly aggressive malignancies—including glioblastoma, ovarian, and colon cancers—it has become a prime target for oncological drug development[3].
Recently, imidazo[1,2-a][1,3,5]triazine derivatives have emerged as a highly potent class of ATP-competitive FAK inhibitors. By fusing an imidazole ring with a triazine core, researchers have engineered compounds that exhibit superior binding affinities and distinct cellular efficacies compared to earlier-generation scaffolds[3].
As an application scientist, my objective in this guide is to provide a rigorous, self-validating experimental framework to confirm FAK as the primary molecular target of these novel inhibitors, benchmarking them against established industry standards.
Mechanistic Pathway & Intervention Point
To validate a target, we must first map the signaling architecture. FAK activation is initiated by integrin clustering, leading to rapid autophosphorylation at Tyrosine 397 (Y397). This creates a high-affinity binding site for Src family kinases, which subsequently phosphorylate additional FAK residues to fully activate downstream survival (PI3K/AKT) and motility pathways. Imidazo[1,2-a]triazines act as ATP-competitive inhibitors, directly blocking the initial Y397 autophosphorylation event[3].
FAK signaling cascade and the ATP-competitive blockade by imidazo[1,2-a]triazines.
Comparative Benchmarking: Imidazo[1,2-a]triazines vs. Alternatives
To establish target specificity, imidazo[1,2-a]triazines must be quantitatively compared against established FAK inhibitors. In my experience, relying solely on enzymatic IC50 can be misleading due to differences in cellular permeability. The table below compares a leading imidazo[1,2-a]triazine (Compound 95) against TAE-226 (a legacy pyrimidine derivative) and Defactinib (a clinical-stage inhibitor).
| Inhibitor Class | Representative Compound | FAK Enzymatic IC50 | Cellular p-FAK (Y397) Inhibition | Primary Phenotypic Effect | Clinical Status |
| Imidazo[1,2-a]triazine | Compound 95 | 50 nM | Sub-micromolar | G2/M arrest, potent anti-migration | Preclinical[2][3] |
| Pyrimidine derivative | TAE-226 (NVP-TAE226) | 5.5 nM | ~500 nM to 1 µM | Apoptosis, anti-angiogenesis | Preclinical[4][5] |
| Proline-rich derivative | Defactinib (VS-6063) | 0.6 nM | ~26 nM (EC50) | Overcomes taxane resistance | Phase II/III[6] |
While Defactinib and TAE-226 show lower enzymatic IC50 values[4][6], imidazo[1,2-a]triazines demonstrate exceptional translation from biochemical potency to cellular anti-migratory efficacy, particularly in glioblastoma (U87-MG) and colon cancer (HCT-116) models[2].
Experimental Validation Protocols: A Self-Validating System
Proving a drug's mechanism of action requires a self-validating experimental loop. We must demonstrate direct biochemical binding, confirm intracellular target modulation, and definitively link this modulation to the observed cellular phenotype.
Sequential validation workflow for confirming FAK as the primary molecular target.
Protocol 1: Biochemical Target Engagement (In Vitro Kinase Assay)
Purpose: To prove direct, cell-free inhibition of FAK's kinase domain[2]. Causality: By using recombinant FAK and an ATP-competitive assay format (e.g., ADP-Glo), we isolate the interaction between the imidazo[1,2-a]triazine core and the FAK ATP-binding pocket. This eliminates cellular variables like membrane permeability or efflux pumps, proving the molecule is a bona fide kinase inhibitor.
Step-by-Step Methodology:
-
Preparation: Prepare a 384-well assay plate. Dilute recombinant human FAK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Perform a 10-point, 3-fold serial dilution of the imidazo[1,2-a]triazine inhibitor in DMSO. Add to the wells ensuring final DMSO concentration remains < 1%.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor complex for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add a substrate mix containing Poly(Glu,Tyr) peptide and ATP. Expert Tip: Set the ATP concentration exactly at the apparent Km for FAK to accurately assess ATP-competitive behavior.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal.
-
Analysis: Read on a microplate luminometer and calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Intracellular Target Modulation (p-FAK Y397 Western Blot)
Purpose: To verify that the inhibitor penetrates the cell membrane and specifically blocks FAK autophosphorylation in living cells[3][5]. Causality: Y397 is the primary autophosphorylation site of FAK. If imidazo[1,2-a]triazines are true FAK inhibitors, they must dose-dependently abrogate p-FAK (Y397) without degrading total FAK protein levels[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed U87-MG (glioblastoma) cells in 6-well plates at
cells/well. Expert Tip: Always coat plates with Collagen I or Fibronectin. FAK activation is integrin-dependent; plating on bare plastic yields weak, inconsistent baseline p-FAK signals, masking the inhibitor's true efficacy[5]. -
Treatment: Treat cells with the imidazo[1,2-a]triazine inhibitor at varying concentrations (e.g., 10, 50, 100, 500 nM) alongside a vehicle control (0.1% DMSO) and a positive control (TAE-226 at 1 µM) for 2 to 24 hours[2][5].
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitor cocktails.
-
Electrophoresis: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (5% BSA in TBST) and probe with primary antibodies: anti-p-FAK (Y397) and anti-total FAK overnight at 4°C.
-
Quantification: Wash, incubate with HRP-conjugated secondary antibodies, and develop using ECL substrate. Quantify band intensities via densitometry, normalizing the p-FAK signal to total FAK.
Protocol 3: Phenotypic Validation (Boyden Chamber Migration Assay)
Purpose: To link the biochemical inhibition of FAK to its primary biological function: cell motility[2]. Causality: FAK regulates the turnover of focal adhesions. Inhibiting FAK traps cells in a highly adhered state, preventing migration. Expert Tip: It is crucial to limit the migration assay to 16-24 hours. Imidazo[1,2-a]triazines induce G2/M cell cycle arrest and apoptosis at later time points[2]. Shorter assays isolate the anti-migratory phenotype from general cytotoxicity.
Step-by-Step Methodology:
-
Starvation: Starve U87-MG cells in serum-free media for 12 hours prior to the assay to synchronize baseline signaling.
-
Preparation: Harvest cells and resuspend in serum-free media containing the imidazo[1,2-a]triazine inhibitor (at established cellular IC50 and IC90 concentrations).
-
Seeding: Add
cells to the upper compartment of a Boyden chamber insert (8 µm pore size). -
Chemoattraction: Fill the lower compartment with media containing 10% FBS as a chemoattractant.
-
Incubation: Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Cleaning: Carefully remove non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count migrated cells under a light microscope in five random fields per insert to quantify the anti-migratory efficacy relative to the vehicle control.
Conclusion
The validation of imidazo[1,2-a]triazines as FAK inhibitors requires a multi-tiered approach. While their nanomolar potency in enzymatic assays proves direct binding[2], it is the subsequent abrogation of p-FAK (Y397) and the functional arrest of tumor cell migration that cements their mechanism of action[3]. Compared to legacy inhibitors like TAE-226, the optimized imidazo-triazine core offers a highly specific, potent pharmacological tool for dissecting FAK-dependent oncogenic pathways.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
